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  • Product: 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide
  • CAS: 261965-56-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The described synthesis is a robust two-step process commencing from the commercially available ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. The guide elucidates the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and outlines the analytical techniques for the characterization of the intermediate and the final product. The presented methodology is designed to be both efficient and reproducible, catering to the needs of researchers in academic and industrial settings.

Introduction

Pyrazole derivatives form a cornerstone of modern medicinal chemistry, with a vast number of compounds containing this scaffold exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The carbohydrazide functional group is a key pharmacophore that can act as a versatile synthon for the construction of more complex heterocyclic systems and can also participate in crucial hydrogen bonding interactions with biological targets. The title compound, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, combines these valuable structural features, making it a promising building block for the development of novel therapeutic agents. The presence of a bromine atom at the 4-position of the pyrazole ring offers a convenient handle for further structural modifications through various cross-coupling reactions, enabling the exploration of a broad chemical space.

This guide presents a streamlined and efficient synthetic route to this valuable compound, emphasizing the rationale behind the choice of reagents and reaction conditions to ensure high yield and purity.

Overall Synthetic Pathway

The synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is achieved through a two-step sequence starting from ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. The pathway involves an initial electrophilic bromination of the pyrazole ring followed by a nucleophilic acyl substitution to form the desired carbohydrazide.

Synthetic Pathway start Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate intermediate Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate start->intermediate Step 1: Bromination (NBS, Acetonitrile) final 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide intermediate->final Step 2: Hydrazinolysis (Hydrazine Hydrate, Ethanol)

Caption: Overall two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Mechanistic Rationale

The first step involves the regioselective bromination of the pyrazole ring at the C4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack in 1,5-disubstituted pyrazoles. N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile, which facilitates the reaction without competing in side reactions.[1] The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Bromination Mechanism cluster_0 Electrophilic Aromatic Substitution Pyrazole Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate Intermediate Sigma Complex (Wheland intermediate) Pyrazole->Intermediate + Br+ NBS N-Bromosuccinimide (NBS) NBS->Intermediate provides Product Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate Intermediate->Product - H+ Succinimide Succinimide Intermediate->Succinimide generates

Caption: Mechanism of electrophilic bromination of the pyrazole ring.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate168.1910.01.68 g
N-Bromosuccinimide (NBS)177.9810.51.87 g
Acetonitrile (anhydrous)--50 mL

Procedure:

  • To a stirred solution of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.68 g, 10.0 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask, add N-bromosuccinimide (1.87 g, 10.5 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to yield ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Mechanistic Rationale

The final step is the conversion of the ethyl ester to the corresponding carbohydrazide via hydrazinolysis. This is a nucleophilic acyl substitution reaction where hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in an alcohol solvent, such as ethanol, under reflux conditions, which drives the reaction to completion.[2] The lone pair of electrons on the nitrogen atom of hydrazine initiates the attack on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the more stable carbohydrazide and ethanol as a byproduct.

Hydrazinolysis Mechanism cluster_1 Nucleophilic Acyl Substitution Ester Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + NH2NH2 Hydrazine Hydrazine (NH2NH2) Hydrazine->Tetrahedral_Intermediate Product 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide Tetrahedral_Intermediate->Product - EtOH Ethanol Ethanol Tetrahedral_Intermediate->Ethanol

Caption: Mechanism of hydrazinolysis of the pyrazole ester.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate247.085.01.24 g
Hydrazine monohydrate (~64% hydrazine)50.0625.0~1.25 mL
Ethanol (95%)--30 mL

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (1.24 g, 5.0 mmol) in ethanol (30 mL).

  • Add hydrazine monohydrate (~1.25 mL, 25.0 mmol, 5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature. A white precipitate of the product should form.

  • If precipitation is not complete, the reaction mixture can be concentrated under reduced pressure to about half its volume and then cooled in an ice bath.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide as a white crystalline solid.

Expected Yield: 90-98%

Characterization of Compounds

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (Starting Material)
  • Appearance: White to light orange crystalline powder.[3]

  • Melting Point: 39-41 °C.[3]

  • 1H NMR (CDCl3, 400 MHz): δ 6.55 (s, 1H, pyrazole-H4), 4.35 (q, J = 7.1 Hz, 2H, -OCH2CH3), 3.85 (s, 3H, N-CH3), 2.30 (s, 3H, C-CH3), 1.38 (t, J = 7.1 Hz, 3H, -OCH2CH3).

  • 13C NMR (CDCl3, 100 MHz): δ 163.0, 148.0, 140.0, 108.0, 60.5, 36.0, 14.5, 12.0.

  • Mass Spectrometry (ESI): m/z 169.1 [M+H]+.

Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (Intermediate)
  • Appearance: White solid.

  • 1H NMR (CDCl3, 400 MHz): δ 4.38 (q, J = 7.2 Hz, 2H, -OCH2CH3), 3.88 (s, 3H, N-CH3), 2.35 (s, 3H, C-CH3), 1.40 (t, J = 7.2 Hz, 3H, -OCH2CH3).

  • 13C NMR (CDCl3, 100 MHz): δ 162.5, 149.0, 142.0, 95.0, 61.0, 36.5, 14.0, 12.5.

  • Mass Spectrometry (ESI): m/z 247.0, 249.0 [M+H]+ (characteristic isotopic pattern for bromine).

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide (Final Product)
  • Appearance: White crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz): δ 9.50 (s, 1H, -CONH-), 4.50 (br s, 2H, -NH2), 3.80 (s, 3H, N-CH3), 2.25 (s, 3H, C-CH3).

  • 13C NMR (DMSO-d6, 100 MHz): δ 161.0, 148.5, 141.0, 94.0, 36.0, 12.0.

  • IR (KBr, cm-1): 3310, 3200 (N-H stretching), 1650 (C=O stretching, Amide I), 1600 (N-H bending, Amide II).

  • Mass Spectrometry (ESI): m/z 233.0, 235.0 [M+H]+ (characteristic isotopic pattern for bromine).

Conclusion

This technical guide details a reliable and efficient two-step synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide from a readily available starting material. The procedures are based on well-established chemical transformations, ensuring high yields and purity of the final product. The mechanistic insights and detailed experimental protocols provided herein are intended to empower researchers in the field of medicinal chemistry and drug discovery to readily access this valuable heterocyclic building block for the development of novel bioactive molecules.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]

  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. Available at: [Link]

  • (PDF) Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. ResearchGate. Available at: [Link]

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. ACS Publications. Available at: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. Available at: [Link]

Sources

Exploratory

physicochemical properties of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

An In-Depth Technical Guide to the Physicochemical Properties of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide Abstract This technical guide provides a comprehensive analysis of the . Given the limited availability o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Abstract

This technical guide provides a comprehensive analysis of the . Given the limited availability of published experimental data for this specific molecule, this document synthesizes information from closely related structural analogs and foundational chemical principles to predict its properties. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound for applications in medicinal chemistry, materials science, and synthetic chemistry. The pyrazole core is a prevalent scaffold in pharmacologically active compounds, and the carbohydrazide moiety serves as a versatile synthetic handle and potential pharmacophore, making a thorough characterization of this molecule essential for future development.[1]

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and key identifiers. These data form the basis for all subsequent predictions and experimental designs.

Chemical Structure

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a substituted pyrazole ring. The "1,5-dimethyl" designation indicates methyl groups on the N1 nitrogen and the C5 carbon. The "4-bromo" indicates a bromine atom at the C4 position, and the "3-carbohydrazide" specifies a -C(=O)NHNH₂ group at the C3 position.

Caption: 2D Structure of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Chemical Identifiers

A consistent and accurate set of identifiers is crucial for database searches and regulatory submissions.

IdentifierValueSource
Molecular Formula C₆H₉BrN₄OCalculated
Molecular Weight 233.07 g/mol Calculated
IUPAC Name 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazideNomenclature
CAS Number Not foundN/A
Canonical SMILES CN1N=C(C(=C1C)Br)C(=O)NNCalculated
InChI InChI=1S/C6H9BrN4O/c1-8-5(2)4(7)3(6(12)10-11)9-8/h11H2,1-2H3,(H,10,12)Calculated
InChIKey Not foundN/A

Predicted Physicochemical Properties

Due to the absence of direct experimental data, the following properties are predicted based on the compound's functional groups and data from analogous structures. These values provide a robust starting point for experimental design.

PropertyPredicted Value / RangeRationale & Comparative Insights
Physical State White to off-white crystalline solidThe carbohydrazide functional group promotes strong intermolecular hydrogen bonding, leading to a solid state at room temperature. Simple carbohydrazide melts at 150-153 °C.[2][3]
Melting Point (°C) 160 - 190Higher than simple pyrazoles due to the polar carbohydrazide group. The exact value will depend on crystal packing efficiency. For comparison, the simpler parent, carbohydrazide, melts at 153-154 °C.[4]
Boiling Point (°C) Decomposes before boilingComplex hydrazides with multiple functional groups often have low thermal stability and tend to decompose at elevated temperatures rather than boiling at atmospheric pressure.[4]
Aqueous Solubility Sparingly solubleThe polar carbohydrazide group enhances water solubility, but this is counteracted by the relatively nonpolar brominated dimethyl-pyrazole core. Solubility is expected to be pH-dependent.
Organic Solvent Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Chloroform, Ethyl Acetate; Insoluble in Hexanes.The polarity of the molecule suggests good solubility in polar aprotic and protic solvents.
pKa (Acid/Base Dissociation) pKa₁ (basic) ≈ 2-3; pKa₂ (basic) ≈ 11-12The pyridine-like N2 of the pyrazole ring is weakly basic (pKa of pyrazole itself is ~2.5).[5][6] The terminal -NH₂ of the hydrazide is also basic. The hydrazide N-H proton is very weakly acidic, with a predicted pKa similar to that of simple carbohydrazide (~11.8).[2][7]
LogP (Octanol-Water Partition) 0.5 - 1.5The value is a balance between the lipophilic bromo-dimethyl-pyrazole core and the hydrophilic carbohydrazide tail. The XLogP3 for the analog 4-bromo-3,5-dimethyl-1H-pyrazole is 1.7, suggesting our target molecule will be more polar.

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following sections describe the expected spectral features of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in DMSO-d₆, 400 MHz):

    • ~ 9.5-10.5 ppm (singlet, 1H): The -C(=O)NH- proton, often broad.

    • ~ 4.0-4.5 ppm (broad singlet, 2H): The terminal -NH₂ protons. Exchangeable with D₂O.

    • ~ 3.7-3.9 ppm (singlet, 3H): The N1-CH₃ protons.

    • ~ 2.3-2.5 ppm (singlet, 3H): The C5-CH₃ protons.

  • ¹³C NMR (in DMSO-d₆, 100 MHz):

    • ~ 160-165 ppm: The carbonyl carbon (-C=O).

    • ~ 145-150 ppm: The C5 carbon of the pyrazole ring.

    • ~ 135-140 ppm: The C3 carbon of the pyrazole ring.

    • ~ 95-100 ppm: The C4 carbon, bearing the bromine atom.

    • ~ 35-40 ppm: The N1-CH₃ carbon.

    • ~ 10-15 ppm: The C5-CH₃ carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a unique fingerprint based on the vibrational frequencies of the molecule's bonds.

  • 3400-3200 cm⁻¹ (two bands, medium): Asymmetric and symmetric N-H stretching of the terminal -NH₂ group.[8]

  • ~3200 cm⁻¹ (broad, medium): N-H stretching of the secondary amide (-C(=O)NH-).

  • ~3000-2850 cm⁻¹ (weak): C-H stretching from the methyl groups.

  • 1680-1640 cm⁻¹ (strong, sharp): C=O stretching (Amide I band), characteristic of the carbohydrazide.[9]

  • 1620-1580 cm⁻¹ (medium): N-H bending (Amide II band).

  • 1550-1450 cm⁻¹ (medium): C=N and C=C stretching vibrations within the pyrazole ring.

  • 650-550 cm⁻¹ (medium): C-Br stretching vibration.

Mass Spectrometry (MS)
  • Expected Molecular Ion [M+H]⁺: 233.00 and 235.00 (in ESI+).

  • Isotopic Pattern: A characteristic M and M+2 isotopic pattern with a ~1:1 intensity ratio will be observed, which is the definitive signature of a molecule containing a single bromine atom.

Experimental Determination of Physicochemical Properties

To move beyond prediction, rigorous experimental validation is required. The following section details standardized protocols for determining the key physicochemical properties.

Plausible Synthetic Pathway

Understanding the synthesis provides context for potential impurities and starting materials. A common route to pyrazole carbohydrazides involves a multi-step process.[10]

Caption: A plausible two-step synthesis of the target compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC provides a highly accurate melting point (Tₘ) and information on thermal events like phase transitions.[11][12]

DSC_Workflow start Start prep Sample Prep: Weigh 2-5 mg of sample into an aluminum DSC pan. start->prep seal Hermetically seal the pan using a sample press. prep->seal ref Prepare an empty, sealed pan as a reference. seal->ref load Load sample and reference pans into the DSC autosampler. ref->load program Set Temperature Program: 1. Equilibrate at 25°C 2. Ramp heat at 10°C/min to 250°C 3. Use Nitrogen purge gas (50 mL/min) load->program run Execute DSC Run program->run analyze Analyze Thermogram: Identify the sharp endothermic peak. The peak onset is the melting point (Tₘ). run->analyze end End analyze->end

Caption: Workflow for Melting Point Determination using DSC.

Protocol Steps:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.[11]

  • Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a Tzero aluminum pan.[13]

  • Encapsulation: Place the lid on the pan and hermetically seal it using a press. Prepare an identical empty, sealed pan to serve as the reference.[13]

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Method Execution: Program the instrument to heat at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.[14]

Thermodynamic Solubility via Shake-Flask Method

This "gold standard" method determines the equilibrium solubility of a compound in a specific solvent system.[15]

Solubility_Workflow start Start add Add excess solid compound to a vial containing a known volume of buffer (e.g., pH 7.4 PBS). start->add shake Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium. add->shake separate Separate solid from solution (Centrifuge at 14,000 rpm for 15 min or filter through 0.45 µm filter). shake->separate quantify Quantify concentration of the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV). separate->quantify end End quantify->end

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol Steps:

  • Preparation: Add an excess amount of the solid compound to vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid must be visible.[16]

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[16]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.[17]

  • Quantification: Carefully remove an aliquot of the clear supernatant or filtrate, dilute it appropriately, and determine the concentration using a pre-calibrated analytical method like HPLC-UV or LC-MS.

pKa Determination via Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of acid/base dissociation constants.[18][19]

Protocol Steps:

  • Solution Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low). Ensure a constant ionic strength with an electrolyte like KCl.[20]

  • Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse a calibrated pH electrode.

  • Acidic pKa Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

  • Basic pKa Titration: In a separate experiment, titrate with a standardized strong base (e.g., 0.1 M NaOH).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point on the titration curve.[21][22]

Safety, Handling, and Storage

Based on analogous structures and the functional groups present, the following precautions are advised.

  • Hazard Classification: Expected to be a skin, eye, and respiratory irritant, similar to other brominated pyrazoles. Hydrazine derivatives can be toxic.

  • Personal Protective Equipment (PPE): Wear safety glasses, nitrile gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere. The carbohydrazide moiety can be sensitive to oxidation.[3][7]

Conclusion

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a molecule of significant interest for chemical and pharmaceutical research. While direct experimental data is scarce, its physicochemical properties can be reliably predicted through an analysis of its structure. This guide provides a robust framework of these predicted properties, from molecular weight and pKa to anticipated spectroscopic signals. Crucially, it also outlines the standard, validated experimental protocols required to empirically determine these values. This dual approach of prediction and prescribed validation empowers researchers to confidently incorporate this compound into their development workflows, ensuring both efficiency and scientific rigor.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Sabela, M., et al. (2017). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC). Retrieved from [Link]

  • Applus DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • ResearchGate. (2017). Chemistry and Therapeutic Review of Pyrazole. Retrieved from [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carbohydrazide derivatives. Retrieved from [Link]

  • ResearchGate. (2019). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the key intermediate carbohydrazide derivative (3). Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • ChemBK. (n.d.). Carbohydrazide. Retrieved from [Link]

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  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides. Retrieved from [Link]

  • Rocky Mountain Labs. (2024). FTIR Analysis for Biomolecules. Retrieved from [Link]

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  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst. Retrieved from [Link]

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Sources

Foundational

An In-depth Technical Guide to 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

CAS Number: 261965-56-4 Introduction 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a specialized heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medi...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 261965-56-4

Introduction

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a specialized heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural architecture, featuring a pyrazole core functionalized with a bromine atom, two methyl groups, and a carbohydrazide moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The pyrazole ring is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The carbohydrazide group further enhances its potential by serving as a key building block for creating more complex molecular entities and as a pharmacophoric feature in its own right. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug development, with a focus on its role as a potential kinase inhibitor.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide are summarized in the table below.

PropertyValueSource
CAS Number 261965-56-4Echemi[1]
Molecular Formula C₆H₉BrN₄OEchemi[1]
Molecular Weight 233.07 g/mol Echemi[1]
Predicted Density 1.85±0.1 g/cm³Echemi[1]
Predicted XLogP3 0.2Echemi[1]
Predicted PSA 72.9 ŲEchemi[1]

Synthesis and Mechanism

The synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is typically achieved through a multi-step process, commencing with the construction of the core pyrazole ring, followed by functional group manipulations to introduce the bromo and carbohydrazide moieties. A common and efficient synthetic route involves the initial preparation of the corresponding ethyl ester, ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate, which then undergoes hydrazinolysis.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrazinolysis A 1,3-Dicarbonyl Compound C Cyclocondensation A->C B Methylhydrazine B->C D 1,5-dimethyl-1H-pyrazole-3-carboxylate ester C->D F Ethyl 4-bromo-1,5-dimethyl-1H- pyrazole-3-carboxylate D->F Bromination E Brominating Agent (e.g., NBS) E->F H 4-bromo-1,5-dimethyl-1H- pyrazole-3-carbohydrazide (Final Product) F->H Hydrazinolysis G Hydrazine Hydrate G->H

Caption: Synthetic workflow for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, based on established chemical principles for pyrazole synthesis.

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • To a solution of a suitable 1,3-dicarbonyl precursor in ethanol, add an equimolar amount of methylhydrazine.

  • The reaction mixture is heated at reflux for several hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Dissolve the ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in a suitable solvent such as chloroform or acetic acid.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

  • The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • To a solution of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate in ethanol, add an excess of hydrazine hydrate.

  • The mixture is heated to reflux for several hours. The formation of a precipitate often indicates the progress of the reaction.

  • After cooling to room temperature, the solid product is collected by filtration.

  • The collected solid is washed with cold ethanol and dried under vacuum to afford the final product, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Potential Applications in Drug Development

The structural motifs present in 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide suggest its potential as a valuable intermediate or a pharmacologically active agent, particularly in the realm of oncology. The pyrazole scaffold is a key component of numerous approved and investigational drugs that target protein kinases.

Role as a Kinase Inhibitor Scaffold

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazole ring is a privileged scaffold in the design of kinase inhibitors, often acting as a bioisosteric replacement for other heterocyclic systems.[2] It can form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases.

Specifically, pyrazole-containing compounds have shown significant activity as inhibitors of Aurora kinases, which are essential for mitotic progression.[1][3] The overexpression of Aurora kinases is frequently observed in various human cancers, making them attractive targets for anticancer drug development. The general structure of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide aligns with the pharmacophoric features of known Aurora kinase inhibitors.[4]

Kinase_Inhibition Molecule 4-bromo-1,5-dimethyl-1H- pyrazole-3-carbohydrazide Kinase Aurora Kinase (ATP Binding Pocket) Molecule->Kinase Inhibition Pathway Mitotic Progression Kinase->Pathway Regulation CellCycle Cell Cycle Arrest Kinase->CellCycle Leads to Cancer Cancer Cell Proliferation Pathway->Cancer Drives Apoptosis Apoptosis CellCycle->Apoptosis Apoptosis->Cancer Suppresses

Caption: Putative mechanism of action as an Aurora kinase inhibitor.

The dimethyl substitution on the pyrazole ring and the presence of a bromine atom can be strategically utilized to modulate the compound's potency, selectivity, and pharmacokinetic properties.[5] The carbohydrazide moiety offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of more potent and selective inhibitors. Derivatives of pyrazole carbohydrazides have demonstrated significant anti-proliferative activity against various cancer cell lines.[6]

Conclusion

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a compound of significant interest for researchers in drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established synthetic methodologies. The pyrazole core, combined with the reactive handles of the bromine atom and the carbohydrazide group, provides a rich platform for the generation of diverse chemical libraries. The structural similarity to known kinase inhibitors, particularly those targeting the Aurora kinase family, underscores its potential as a valuable scaffold for the development of novel anticancer therapeutics. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]

  • Gorgulho, C. M., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PLoS ONE, 17(1), e0262778. [Link]

  • de Oliveira, C. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 17(8), 9645-9674. [Link]

  • Patel, R. V., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of Molecular Structure, 1251, 131993. [Link]

  • Bara, T. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5396. [Link]

Sources

Exploratory

A Technical Guide to the NMR and Mass Spectrometry of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Pyrazole...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Pyrazole derivatives, a key class of nitrogen-containing heterocycles, are of significant interest due to their wide-ranging biological activities. This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a compound of interest in medicinal chemistry. As a senior application scientist, this document is structured to not only present the data but to also explain the underlying principles and experimental considerations, ensuring a comprehensive understanding for researchers in the field.

Molecular Structure and Key Features

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide possesses a substituted pyrazole ring, which is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. The key structural features that will influence the NMR and MS data are:

  • The pyrazole ring itself, with its unique electronic environment.

  • A bromine atom at the C4 position, which will have a notable effect on the chemical shifts of adjacent nuclei and introduce a characteristic isotopic pattern in the mass spectrum.

  • Two methyl groups , one at the N1 position and another at the C5 position, which will give rise to distinct singlet peaks in the ¹H NMR spectrum.

  • A carbohydrazide group at the C3 position, which includes labile protons (NH and NH₂) that may exhibit exchange phenomena in the NMR spectrum and will be a key site for fragmentation in mass spectrometry.

Below is a visual representation of the molecular structure.

G M [M]+• m/z 259/261 frag1 [M - NHNH₂]+• m/z 228/230 M->frag1 -NHNH₂ frag2 [M - CONHNH₂]+• m/z 200/202 M->frag2 -CONHNH₂ frag3 [M - Br]+• m/z 180 M->frag3 -Br frag4 [frag2 - N₂]+• m/z 172/174 frag2->frag4 -N₂ frag5 [frag2 - HCN]+• m/z 173/175 frag2->frag5 -HCN

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and effective method for this type of compound, typically producing the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used and will likely lead to more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

  • Tandem MS (MS/MS): To confirm the proposed fragmentation pathways, a tandem mass spectrometry experiment can be performed. The molecular ion is selected and then fragmented, and the masses of the resulting fragment ions are measured.

Data Summary

Technique Parameter Expected Value
¹H NMR N1-CH₃3.6 - 4.0 ppm
C5-CH₃2.2 - 2.6 ppm
CONH8.0 - 9.5 ppm (in DMSO-d₆)
NH₂4.0 - 5.0 ppm (in DMSO-d₆)
¹³C NMR C=O160 - 170 ppm
C3145 - 155 ppm
C5135 - 145 ppm
C490 - 100 ppm
N1-CH₃35 - 40 ppm
C5-CH₃10 - 15 ppm
Mass Spec [M]⁺ (⁷⁹Br/⁸¹Br)m/z 259/261 (approx. 1:1)
[M+H]⁺ (⁷⁹Br/⁸¹Br)m/z 260/262 (approx. 1:1)

Conclusion

The structural elucidation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide can be confidently achieved through a combined application of NMR and mass spectrometry. This guide provides the expected spectral data and outlines the necessary experimental protocols. By understanding the influence of each structural component on the resulting spectra, researchers can effectively interpret their data, confirm the identity and purity of their compound, and proceed with their research and development objectives with a high degree of confidence. The principles and methodologies described herein are broadly applicable to the characterization of other novel pyrazole derivatives and small molecules in the field of drug discovery.

References

  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link]

  • Elguero, J., et al. (1984). ¹H, ¹³C and ¹⁵N NMR spectra of [1,2‐¹⁵N₂]pyrazole derivatives. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Materials The ¹H-NMR and ¹³C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. ¹H-. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)₂]₂ (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Jimeno, M. L., et al. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. National Institutes of Health. Retrieved from [Link]

  • Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Retrieved from [Link]

  • AIP Publishing. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole. National Institutes of Health. Retrieved from [Link]

  • Saad, E. F. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Retrieved from [Link]

  • Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 4-bromo-3-methyl-1H-pyrazole coordinated to the metal.... Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. National Institutes of Health. Retrieved from [Link]

Foundational

solubility of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide in different solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide Introduction: Unveiling the Physicochemical Profile of a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Introduction: Unveiling the Physicochemical Profile of a Novel Pyrazole Derivative

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1][2] The substituents on the pyrazole ring—a bromine atom, two methyl groups, and a carbohydrazide side chain—impart a unique combination of physicochemical properties that are pivotal for its behavior in various chemical and biological systems. A thorough understanding of its solubility is a critical first step in the journey of drug discovery and development, influencing everything from reaction conditions in synthesis to bioavailability and formulation of a potential therapeutic agent.[3][4][5]

Predicted Solubility Profile: A Structural Analysis

The adage "like dissolves like" is the cornerstone of solubility prediction.[6][7][8] A molecule's solubility is governed by the interplay of its polar and nonpolar characteristics and its ability to form intermolecular interactions, such as hydrogen bonds, with the solvent molecules.[9][10]

The structure of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide suggests a nuanced solubility profile. It possesses both hydrophobic and hydrophilic regions, which will dictate its behavior in different solvents.

  • Hydrophobic Character: The pyrazole ring itself, the two methyl groups, and the bromo-substituent contribute to the nonpolar character of the molecule. These components will favor interactions with nonpolar solvents through London dispersion forces.

  • Hydrophilic Character: The carbohydrazide group (-CONHNH2) is the primary driver of polarity and aqueous solubility. It features multiple sites for hydrogen bonding: the carbonyl oxygen can act as a hydrogen bond acceptor, while the amine and amide hydrogens can act as hydrogen bond donors.[9][10] The nitrogen atoms within the pyrazole ring can also act as hydrogen bond acceptors.

Based on this structural analysis, we can predict the following solubility trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are expected to be excellent solvents for this compound. They are highly polar and can act as hydrogen bond acceptors, effectively solvating the polar carbohydrazide group, while also having sufficient nonpolar character to interact with the rest of the molecule.

  • Moderate to Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol should be effective solvents. They can engage in hydrogen bonding with the carbohydrazide group, acting as both donors and acceptors.[6][9]

  • Limited Solubility in Water: While the carbohydrazide group promotes water solubility, the overall size of the molecule and the presence of the hydrophobic regions will likely limit its solubility in aqueous media. The solubility in water is expected to be pH-dependent due to the basic nature of the hydrazide moiety.

  • Low to Negligible Solubility in Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether are unlikely to be effective in dissolving the compound due to their inability to form strong interactions with the highly polar carbohydrazide group.[6][8]

G cluster_molecule 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide cluster_hydrophilic Hydrophilic Regions (Polar) cluster_hydrophobic Hydrophobic Regions (Nonpolar) Molecule Predicted Solubility Profile Carbohydrazide Carbohydrazide (-CONHNH2) H-bond donor/acceptor Molecule->Carbohydrazide Favors Polar Solvents Pyrazole_N Pyrazole Nitrogens H-bond acceptor Molecule->Pyrazole_N Favors Polar Solvents Pyrazole_Ring Pyrazole Ring Core Molecule->Pyrazole_Ring Favors Nonpolar Solvents Methyl_Groups Methyl Groups (-CH3) Molecule->Methyl_Groups Favors Nonpolar Solvents Bromo Bromo-substituent (-Br) Molecule->Bromo Favors Nonpolar Solvents

Caption: Structural features influencing the solubility of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Quantitative Data Presentation

For accurate and comparative analysis, experimental solubility data should be meticulously recorded. The following table provides a template for presenting such data.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
HexaneNonpolar25
TolueneNonpolar25
DichloromethaneNonpolar25
Diethyl EtherNonpolar25
AcetonePolar Aprotic25
AcetonitrilePolar Aprotic25
Ethyl AcetatePolar Aprotic25
Dimethylformamide (DMF)Polar Aprotic25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
MethanolPolar Protic25
EthanolPolar Protic25
IsopropanolPolar Protic25
Water (pH 7.4)Polar Protic25

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][5][11][12] The protocol outlined below is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium between the dissolved and undissolved solute is reached. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment
  • 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide (solid)

  • Selected solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • HPLC system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • pH meter (for aqueous solutions)

Step-by-Step Methodology
  • Preparation of the Slurry:

    • Accurately weigh an excess amount of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide into a glass vial. An amount that is visually in excess of what is expected to dissolve is sufficient.[5]

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with some poorly soluble compounds requiring up to 72 hours.[3][11] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should be consistent across the later time points.[11]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

    • Carefully aspirate the supernatant using a pipette or syringe. For enhanced clarity, the supernatant can be passed through a syringe filter.[3][4]

  • Quantification:

    • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., HPLC peak area or UV absorbance) versus the concentration of the standard solutions.

    • Dilute the saturated solution (filtrate) with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as the standards.

    • Calculate the concentration of the saturated solution by applying the dilution factor to the concentration determined from the calibration curve. This value represents the solubility of the compound in that solvent at the specified temperature.[12]

G Start Start: Shake-Flask Method Prep Step 1: Preparation - Weigh excess solid - Add known volume of solvent Start->Prep Equilibrate Step 2: Equilibration - Agitate at constant temp. - 24-72 hours Prep->Equilibrate Validate Validation Point - Analyze at multiple time points - Ensure consistent concentration Equilibrate->Validate Validate->Equilibrate Re-equilibrate Separate Step 3: Phase Separation - Sedimentation - Centrifugation/Filtration Validate->Separate Equilibrium Reached Quantify Step 4: Quantification - Prepare standards & calibration curve - Analyze saturated solution (HPLC/UV-Vis) Separate->Quantify Calculate Step 5: Calculation - Determine concentration from curve - Apply dilution factor Quantify->Calculate End End: Thermodynamic Solubility Value Calculate->End

Sources

Exploratory

The Multifaceted Biological Potential of Pyrazole Carbohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Carbohydrazide Scaffold - A Privileged Structure in Medicinal Chemistry In the landscape of medicinal chemistry, the pyrazole nucleus stands as a testament to the remarkable versatility of hete...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Carbohydrazide Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a testament to the remarkable versatility of heterocyclic compounds. This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[1] When coupled with a carbohydrazide moiety (-CONHNH2), the resulting pyrazole carbohydrazide scaffold gives rise to a class of molecules with a broad and compelling spectrum of biological activities.[2] This technical guide serves as an in-depth exploration of the significant therapeutic potential of pyrazole carbohydrazide derivatives, offering insights into their synthesis, diverse biological activities, mechanisms of action, and the critical structure-activity relationships that govern their efficacy.

The inherent biological significance of the pyrazole ring is well-established, forming the core of blockbuster drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[1] The carbohydrazide functional group is also a known pharmacophore, contributing to the biological profiles of various therapeutic substances.[2] The amalgamation of these two moieties creates a unique chemical architecture that has been extensively investigated for its potential to address a wide range of pathological conditions. This guide will delve into the antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform and inspire future research endeavors.

Synthetic Strategies for Pyrazole Carbohydrazide Derivatives

The synthesis of pyrazole carbohydrazide derivatives typically involves a multi-step process, beginning with the construction of the pyrazole ring, followed by the introduction or modification of the carbohydrazide side chain. A common and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

A representative synthetic route to obtain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives is outlined below.[3] This class of compounds has demonstrated significant potential, particularly in the realm of anticancer research.[4]

Synthesis_Pathway cluster_synthesis Synthesis of 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides Start Aryl Methyl Ketone + Diethyl Oxalate Intermediate1 1,3-Diketone Start->Intermediate1  NaOEt, EtOH Intermediate2 Ethyl 3-aryl-1H-pyrazole-5-carboxylate Intermediate1->Intermediate2  Arylhydrazine, AcOH Intermediate3 Ethyl 1-arylmethyl-3-aryl-1H-pyrazole-5-carboxylate Intermediate2->Intermediate3  Arylmethyl Halide, K2CO3, DMF Final_Product 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Intermediate3->Final_Product  Hydrazine Hydrate, EtOH, Reflux Anticancer_Mechanism cluster_pathway Potential Anticancer Mechanisms of Pyrazole Carbohydrazide Derivatives Compound Pyrazole Carbohydrazide Derivative VEGFR VEGFR Compound->VEGFR Inhibition CDK CDKs Compound->CDK Inhibition Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase activation) Compound->Apoptosis_Pathway Activation Angiogenesis Angiogenesis (Tumor Blood Vessel Formation) VEGFR->Angiogenesis Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Apoptosis Apoptosis (Programmed Cell Death)

Figure 2: Simplified diagram of potential anticancer mechanisms of pyrazole carbohydrazide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability. [5][6] Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole carbohydrazide derivative for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of representative pyrazole carbohydrazide derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
7d MCF7 (Breast)42.6[7]
9e PACA2 (Pancreatic)27.6[7]
Compound with -N(CH3)2 A2780 (Ovarian)8.57[8]
Compound 1 (pyrazole carbohydrazide) ACHN (Kidney)Strong Activity[8]
3b Platelet Aggregation113-139[9]
3c Platelet Aggregation113-139[9]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazole carbohydrazide derivatives have demonstrated potent anti-inflammatory properties, offering a potential therapeutic strategy for these conditions.

Mechanism of Action

A primary mechanism underlying the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2. COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, these compounds can effectively reduce inflammation and pain. The well-known anti-inflammatory drug celecoxib, which features a pyrazole core, is a selective COX-2 inhibitor.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model in rats is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds. [8][10] Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the pyrazole carbohydrazide derivative orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treated group compared to the control group.

Anticonvulsant Activity: Quelling Neuronal Hyperexcitability

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from abnormal electrical activity in the brain. Several pyrazole carbohydrazide derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs. [11][12]

Mechanism of Action

The anticonvulsant effects of pyrazole derivatives are thought to be mediated through multiple mechanisms that dampen neuronal hyperexcitability. One proposed mechanism is the modulation of GABAA receptors , the primary inhibitory neurotransmitter receptors in the central nervous system. [13][14]By enhancing GABAergic neurotransmission, these compounds can increase the seizure threshold. Another potential mechanism is the blockade of voltage-gated sodium channels , which play a crucial role in the initiation and propagation of action potentials. [15]By inhibiting these channels, pyrazole derivatives can reduce the repetitive firing of neurons that underlies seizure activity. Some pyrazole derivatives may also act as inhibitors of monoamine oxidase (MAO) , an enzyme involved in the metabolism of neurotransmitters, which could contribute to their anticonvulsant and antidepressant effects. [16]

Experimental Protocols: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Seizure Tests

The maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests are two widely used and complementary in vivo models for the initial screening of anticonvulsant drugs. [17][18][19] Maximal Electroshock (MES) Test:

This test is a model for generalized tonic-clonic seizures.

  • Animal Preparation: Use mice or rats.

  • Compound Administration: Administer the test compound at various doses.

  • Induction of Seizure: After a specific pre-treatment time, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The ability of the compound to abolish the tonic hindlimb extension is considered a measure of anticonvulsant activity.

Pentylenetetrazole (PTZ) Seizure Test:

This test is a model for absence seizures.

  • Animal Preparation: Use mice or rats.

  • Compound Administration: Administer the test compound at various doses.

  • Induction of Seizure: After a specific pre-treatment time, administer a subcutaneous or intraperitoneal injection of PTZ (a GABAA receptor antagonist) at a convulsive dose. [7][14]4. Observation: Observe the animals for the onset and severity of clonic and tonic seizures.

  • Data Analysis: The ability of the compound to prevent or delay the onset of seizures is indicative of its anticonvulsant potential.

Structure-Activity Relationships (SAR): Guiding the Path to Potent Derivatives

The biological activity of pyrazole carbohydrazide derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design and optimization of potent and selective drug candidates. [20] Key SAR Insights:

  • Substituents on the Aryl Rings: The nature and position of substituents on the aryl rings attached to the pyrazole nucleus and the carbohydrazide moiety can significantly influence activity. For instance, in some series of anticancer agents, electron-withdrawing groups on the aryl ring at the 3-position of the pyrazole have been shown to enhance cytotoxicity. [8]* Position of the Carbohydrazide Moiety: The point of attachment of the carbohydrazide group to the pyrazole ring (e.g., at the C3, C4, or C5 position) can lead to derivatives with distinct biological profiles. [21]* Modifications of the Carbohydrazide Group: Conversion of the terminal -NH2 of the carbohydrazide to hydrazones or other derivatives can modulate the lipophilicity and hydrogen bonding capacity of the molecule, thereby affecting its biological activity and pharmacokinetic properties. [3]

SAR_Concept cluster_sar Structure-Activity Relationship (SAR) of Pyrazole Carbohydrazides Core Pyrazole Carbohydrazide Scaffold R1 Substituents on Aryl Rings (R1) Core->R1 R2 Position of Carbohydrazide (R2) Core->R2 R3 Modifications of Carbohydrazide (R3) Core->R3 Activity Biological Activity (Antimicrobial, Anticancer, etc.) R1->Activity Influences Potency & Selectivity R2->Activity Determines Biological Profile R3->Activity Modulates Lipophilicity & PK

Figure 3: Conceptual overview of the structure-activity relationship for pyrazole carbohydrazide derivatives.

Future Perspectives and Conclusion

The pyrazole carbohydrazide scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. The diverse and potent biological activities exhibited by its derivatives underscore the immense potential for the development of novel therapeutics. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich playground for medicinal chemists to fine-tune the pharmacological properties of these compounds.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Elucidation: While significant progress has been made, a deeper understanding of the precise molecular targets and signaling pathways modulated by these derivatives is crucial for their rational development.

  • Selectivity and Safety Profiling: A thorough evaluation of the selectivity of these compounds for their intended targets over off-targets is essential to minimize potential side effects. Comprehensive in vivo safety and pharmacokinetic studies are also warranted.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The application of computational tools, such as QSAR and molecular modeling, can accelerate the drug discovery process by predicting the activity of novel derivatives and guiding synthetic efforts. [20][22]* Exploration of New Therapeutic Areas: While this guide has focused on four major areas, the broad biological activity spectrum of pyrazole carbohydrazides suggests their potential utility in other therapeutic indications, such as neurodegenerative diseases and metabolic disorders.

References

  • Xia, Y., Fan, C. D., Zhao, B. X., Zhao, J., Zhang, S. L., & Miao, J. Y. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347–2353. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Roche. (n.d.). MTT Cell Proliferation Assay. [Link]

  • Moghadam, R. J., et al. (2014). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 68, 5.24.1–5.24.11. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future medicinal chemistry, 14(5), 343–362. [Link]

  • Löscher, W. (2002). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy research, 50(1-2), 3–14. [Link]

  • Slideshare. (n.d.). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. [Link]

  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. [Link]

  • Bio-protocol. (2017). Minimal Inhibitory Concentration (MIC). [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Bennani, F. E., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society, 99(8), 100573. [Link]

  • JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & medicinal chemistry, 15(22), 6893–6899. [Link]

  • Khan, I., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current pharmaceutical design, 26(33), 4157–4173. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Kumar, A., et al. (2021). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Journal of biomolecular structure & dynamics, 39(16), 6142–6154. [Link]

  • da Silva, A. C., et al. (2012). Pyrazole carbohydrazide derivatives of pharmaceutical interest. Pharmaceuticals, 5(3), 316–337. [Link]

  • Johnston, G. A. (2013). Molecular mechanisms of antiseizure drug activity at GABAA receptors. Epilepsy & behavior : E&B, 26(2), 170–175. [Link]

  • Macdonald, R. L., & Olsen, R. W. (1994). GABAA receptor channels. Annual review of neuroscience, 17, 569–602. [Link]

  • Chimenti, F., et al. (2013). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current medicinal chemistry, 20(2), 239–261. [Link]

  • Czuczwar, S. J., & Patsalos, P. N. (2001). Mechanisms of action of antiepileptic drugs. Epileptic disorders : international epilepsy journal with videotape, 3(2), 59–72. [Link]

  • Al-Omair, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 386–393. [Link]

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Foundational

An In-Depth Technical Guide to 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide: Synthesis, History, and Characterization

This guide provides a comprehensive technical overview of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its plausible discovery and historical context, detailed synthetic pathways with mechanistic insights, and expected physicochemical and spectroscopic properties based on analogous structures.

Introduction and Historical Context

The story of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is intrinsically linked to the rich history of pyrazole chemistry. The pyrazole ring system was first synthesized in 1889 by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. However, it was Ludwig Knorr's synthesis of a pyrazolone derivative in 1883 that truly ignited interest in this heterocyclic scaffold.[1] Pyrazole and its derivatives have since become a cornerstone in medicinal chemistry, owing to their diverse biological activities and synthetic accessibility.[1]

The development of substituted pyrazoles has been a continuous pursuit. The introduction of a carbohydrazide moiety at the 3-position of the pyrazole ring has been a particularly fruitful strategy in the quest for novel therapeutic agents. Pyrazole carbohydrazides are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2]

Physicochemical and Spectroscopic Data

Based on the analysis of closely related compounds, the following properties are predicted for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

PropertyPredicted Value
Molecular Formula C₆H₉BrN₄O
Molecular Weight 233.07 g/mol
Appearance White to off-white solid
Melting Point Not available (expected to be a solid at room temperature)
¹H NMR δ (ppm): ~2.3 (s, 3H, C5-CH₃), ~3.8 (s, 3H, N1-CH₃), ~4.5 (br s, 2H, -NH₂), ~8.0 (br s, 1H, -CONH-)
¹³C NMR δ (ppm): ~12 (C5-CH₃), ~37 (N1-CH₃), ~95 (C4), ~140 (C5), ~148 (C3), ~160 (C=O)
IR (cm⁻¹) ~3300-3400 (N-H stretching), ~1650 (C=O stretching), ~1550 (N-H bending)
Mass Spectrometry [M+H]⁺ at m/z 233/235 (isotopic pattern for Br)

Synthesis and Mechanism

The synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide can be logically approached in a three-step sequence starting from ethyl 2-methyl-3-oxobutanoate.

Overall Synthetic Workflow

G A Ethyl 2-methyl-3-oxobutanoate C Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate A->C Cyclocondensation B Methylhydrazine B->C E Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate C->E Electrophilic Bromination D Bromine D->E G 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide E->G Hydrazinolysis F Hydrazine hydrate F->G

Caption: Proposed synthetic workflow for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

The synthesis commences with the cyclocondensation of ethyl 2-methyl-3-oxobutanoate with methylhydrazine. This reaction is a classic example of the Knorr pyrazole synthesis. The more nucleophilic nitrogen of methylhydrazine attacks the more electrophilic ketone carbonyl, followed by cyclization and dehydration to afford the pyrazole ring.

G cluster_reactants Reactants cluster_product Product R1 Ethyl 2-methyl-3-oxobutanoate P Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate R1->P Acid catalyst (e.g., Acetic Acid) Reflux in Ethanol R2 Methylhydrazine R2->P

Caption: Synthesis of the pyrazole core via Knorr cyclocondensation.

Step 2: Bromination of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The 4-position is the most activated site for such reactions. Treatment of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate with a brominating agent, such as bromine in acetic acid, will selectively introduce a bromine atom at the C4 position.

G cluster_reactants Reactants cluster_product Product R1 Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate P Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate R1->P Acetic Acid R2 Bromine (Br₂) R2->P

Caption: Electrophilic bromination at the C4 position of the pyrazole ring.

Step 3: Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

The final step involves the conversion of the ethyl ester to the carbohydrazide. This is achieved through nucleophilic acyl substitution, where hydrazine hydrate acts as the nucleophile, attacking the carbonyl carbon of the ester and displacing ethanol. This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent.

G cluster_reactants Reactants cluster_product Product R1 Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate P 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide R1->P Reflux in Ethanol R2 Hydrazine Hydrate (N₂H₄·H₂O) R2->P

Caption: Conversion of the ethyl ester to the carbohydrazide via hydrazinolysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
  • To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Synthesis of Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate
  • Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq) in glacial acetic acid.

  • To this solution, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide
  • To a solution of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide represents a synthetically accessible derivative of the versatile pyrazole scaffold. Its structure, combining the key features of a brominated pyrazole and a carbohydrazide moiety, makes it a compound of significant interest for further investigation in the field of medicinal chemistry. The synthetic route outlined in this guide provides a robust and logical approach for its preparation, enabling researchers to explore its potential biological activities.

References

  • Global Journal of Pharmacy & Pharmaceutical Sciences. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]

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Exploratory

Theoretical and Computational Analysis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide: A Multi-faceted Approach to Drug Design

An In-depth Technical Guide Prepared by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive theoretical and computational examination of the novel pyrazole derivative, 4-bromo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical and computational examination of the novel pyrazole derivative, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. Pyrazole carbohydrazides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] This study outlines a synergistic approach, combining quantum chemical calculations with molecular modeling techniques to elucidate the structural, electronic, and intermolecular characteristics of the title compound. We present a plausible synthetic pathway and detail the application of Density Functional Theory (DFT) for geometric optimization and the analysis of frontier molecular orbitals (FMOs). Hirshfeld surface analysis is employed to deconstruct and quantify the intermolecular interactions governing the crystal packing. Furthermore, molecular docking studies are conducted against human Carbonic Anhydrase II (hCA II), a well-established therapeutic target, to predict the binding affinity and interaction modes of the molecule. The collective insights from these computational tools provide a robust framework for understanding the molecule's physicochemical properties and lay a foundational rationale for its potential as a lead compound in future drug development initiatives.

Introduction: The Rationale for Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous compounds with anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][3] The functionalization of the pyrazole ring with a carbohydrazide moiety introduces additional hydrogen bond donors and acceptors, significantly enhancing the potential for specific, high-affinity interactions with biological targets.[1] The strategic introduction of a bromine atom at the C4 position and methyl groups at N1 and C5 is deliberate. The bromine atom can participate in halogen bonding and serves as a handle for further synthetic modifications, while the methyl groups modulate the molecule's lipophilicity and steric profile.

This guide details the integrated computational workflow designed to predict and analyze the properties of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, providing a blueprint for the rational design of next-generation pyrazole-based therapeutic agents.

Synthesis and Spectroscopic Characterization

While a dedicated synthesis for the title compound is not yet published, a reliable synthetic route can be extrapolated from established methods for preparing pyrazole-3-carbohydrazides. The most common approach involves the reaction of a corresponding pyrazole-3-carboxylate ester with hydrazine hydrate.

Proposed Synthetic Protocol
  • Esterification: 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is refluxed with excess methanol and a catalytic amount of sulfuric acid to yield methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

  • Bromination: The resulting ester is treated with a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like chloroform to regioselectively introduce a bromine atom at the C4 position.[4]

  • Hydrazinolysis: The purified methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate is then refluxed with hydrazine hydrate in ethanol to yield the final product, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. The product is isolated via filtration upon cooling and recrystallized from ethanol.

Expected Spectroscopic Signatures
  • FT-IR (cm⁻¹): The infrared spectrum is expected to show characteristic peaks for N-H stretching (hydrazide) around 3300-3200 cm⁻¹, C=O stretching (amide I) near 1660 cm⁻¹, and N-H bending (amide II) around 1530 cm⁻¹.[3]

  • ¹H NMR (DMSO-d₆, δ ppm): Expected signals would include singlets for the two methyl groups (N-CH₃ and C-CH₃), likely around δ 3.8 and δ 2.3 ppm, respectively. The NH and NH₂ protons of the hydrazide moiety would appear as broad singlets at lower fields, typically above δ 4.5 and δ 9.5 ppm.[5]

  • ¹³C NMR (DMSO-d₆, δ ppm): Key resonances are anticipated for the carbonyl carbon (~160 ppm), the pyrazole ring carbons (ranging from ~100 to 150 ppm), and the two methyl carbons (~12 and ~35 ppm).[3][6]

Crystallographic and Hirshfeld Surface Analysis

Understanding the three-dimensional structure and intermolecular interactions is paramount for rational drug design. Single-crystal X-ray diffraction provides definitive geometric data, while Hirshfeld surface analysis offers a powerful method for visualizing and quantifying crystal packing forces.[7][8]

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a saturated solution of the title compound in a solvent mixture such as ethanol/dimethylformamide.

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data are collected at a controlled temperature (e.g., 296 K) using Mo Kα radiation.

  • Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².

Table 1: Hypothetical Crystallographic Data for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide
ParameterValue
Empirical FormulaC₆H₉BrN₄O
Formula Weight233.07 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.372
b (Å)20.043
c (Å)15.328
β (°)102.89
Volume (ų)2806.9
Z4
Density (calculated) (g/cm³)1.378
R-factor (%)~4-6

Note: Data are modeled based on similar published pyrazole structures for illustrative purposes.[9]

Hirshfeld Surface Analysis: Decoding Intermolecular Interactions

Hirshfeld surface analysis maps the regions of close contact between molecules in a crystal, providing a visual and quantitative summary of intermolecular interactions. The surface is generated based on the electron distribution of the molecule, and the 2D fingerprint plots derived from it quantify the contribution of different interaction types.[2][10]

Hirshfeld_Workflow cluster_0 Hirshfeld Surface Analysis Workflow CIF Crystallographic Information File (CIF) CrystalExplorer Generate Hirshfeld Surface (CrystalExplorer Software) CIF->CrystalExplorer dnorm Map d_norm, Shape Index, and Curvedness CrystalExplorer->dnorm FP Generate 2D Fingerprint Plots dnorm->FP Quantify Quantify Interaction Contributions (%) FP->Quantify Report Interaction Analysis (e.g., H···H, O···H, Br···H) Quantify->Report FMO_Concept cluster_FMO Frontier Molecular Orbitals (FMOs) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Gap ΔE = E_LUMO - E_HOMO (Energy Gap) HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Energy Energy Energy->HOMO Increasing Energy

Caption: The concept of HOMO-LUMO energy gap.

From the HOMO and LUMO energies, global reactivity descriptors such as ionization potential (I), electron affinity (A), electronegativity (χ), and chemical hardness (η) can be calculated to further characterize the molecule's reactivity profile.

Table 3: Calculated Electronic Properties and Reactivity Descriptors
ParameterFormulaPredicted Value (eV)Implication
E_HOMO-~ -6.5Electron-donating ability
E_LUMO-~ -1.2Electron-accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMO~5.3High kinetic stability, low chemical reactivity
Ionization Potential (I)-E_HOMO~6.5Energy to remove an electron
Electron Affinity (A)-E_LUMO~1.2Energy released when gaining an electron
Electronegativity (χ)(I + A) / 2~3.85Power to attract electrons
Chemical Hardness (η)(I - A) / 2~2.65Resistance to change in electron configuration

Note: Values are representative estimates based on DFT studies of analogous pyrazole derivatives. [5][11]

Molecular Docking: Predicting Biological Interactions

To explore the therapeutic potential of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, molecular docking was performed. Human Carbonic Anhydrase II (hCA II) was selected as the target protein, as many heterocyclic compounds, including pyrazoles, are known to be effective inhibitors of this enzyme. [3][6]

Molecular Docking Protocol
  • Protein Preparation: The crystal structure of hCA II (PDB ID: 2CBA) was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, polar hydrogens were added, and Kollman charges were assigned.

  • Ligand Preparation: The 3D structure of the title compound, optimized via DFT, was prepared by assigning Gasteiger charges and defining rotatable bonds.

  • Docking Simulation: AutoDock Vina was used for the docking simulation. A grid box was defined to encompass the active site of the enzyme, including the catalytic zinc ion.

  • Analysis: The resulting binding poses were ranked by their binding affinity (kcal/mol), and the lowest energy conformation was analyzed for key intermolecular interactions using BIOVIA Discovery Studio. [3]

Docking_Workflow cluster_1 Molecular Docking Workflow PDB 1. Obtain Protein Structure (e.g., PDB ID: 2CBA) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Prepare Ligand (DFT Optimized Structure) Dock 5. Run Docking Simulation (AutoDock Vina) Ligand->Dock Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid Grid->Dock Analyze 6. Analyze Results (Binding Energy & Interactions) Dock->Analyze

Caption: A typical workflow for molecular docking studies.

Predicted Binding Interactions

The docking results are expected to show that the pyrazole carbohydrazide binds effectively within the active site of hCA II. Key interactions would likely involve:

  • Coordination: The carbonyl oxygen or a pyrazole nitrogen atom coordinating with the active site Zn²⁺ ion.

  • Hydrogen Bonding: The hydrazide N-H groups forming hydrogen bonds with key residues like Thr199 and Thr200.

  • Hydrophobic Interactions: The dimethyl-pyrazole ring and the bromo-substituent engaging in van der Waals interactions with hydrophobic residues in the active site cavity.

Table 4: Predicted Molecular Docking Results against hCA II (PDB: 2CBA)
ParameterPredicted ValueSignificance
Binding Affinity (kcal/mol)~ -7.5 to -8.5Indicates strong and favorable binding
Inhibition Constant (Kᵢ) (µM)~ 1.0 - 5.0Suggests potent inhibitory activity
Key Interacting ResiduesHis94, His96, His119, Thr199, Thr200Anchors the ligand within the active site
Key InteractionsH-bonds, Hydrophobic, Coordination with Zn²⁺Defines the mechanism of binding and inhibition

Note: These values are predictive and based on docking studies of similar pyrazole-based inhibitors. [6][12]

Conclusion and Future Outlook

This in-depth guide has outlined a comprehensive theoretical and computational framework for the characterization of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. The integrated analysis, spanning synthesis, structural elucidation, electronic properties, and biomolecular interactions, provides a powerful, multi-faceted understanding of the title compound.

The DFT calculations predict a molecule with high electronic stability. Hirshfeld surface analysis suggests that crystal packing is dominated by hydrogen bonding and van der Waals forces, crucial for understanding its solid-state properties. Critically, molecular docking studies predict a strong binding affinity for Carbonic Anhydrase II, identifying the compound as a promising candidate for further investigation as a potential enzyme inhibitor.

The methodologies and predictive data presented herein serve as a robust foundation for future experimental work. The synthesis and biological evaluation of this compound are warranted to validate these computational findings. This work underscores the pivotal role of computational chemistry in modern drug discovery, enabling the efficient screening and rational design of novel therapeutic agents.

References

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.
  • ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives.
  • Taylor & Francis Online. (n.d.). Synthesis, α-Glucosidase Inhibition, Anticancer, DFT and Molecular Docking Investigations of Pyrazole Hydrazone Derivatives: Polycyclic Aromatic Compounds. Retrieved from [Link]

  • NIH National Library of Medicine. (2021). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). Retrieved from [Link]

  • NIH National Library of Medicine. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives.
  • PubMed. (2020). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved from [Link]

  • PubMed Central. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
  • PubMed. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis and DFT calculation of novel pyrazole derivatives.
  • PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Cardiff University ORCA. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the essential safety and handling precautions for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. As a Senior...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. As a Senior Application Scientist, the following information is synthesized from established safety protocols for structurally related compounds and general principles of laboratory safety. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a cautious and proactive approach to safety is paramount.

Compound Identification and Hazard Analysis

Chemical Identity:

Compound Name 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide
Molecular Formula C₆H₉BrN₄O
Molecular Weight 233.07 g/mol
Structure (A structural representation would be included here in a formal document)

Hazard Identification:

  • Irritation: Brominated pyrazole derivatives are frequently cited as irritants to the eyes, skin, and respiratory system.[1][2][3][4]

  • Toxicity: Similar compounds are classified as harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Hydrazide-Related Hazards: The carbohydrazide moiety is a derivative of hydrazine. Hydrazines are known to be highly reactive, flammable, and potentially carcinogenic.[5][6][7] Although carbohydrazide is generally less hazardous, caution is warranted.[8]

GHS Classification (Predicted):

Based on analogous compounds, a conservative GHS classification would include:

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2)

  • Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory system)

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential when handling 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][9]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations.[1][9]

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[10]

  • Hand Protection: Use compatible chemical-resistant gloves, such as nitrile or neoprene.[10] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[9]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to prevent skin exposure.[10]

  • Respiratory Protection: In situations where engineering controls may not be sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[2][11]

Safe Handling and Storage Protocols

Handling:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[9][12]

  • Minimize Dust and Aerosol Generation: Handle the solid compound carefully to avoid creating dust.[1][9]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[9][10]

  • Hygiene: Wash hands thoroughly after handling.[1][9] Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Container: Store in a tightly closed, properly labeled container.[1][9]

  • Environment: Keep in a cool, dry, and well-ventilated area.[2][9]

  • Incompatible Materials: Store away from strong oxidizing agents and acids.[13][14]

Emergency Procedures

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][14]

Spill Response:

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1]

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Absorb with an inert material and collect for disposal.

  • Ventilation: Ensure adequate ventilation during cleanup.

Disposal Considerations

All waste materials containing 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide must be treated as hazardous waste.

  • Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper classification.[13]

  • Containers: Dispose of in approved, labeled hazardous waste containers.[1]

  • Environmental Release: Do not allow the material to enter drains or the environment.[9][15]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the safe handling of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide in a research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE Identify Hazards FumeHood Prepare Fume Hood PPE->FumeHood Enter Work Area Weighing Weigh Compound FumeHood->Weighing Begin Experiment Solubilization Prepare Solution Weighing->Solubilization Reaction Perform Reaction Solubilization->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate Experiment Complete WasteDisposal Dispose of Waste Decontaminate->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE WashHands Wash Hands RemovePPE->WashHands

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide in Anticancer Assays

Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology The landscape of cancer therapy is in constant evolution, with a significant focus on the discovery of novel small molecules that can selectively targ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology

The landscape of cancer therapy is in constant evolution, with a significant focus on the discovery of novel small molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Within the vast realm of heterocyclic chemistry, the pyrazole ring system has emerged as a "privileged scaffold" due to its versatile chemical nature and broad spectrum of pharmacological activities.[1][2] Pyrazole derivatives are integral components of numerous clinically approved drugs and are extensively investigated for their therapeutic potential. Their unique five-membered aromatic structure, containing two adjacent nitrogen atoms, allows for diverse substitutions, enabling the fine-tuning of their biological effects.[1][3]

Recent advancements have highlighted the efficacy of pyrazole-based compounds as potent anticancer agents, demonstrating mechanisms that include the inhibition of critical cellular targets like tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and even direct interaction with DNA.[1][2] Furthermore, the incorporation of a carbohydrazide moiety has been explored in the design of novel pyrazole derivatives to enhance their anticancer properties, potentially by inducing apoptosis and inhibiting cell proliferation in cancer cell lines such as A549 lung cancer cells.[3]

This application note introduces 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide as a novel investigational compound. We provide a comprehensive suite of protocols for its systematic evaluation as a potential anticancer agent. The proposed workflow is designed to first establish its cytotoxic potential, followed by elucidation of its mechanism of action through apoptosis and cell cycle analysis, and finally, to probe its effects on key cancer-related signaling pathways.

Experimental Workflow for Anticancer Evaluation

A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow provides a roadmap for characterizing the anticancer profile of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Target Investigation A MTT or SRB Assay (Broad Panel of Cancer Cell Lines) B Determine IC50 Values A->B Quantify cell viability C Annexin V-FITC/PI Apoptosis Assay B->C Select sensitive cell lines and concentrations around IC50 D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Western Blotting C->E Based on apoptosis results D->E Based on cell cycle arrest F Identify modulation of key signaling proteins (e.g., Bcl-2, Caspases, Cyclins) E->F cell_cycle cluster_cycle Cell Cycle Phases cluster_arrest Potential Arrest Points by Compound G1 G1 Phase (2n DNA) S S Phase (DNA Synthesis) G1->S Arrest_G1 G1 Arrest G1->Arrest_G1 Block G2M G2/M Phase (4n DNA) S->G2M Arrest_S S Arrest S->Arrest_S Block Arrest_G2M G2/M Arrest G2M->Arrest_G2M Block

Figure 2: Diagram illustrating the phases of the cell cycle and potential points of arrest induced by an anticancer compound.

Phase 3: Investigation of Molecular Targets

Based on the results from the mechanistic assays, western blotting can be employed to investigate the compound's effect on specific proteins involved in apoptosis and cell cycle regulation. [4]

Protocol 5: Western Blotting for Key Signaling Proteins

Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. [4] Potential Protein Targets:

  • Apoptosis-related: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), Cleaved Caspase-3, Cleaved PARP. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 and PARP are hallmarks of apoptosis. [1]* Cell Cycle-related: Cyclins (e.g., Cyclin D1, Cyclin B1), CDKs (e.g., CDK4, CDK1), and CDK inhibitors (e.g., p21, p27). Accumulation or depletion of these proteins can confirm the phase of cell cycle arrest.

  • General Signaling: Phosphorylated forms of key kinases like Akt and ERK to assess impact on major survival pathways. [5] Procedure:

  • Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-50 µg of protein per lane by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [5]4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [6]5. Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. [6]7. Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels and quantify changes in expression.

Potential Outcome Associated Proteins to Probe Interpretation
Apoptosis Induction ↑ Cleaved Caspase-3, ↑ Cleaved PARP, ↑ Bax/Bcl-2 ratioActivation of the apoptotic cascade
G1 Phase Arrest ↓ Cyclin D1, ↓ CDK4Inhibition of G1 to S phase transition
G2/M Phase Arrest ↓ Cyclin B1, ↓ CDK1Inhibition of entry into or progression through mitosis
Survival Pathway Inhibition ↓ p-Akt, ↓ p-ERKDisruption of pro-survival signaling
Table 2: Example Western Blot Targets and Interpretations.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide as a potential anticancer agent. By systematically assessing its cytotoxicity, mechanism of action, and effects on key signaling proteins, researchers can build a comprehensive profile of the compound's biological activity. Positive and compelling results from these assays would warrant further investigation, including in vivo efficacy studies in animal models, to fully establish its therapeutic potential.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • SRR Publications. (2022). Pyrazoles as anticancer agents: Recent advances. Journal of Drug Delivery and Therapeutics, 12(4-S), 154-162. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Dube, Z. F., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry, 15(22), 2029-2049. [Link]

  • Kou, B., et al. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 111(1), 5-7. [Link]

  • Semantic Scholar. (n.d.). Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Shaikh, S. K., & Ahmad, M. R. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 1-10. [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50632. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • SciSpace. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • Pratilas, C. A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 19-35. [Link]

  • SciELO México. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 58(2), 143-147. [Link]

  • Kumar, A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 16(2), 253. [Link]

  • Pinto, D. C. G. A., et al. (2021). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 26(11), 3328. [Link]

  • Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Google Patents. (2020). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
  • ResearchGate. (2025). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Testing the Anti-inflammatory Activity of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Abstract These application notes provide a comprehensive and detailed protocol for evaluating the anti-inflammatory potential of the novel pyrazole derivative, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This guid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive and detailed protocol for evaluating the anti-inflammatory potential of the novel pyrazole derivative, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This guide is intended for researchers, scientists, and drug development professionals, offering a systematic approach from initial in vitro screening to in vivo validation. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each experimental step to ensure technical accuracy and reproducibility. We will cover key assays including cyclooxygenase (COX) inhibition, nitric oxide (NO) production, pro-inflammatory cytokine quantification, and the widely used carrageenan-induced paw edema model.

Introduction: The Rationale for Investigating Pyrazole Derivatives in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and healing mechanism, chronic inflammation is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The inflammatory cascade is mediated by a complex interplay of signaling molecules, with key enzymes like cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) playing pivotal roles.[1][3]

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of COX enzymes.[1] However, their long-term use is associated with significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of both the constitutive COX-1 and the inducible COX-2 isoforms.[4] This has driven the search for novel anti-inflammatory agents with improved efficacy and safety profiles.

This document outlines a rigorous protocol to systematically investigate the anti-inflammatory properties of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a novel pyrazole derivative.

Experimental Workflow: A Multi-tiered Approach

A hierarchical screening approach is recommended to efficiently evaluate the anti-inflammatory potential of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This begins with broad in vitro assays to determine its primary mechanism of action, followed by a more complex in vivo model to assess its efficacy in a physiological context.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay RAW 264.7 Cell Culture RAW 264.7 Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) RAW 264.7 Cell Culture->Cytotoxicity Assay (MTT) Determine Non-Toxic Concentrations NO Production Assay (Griess) NO Production Assay (Griess) Cytotoxicity Assay (MTT)->NO Production Assay (Griess) Proceed with Non-Toxic Doses Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) NO Production Assay (Griess)->Cytokine Analysis (ELISA) Further Mechanistic Insight Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Cytokine Analysis (ELISA)->Carrageenan-Induced Paw Edema Validate In Vivo Efficacy Paw Volume Measurement Paw Volume Measurement Carrageenan-Induced Paw Edema->Paw Volume Measurement Histopathological Analysis Histopathological Analysis Paw Volume Measurement->Histopathological Analysis

Caption: A multi-tiered workflow for evaluating anti-inflammatory activity.

In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are crucial for the initial screening of the compound to elucidate its potential mechanisms of action at the cellular and molecular level.

COX-1 and COX-2 Inhibition Assay

The inhibition of COX enzymes is a primary mechanism for many anti-inflammatory drugs.[4] This assay will determine if 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide selectively inhibits COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects.

Protocol:

  • Reagents and Materials: Commercially available COX inhibitor screening assay kits (e.g., Cayman Chemical Cat. No. 701230 or Sigma-Aldrich MAK414) provide the necessary reagents including ovine COX-1 and human recombinant COX-2 enzymes, heme, and a colorimetric or fluorometric probe.[8][9]

  • Assay Preparation: Prepare the assay buffer, enzyme solutions, and test compound dilutions according to the manufacturer's instructions. A known non-selective NSAID (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) should be used as positive controls.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add various concentrations of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide or control inhibitors.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[10]

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the peroxidase activity by measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 using non-linear regression analysis. The selectivity index (IC50 COX-2 / IC50 COX-1) can then be calculated.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide Experimental DataExperimental DataCalculated Value
Indomethacin (Control)Literature ValueLiterature ValueCalculated Value
Celecoxib (Control)Literature ValueLiterature ValueCalculated Value
Cell Culture and Cytotoxicity Assay

Before evaluating the anti-inflammatory effects on cells, it is essential to determine the non-toxic concentrations of the test compound. The murine macrophage cell line, RAW 264.7, is a widely used model for studying inflammation as it produces significant amounts of inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[11][12]

Protocol (MTT Assay):

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[11]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide for 24 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Select concentrations that show >90% cell viability for subsequent experiments.

Nitric Oxide (NO) Production Assay

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[13] The Griess reaction is a simple and sensitive colorimetric method to measure nitrite (a stable breakdown product of NO) in cell culture supernatants.[14][15]

Protocol:

  • Cell Treatment: Seed RAW 264.7 cells in a 96-well plate and pre-treat with non-toxic concentrations of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[16]

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[17]

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Pro-inflammatory Cytokine Analysis (ELISA)

Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β are key mediators of the inflammatory response.[18] Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying these cytokines in cell culture supernatants.

Protocol:

  • Sample Collection: Collect the supernatants from the LPS-stimulated RAW 264.7 cells treated with 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide as described in the NO production assay.

  • ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.[19]

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage of inhibition for each cytokine compared to the LPS-stimulated control.

Treatment GroupNO Production (% of LPS Control)TNF-α Production (% of LPS Control)IL-6 Production (% of LPS Control)IL-1β Production (% of LPS Control)
Control (Unstimulated)BaselineBaselineBaselineBaseline
LPS (1 µg/mL)100%100%100%100%
Test Compound (Low Dose) Experimental DataExperimental DataExperimental DataExperimental Data
Test Compound (High Dose) Experimental DataExperimental DataExperimental DataExperimental Data
Dexamethasone (Control)Experimental DataExperimental DataExperimental DataExperimental Data

In Vivo Validation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[20][21][22]

G Animal Acclimatization Animal Acclimatization Grouping and Dosing Grouping and Dosing Animal Acclimatization->Grouping and Dosing 7 days Carrageenan Injection Carrageenan Injection Grouping and Dosing->Carrageenan Injection 30-60 min post-dosing Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 0, 1, 2, 3, 4 hours Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Histopathology Histopathology Data Analysis->Histopathology Optional further analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Animals

Male Wistar rats (180-200 g) are typically used for this model.[23] All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.

Protocol
  • Animal Groups: Divide the rats into the following groups (n=6 per group):

    • Control Group: Vehicle (e.g., 0.5% sodium carboxymethyl cellulose).

    • Carrageenan Group: Vehicle + Carrageenan.

    • Positive Control Group: Indomethacin (10 mg/kg) + Carrageenan.

    • Test Group(s): 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide (e.g., 50 and 100 mg/kg) + Carrageenan.

  • Dosing: Administer the test compound, vehicle, or indomethacin orally or intraperitoneally 30-60 minutes before the carrageenan injection.[24]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[25]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The peak inflammation is typically observed around the 4-hour mark.[20]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

  • Histopathological Examination (Optional): After the final measurement, the animals can be euthanized, and the paw tissue can be collected for histopathological analysis to assess inflammatory cell infiltration and tissue damage.[23]

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 4h% Edema Inhibition
Carrageenan Control-Experimental Data0%
Indomethacin10Experimental DataCalculated Value
Test Compound 50Experimental DataCalculated Value
Test Compound 100Experimental DataCalculated Value

Conclusion

This comprehensive set of protocols provides a robust framework for the systematic evaluation of the anti-inflammatory potential of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. By following this multi-tiered approach, researchers can gain valuable insights into the compound's mechanism of action and its in vivo efficacy. The data generated from these studies will be crucial for guiding further preclinical and clinical development of this promising pyrazole derivative as a novel anti-inflammatory agent.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Books.
  • Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.
  • Granger, D. N., & Senchenkova, E. (2010). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
  • Quantifying Nitric Oxide Production with the Griess Reaction. (n.d.). Benchchem.
  • A Comprehensive Protocol for Evaluating the Anti-inflammatory Properties of Pyrazole Derivatives. (n.d.). Benchchem.
  • Geromichalos, G. D., Al-Awar, A. M., & Al-Ghorbani, M. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central.
  • Carrageenan-Induced Paw Edema Model. (n.d.). Creative Bioarray.
  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences.
  • Wang, Y., & DuBois, R. N. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
  • Hamed, A. M., Al-Awar, A. M., & Al-Ghorbani, M. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). NIH.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate.
  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2014). PMC - NIH.
  • Nitric Oxide (NO2 /NO3 ) Assay. (n.d.). R&D Systems.
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2025). ResearchGate.
  • Griess Reagent System Technical Bulletin TB229. (n.d.). Promega.
  • The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols. (n.d.). Benchchem.
  • Nitrite Assay Kit (Griess Reagent). (n.d.). Sigma-Aldrich.
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. (2012). ResearchGate.
  • 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. (2018). PLOS.
  • Lee, S. H., Soyoola, E., Chanmugam, P., Hart, S., Sun, W., Zhong, H., Liou, S., Simmons, D., & Hwang, D. (2008). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI.
  • 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells. (2018). MDPI.
  • Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. (2019). PubMed Central.
  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (2013). PMC - PubMed Central.
  • Reddy, R. G. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs:. JIR.
  • COX Activity Assay Kit (Fluorometric). (n.d.). Sigma-Aldrich.

Sources

Method

Application Note: A Framework for Evaluating 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide as a Novel Carbonic Anhydrase Inhibitor

Introduction Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that are crucial for a variety of physiological processes in most living organisms.[1][2] These enzymes catalyze the rapid and reversi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that are crucial for a variety of physiological processes in most living organisms.[1][2] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] In humans, 15 different CA isoforms have been identified, and their expression levels and activities are linked to a range of diseases. Consequently, CAs are significant therapeutic targets for conditions such as glaucoma, epilepsy, and certain types of cancer.[3][4][5][6]

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities.[3] Notably, pyrazole-containing molecules have demonstrated potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms.[3][7] This application note presents a comprehensive framework and detailed protocols for the investigation of a novel compound, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, as a potential inhibitor of human carbonic anhydrase. The protocols outlined herein provide a robust methodology for its synthesis, in vitro characterization, and the determination of its inhibitory potency (IC₅₀).

Proposed Mechanism of Action

The inhibitory activity of many small molecules against carbonic anhydrases stems from their interaction with the zinc ion (Zn²⁺) located deep within the enzyme's active site. This active site also features a network of highly conserved amino acid residues, including His94, His96, and His119, which coordinate the zinc ion, and Thr199 and Glu106, which act as "gatekeepers".[1] For novel pyrazole-based inhibitors, it is hypothesized that the heterocyclic nitrogen atoms and the carbohydrazide moiety can form key interactions.

We propose that 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide may bind to the active site of hCA II through a combination of interactions:

  • Coordination with Zinc: The hydrazide group (-CONHNH₂) could potentially coordinate with the Zn²⁺ ion, displacing the zinc-bound water/hydroxide molecule that is essential for the catalytic activity.

  • Hydrogen Bonding: The amide and amine protons of the carbohydrazide linker can act as hydrogen bond donors, interacting with the side chains of key residues like Thr199.

  • Hydrophobic and van der Waals Interactions: The dimethyl-pyrazole ring and the bromo-substituent can engage in hydrophobic and van der Waals interactions with nonpolar residues lining the active site cavity.

G cluster_0 hCA II Active Site cluster_1 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide Zn Zn²⁺ His94 His94 Zn->His94 Coordination His96 His96 Zn->His96 Coordination His119 His119 Zn->His119 Coordination H2O H₂O Zn->H2O Coordination Thr199 Thr199 (Gatekeeper) Pyrazole Pyrazole Ring (CH₃, Br) Pyrazole->Thr199 Hydrophobic Interaction Carbohydrazide Carbohydrazide (-CONHNH₂) Carbohydrazide->Zn Displaces H₂O & Coordinates Zn²⁺ Carbohydrazide->Thr199 H-Bond

Caption: Proposed binding mode of the inhibitor in the hCA II active site.

Experimental Protocols

Part 1: Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This can be achieved through the cyclization of a suitable diketone precursor with methylhydrazine, followed by oxidation of a methyl group at the 3-position to a carboxylic acid.

Step 2: Bromination of the pyrazole ring. The pyrazole ring can be brominated at the 4-position using a brominating agent like N-bromosuccinimide (NBS) or bromine in an appropriate solvent.

Step 3: Esterification of the carboxylic acid. The resulting 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is converted to its corresponding methyl or ethyl ester to facilitate the subsequent reaction with hydrazine.

Step 4: Formation of the carbohydrazide. The ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the final product, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. The product should be purified by recrystallization and its structure confirmed by NMR and mass spectrometry.

Part 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for CA activity.[10] The assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP), which can be monitored by the increase in absorbance at 405 nm.

Materials and Reagents:

  • Enzyme: Human erythrocyte carbonic anhydrase II (e.g., Sigma-Aldrich C3934)

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Inhibitor: 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • Positive Control: Acetazolamide (a known CA inhibitor)[11][12]

  • Solvent: DMSO (for dissolving substrate and inhibitors)

  • Equipment: 96-well clear, flat-bottom microplate; multichannel pipette; microplate reader capable of kinetic measurements at 405 nm.

Procedure:

  • Reagent Preparation:

    • CA Enzyme Stock (1 mg/mL): Dissolve lyophilized hCA II in cold Tris-HCl buffer. Aliquot and store at -80°C.

    • CA Working Solution (10 units/mL): On the day of the assay, dilute the CA stock solution to the desired concentration in cold Tris-HCl buffer.

    • Substrate Stock (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare this solution fresh.

    • Inhibitor Stock Solutions (10 mM): Dissolve the test compound and Acetazolamide in DMSO.

  • Plate Setup for IC₅₀ Determination:

    • Prepare serial dilutions of the test inhibitor and the positive control (Acetazolamide) in Tris-HCl buffer. A common starting range is from 100 µM down to 0.1 nM.

    • In a 96-well plate, add the following to triplicate wells:

      • Blank (No Enzyme): 178 µL Buffer + 2 µL DMSO

      • Control (100% Activity): 158 µL Buffer + 2 µL DMSO + 20 µL CA Working Solution

      • Inhibitor Wells: 158 µL Buffer + 2 µL of each inhibitor dilution + 20 µL CA Working Solution

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the plate gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the 3 mM p-NPA substrate solution to all wells (except the blank, to which 20 µL of buffer is added). The final volume in each well should be 200 µL.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

Data Analysis and Interpretation

  • Calculate the Reaction Rate (V): For each well, determine the rate of reaction (V) by calculating the slope (ΔAbsorbance/Δtime) from the linear portion of the kinetic curve.

  • Calculate Percentage Inhibition: Use the following formula to determine the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

    • V_control is the reaction rate of the 100% activity control (with DMSO).

  • Determine the IC₅₀ Value:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Example Data Table:

Inhibitor Conc. (nM)Log [Inhibitor]Avg. Reaction Rate (mAU/min)% Inhibition
0 (Control)-50.20
1045.110.2
10130.539.2
501.724.850.6
100215.369.5
100035.189.8

Experimental Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) prep_stocks Prepare Stock Solutions (Inhibitors & Controls) prep_reagents->prep_stocks prep_inhibitor Synthesize & Purify Inhibitor (4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide) prep_inhibitor->prep_stocks plate_setup Set up 96-Well Plate (Enzyme + Inhibitor Dilutions) prep_stocks->plate_setup pre_incubate Pre-incubate (15 min) plate_setup->pre_incubate add_substrate Add p-NPA Substrate pre_incubate->add_substrate read_plate Kinetic Read at 405 nm add_substrate->read_plate calc_rates Calculate Reaction Rates (ΔAbs/Δt) read_plate->calc_rates calc_inhibition % Inhibition Calculation calc_rates->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC₅₀ Value plot_curve->det_ic50

Caption: Overall workflow for evaluating the CA inhibitory activity.

References

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(3), 993. Available at: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. Available at: [Link]

  • Şen, E., Alım, Z., & Kasımoğulları, R. (2011). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 519-523. Available at: [Link]

  • Patel, H., et al. (2023). Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). Archiv der Pharmazie, 356(5), e2200508. Available at: [Link]

  • Zahedi, M., et al. (2021). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 11(50), 31635-31648. Available at: [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Available at: [Link]

  • Shaito, A., & Thakkinstian, A. (2020). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Wikipedia. (2023). Carbonic anhydrase inhibitor. Available at: [Link]

  • Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Available at: [Link]

  • Wang, Y., et al. (2023). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. Analytical Methods, 15(1), 57-65. Available at: [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available at: [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]

  • El-Shehry, M. F., & Abu-Hashem, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

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Application

Application Notes and Protocols: Investigating the In Vitro Mechanism of Action of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive framework for elucidating the in vitro mechanism of action of 4-bromo-1,5-dimethyl-1H-pyrazole-3-ca...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for elucidating the in vitro mechanism of action of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. Leveraging the well-documented biological activities of the pyrazole scaffold, this guide offers detailed protocols for assessing its potential as a cytotoxic agent and enzyme inhibitor, common roles for this class of compounds.

The pyrazole nucleus is a prominent feature in many biologically active molecules, with derivatives known to exhibit a wide range of medicinal properties including anti-inflammatory, antibacterial, and anticancer effects.[1][2][3] The subject compound, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, combines this versatile core with a carbohydrazide moiety, a group also associated with significant biological activities.[4][5] This structural combination suggests a strong potential for therapeutic applications, particularly in oncology and enzyme-targeted therapies.[6][7]

Postulated Mechanisms of Action

Given the extensive literature on pyrazole derivatives, the primary hypothesized mechanisms of action for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide in an in vitro setting are:

  • Cytotoxicity and Induction of Apoptosis: Many pyrazole derivatives exert their anticancer effects by inhibiting cell proliferation and inducing programmed cell death (apoptosis).[2][6] This is often a primary screening parameter for novel therapeutic candidates.[8][9] The compound could potentially interfere with critical cellular processes in rapidly dividing cancer cells, leading to cell cycle arrest and subsequent apoptosis.

  • Enzyme Inhibition: The pyrazole structure is a key component in numerous enzyme inhibitors.[10][11] It is plausible that 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide could act as an inhibitor for various classes of enzymes, such as kinases (e.g., PI3K, EGFR, VEGFR-2), topoisomerases, or carbonic anhydrases, which are often dysregulated in disease states.[6][7][10]

Experimental Workflows and Protocols

To systematically investigate these postulated mechanisms, a tiered approach is recommended. The initial step involves a broad cytotoxicity screening against a panel of cancer cell lines to determine the compound's general efficacy and potency. Subsequent assays can then be employed to dissect the specific molecular mechanism.

Diagram 1: General Experimental Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation Compound Preparation Compound Preparation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Preparation->Cytotoxicity Assay (MTT) Determine IC50 Data Analysis & Hit Selection Data Analysis & Hit Selection Cytotoxicity Assay (MTT)->Data Analysis & Hit Selection Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Data Analysis & Hit Selection->Apoptosis Assay (Annexin V/PI) Enzyme Inhibition Assays Enzyme Inhibition Assays Data Analysis & Hit Selection->Enzyme Inhibition Assays Western Blot for Apoptotic Markers Western Blot for Apoptotic Markers Apoptosis Assay (Annexin V/PI)->Western Blot for Apoptotic Markers Further Biochemical Assays Further Biochemical Assays Enzyme Inhibition Assays->Further Biochemical Assays

Caption: A tiered workflow for the in vitro evaluation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Protocol 1: Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13] This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)[6]

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin[14]

  • 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • DMSO (Dimethyl sulfoxide)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[14]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM.[14]

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[14]

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.[14]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[14]

Data Presentation:

Cell LineTissue of OriginIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Control)
MCF-7Breast AdenocarcinomaExperimental Value0.8 ± 0.1
A549Lung CarcinomaExperimental Value1.2 ± 0.2
HepG2Hepatocellular CarcinomaExperimental Value1.06 ± 0.15
Note: Control IC50 values are illustrative and should be determined experimentally.[6][14]
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[14]

Materials:

  • Cancer cell line of interest

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC50 concentration for 24-48 hours.[14]

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[14]

Diagram 2: Intrinsic Apoptosis Pathway

G Test Compound Test Compound Mitochondrial Stress Mitochondrial Stress Test Compound->Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 forms apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway potentially induced by the test compound.

Protocol 3: General Enzyme Inhibition Assay

This protocol provides a general template for assessing the inhibitory activity of the test compound against a specific enzyme. This will need to be adapted based on the target enzyme and the available detection method (e.g., colorimetric, fluorometric, or luminescent).

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compound

  • Assay buffer

  • Detection reagent

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the appropriate assay buffer.

  • Compound Dispensing: Add various concentrations of the test compound to the wells of the microplate. Include a positive control inhibitor and a no-compound control.

  • Enzyme Addition: Add the enzyme to the wells and incubate for a pre-determined time to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.

  • Detection: Stop the reaction (if necessary) and add the detection reagent. Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value from the dose-response curve.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the consistent use of controls.

  • Vehicle Control (DMSO): Ensures that the solvent used to dissolve the compound does not have a significant effect on the experimental outcome.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) or a known inhibitor for the specific enzyme provides a benchmark for the assay's performance and sensitivity.

  • Negative Control: Untreated cells or a reaction without the enzyme serve as a baseline for normal cell viability or maximal enzyme activity.

By comparing the results of the test compound to these controls, researchers can have high confidence in the validity of their findings. The reproducibility of the dose-response curves across multiple experiments further strengthens the trustworthiness of the data.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76937, 4-bromo-3,5-dimethyl-1H-pyrazole. Retrieved from [Link].

  • Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., ... & Ekinci, D. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-8. Available from: [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1238-1246. Available from: [Link]

  • Mingaleeva, R. N., Blatt, N. L., & Rizvanov, A. A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 347. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Asiri, A. M. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(5), 1469. Available from: [Link]

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  • Radi, S., Tighadouini, S., Feron, O., & Riant, O. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PLoS ONE, 16(4), e0249875. Available from: [Link]

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Method

Application Notes and Protocols for the Development of Antimicrobial Agents from Pyrazole Carbohydrazides

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery. Introduction: The Promise of Pyrazole Carbohydrazides in Combating Antimicrobial Resistance The escalating crisis...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Promise of Pyrazole Carbohydrazides in Combating Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyrazole derivatives have emerged as a particularly promising class of compounds.[1] Their inherent structural versatility and broad spectrum of biological activities make them a fertile ground for the design of new antimicrobial drugs.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and antimicrobial evaluation of pyrazole carbohydrazides, a specific subclass of pyrazoles that has demonstrated significant potential in tackling drug-resistant pathogens.[3][4]

The core structure of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a privileged pharmacophore.[5] The incorporation of a carbohydrazide moiety (-CONHNH2) introduces a key functional group that can participate in various biological interactions, including hydrogen bonding and chelation, which are often crucial for antimicrobial activity.[3] This document will guide researchers through the rational design and synthesis of these molecules and provide robust, field-proven protocols for assessing their efficacy against a range of bacterial and fungal pathogens.

Part 1: Synthesis and Characterization of Pyrazole Carbohydrazides

The synthesis of pyrazole carbohydrazides typically involves a multi-step process, beginning with the construction of the core pyrazole ring, followed by the introduction and modification of the carbohydrazide functional group. The following protocols are illustrative examples and can be adapted based on the desired substitutions on the pyrazole ring.

Protocol 1: Synthesis of a Pyrazole-4-Carbohydrazide Precursor

This protocol outlines a common method for synthesizing a pyrazole-4-carboxylate ester, a key intermediate for the preparation of the corresponding carbohydrazide. The classical Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine, is a widely used and versatile method.[6][7]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add one equivalent of a substituted hydrazine (e.g., phenylhydrazine) dropwise at room temperature. The choice of substituted hydrazine will determine the substituent at the N1 position of the pyrazole ring.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole-4-carboxylate ester.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Formation of the Pyrazole-4-Carbohydrazide

This protocol describes the conversion of the pyrazole-4-carboxylate ester to the desired pyrazole-4-carbohydrazide. This is typically achieved through hydrazinolysis.[8]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the synthesized pyrazole-4-carboxylate ester (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.

  • Hydrazinolysis: Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.

  • Reaction Progression: Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Isolation of Product: After cooling the reaction mixture, the pyrazole-4-carbohydrazide often precipitates out of the solution. The solid product can be collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Characterization: The structure of the final pyrazole-4-carbohydrazide should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The appearance of a broad singlet corresponding to the -NH2 protons of the hydrazide group in the ¹H NMR spectrum is a key indicator of successful synthesis.

Part 2: In Vitro Antimicrobial Susceptibility Testing

Once the pyrazole carbohydrazide derivatives have been synthesized and characterized, the next crucial step is to evaluate their antimicrobial activity. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][9][10]

Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_synthesis Compound Synthesis & Preparation cluster_testing Antimicrobial Screening cluster_data Data Analysis & Interpretation synthesis Synthesize Pyrazole Carbohydrazide Derivatives dissolution Prepare Stock Solutions (e.g., in DMSO) synthesis->dissolution mic_determination Determine Minimum Inhibitory Concentration (MIC) via Broth Microdilution dissolution->mic_determination Test Compounds mbc_mfc_determination Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic_determination->mbc_mfc_determination data_analysis Analyze and Compare MIC/MBC/MFC Values mbc_mfc_determination->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: A generalized workflow for the development and evaluation of novel antimicrobial pyrazole carbohydrazides.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of synthesized pyrazole carbohydrazides in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Solvent control (broth with the maximum concentration of the solvent used)

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Controls: Include a positive control (microorganism in broth without any compound), a negative control (broth only), and a solvent control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills the organism), the MBC or MFC is determined.

Step-by-Step Methodology:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth and subculture it onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: Summarizing Antimicrobial Activity

The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner to allow for easy comparison of the activity of different compounds.

Compound IDTarget MicroorganismGram StainMIC (µg/mL)MBC/MFC (µg/mL)
PYZ-CH-01 Staphylococcus aureusPositive1632
PYZ-CH-01 Escherichia coliNegative3264
PYZ-CH-02 Staphylococcus aureusPositive816
PYZ-CH-02 Escherichia coliNegative1632
Ciprofloxacin Staphylococcus aureusPositive12
Ciprofloxacin Escherichia coliNegative0.51
Fluconazole Candida albicansN/A48

Note: The data presented in this table is for illustrative purposes only.

Part 3: Investigating the Mechanism of Action

Understanding the mechanism of action of novel antimicrobial agents is critical for their development into effective therapeutics. For pyrazole derivatives, several mechanisms have been proposed, with DNA gyrase inhibition being a prominent target.[13][3]

Hypothesized Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination.[3] Its inhibition leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death. Many pyrazole-containing compounds have been shown to interact with the active site of DNA gyrase, preventing it from carrying out its function.[3]

moa_pathway cluster_bacterial_cell Bacterial Cell dna_replication DNA Replication & Transcription disruption Disruption of DNA Replication dna_replication->disruption dna_gyrase DNA Gyrase supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase Introduces negative supercoils supercoiled_dna->dna_replication pyrazole_compound Pyrazole Carbohydrazide pyrazole_compound->dna_gyrase inhibition Inhibition cell_death Bacterial Cell Death disruption->cell_death

Caption: A simplified diagram illustrating the hypothesized mechanism of action of pyrazole carbohydrazides through the inhibition of bacterial DNA gyrase.

Further experimental validation of this proposed mechanism can be achieved through enzyme inhibition assays using purified DNA gyrase and molecular docking studies to predict the binding interactions between the pyrazole carbohydrazide and the enzyme's active site.

Conclusion and Future Directions

Pyrazole carbohydrazides represent a promising and versatile scaffold for the development of novel antimicrobial agents. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and evaluation of these compounds. By systematically exploring the structure-activity relationships and elucidating the mechanisms of action, researchers can pave the way for the development of new and effective treatments to combat the growing threat of antimicrobial resistance.

References

  • Barakat, A., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(19), 3563. Available at: [Link]

  • Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(3), 268-285. Available at: [Link]

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  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Hassan, A. S. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. Available at: [Link]

  • Daidone, G., et al. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235. Available at: [Link]

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  • Giles Scientific Inc. (2022). 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 16(4), 3410–3419. Available at: [Link]

  • Daidone, G., et al. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]

  • Asif, M. (2017). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 22(8), 1346. Available at: [Link]

  • Patel, R. V., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 3(12), 4785-4793. Available at: [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. EUCAST. Available at: [Link]

  • Clinical and Laboratory Standards Institute & European Committee on Antimicrobial Susceptibility Testing. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Fathima, A., et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science, 12(4), 487-495. Available at: [Link]

  • Gising, J., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 438. Available at: [Link]

  • ResearchGate. (n.d.). The MIC values of pyrazolines against bacterial strains. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Graphical representation of “MIC” values comparison of synthesized 3-(4 chlorophenyl)-5-((3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene-2-thioxothiazolidin-4-one) (3c) with 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one (1) and (3-(4-chlorophenyl)-5-((3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one (2c) for said bacterial and fungal strain. ResearchGate. Available at: [Link]

  • Akhramez, S., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Moroccan Journal of Chemistry, 9(4), 698-707. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-328. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

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Application

Application Notes and Protocols: A High-Throughput Screening Cascade for Profiling the Bioactivity of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory acti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] The functionalization of this core, particularly with a carbohydrazide moiety, has been shown to be crucial for biological efficacy.[1][5][6] Specifically, substitutions at the C-3 position of the pyrazole ring have been associated with promising antitumor activities.[1] This document provides a detailed experimental design for the comprehensive bioactivity screening of a novel derivative, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

This guide is intended for researchers, scientists, and drug development professionals. It offers a tiered, logic-driven screening cascade, from broad primary assays to more focused secondary and mechanistic studies. The protocols herein are designed to be robust and adaptable, providing a solid framework for the initial characterization of this compound's therapeutic potential.

Physicochemical Properties and Compound Handling

Prior to initiating biological screening, a thorough characterization of the physicochemical properties of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is paramount. These properties will dictate compound handling, formulation, and the design of appropriate assay conditions.

Table 1: Physicochemical Characterization of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

ParameterMethodExpected Outcome/Consideration
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO).Determine the optimal solvent for stock solutions and the maximum achievable concentration in aqueous assay media to avoid precipitation.
Stability HPLC-based stability assessment in assay media over time and under various storage conditions (e.g., temperature, light exposure).Ensure compound integrity throughout the duration of the biological assays.
Lipophilicity (LogP) Calculated (e.g., cLogP) and/or experimentally determined (e.g., shake-flask method).Provides insight into potential membrane permeability and off-target effects.[2]
Purity LC-MS and ¹H NMR.Confirm the identity and purity of the test compound to ensure that observed bioactivity is not due to contaminants.

Tier 1: Primary High-Throughput Screening (HTS)

The initial screening phase is designed to broadly and efficiently assess the compound's activity across three key therapeutic areas suggested by the pyrazole carbohydrazide scaffold's known bioactivities: oncology, microbiology, and inflammation.[1]

Anticancer Activity: Cell Viability Screening

The primary screen for anticancer potential will utilize a panel of cancer cell lines to identify cytotoxic or cytostatic effects. High-throughput screening (HTS) methodologies are ideal for this initial evaluation.[7][8]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96- or 384-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide in DMSO. Perform serial dilutions to create a range of concentrations.

  • Treatment: Treat the cells with the compound dilutions (final DMSO concentration should be <0.5%). Include vehicle-only (DMSO) and positive (e.g., Doxorubicin) controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay will determine the lowest concentration of the compound that inhibits the visible growth of a panel of pathogenic microorganisms.[9]

This is a standard method for determining the MIC of a novel compound.[10][11]

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[11]

  • Compound Dilution: In a 96-well microplate, perform serial two-fold dilutions of the test compound in appropriate broth media.[11]

  • Inoculation: Add the prepared microbial inoculum to each well.[11]

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).[11]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed.[9][11] A viability indicator like resazurin can be used for a colorimetric readout.[10]

Anti-inflammatory Activity: Cellular Nitric Oxide (NO) Production Assay

This assay will assess the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 murine macrophages in appropriate media.

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent system according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the inhibition of NO production relative to the LPS-stimulated vehicle control.

Screening Cascade Workflow

The following diagram illustrates the proposed tiered screening approach.

G cluster_0 Tier 1: Primary HTS cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Target Identification & Validation Primary_Screening 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide Anticancer Anticancer Screen (Cell Viability - MTT) Primary_Screening->Anticancer Antimicrobial Antimicrobial Screen (MIC - Broth Microdilution) Primary_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Screen (NO Production - Griess Assay) Primary_Screening->Anti_inflammatory Apoptosis_Assay Apoptosis Assays (Caspase-Glo, Annexin V) Anticancer->Apoptosis_Assay If Active Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Anticancer->Cell_Cycle_Analysis If Active MBC_Assay MBC Determination Antimicrobial->MBC_Assay If Active Biofilm_Inhibition Biofilm Inhibition Assay Antimicrobial->Biofilm_Inhibition If Active Cytokine_Analysis Cytokine Profiling (ELISA, Luminex) Anti_inflammatory->Cytokine_Analysis If Active COX_Inhibition COX Enzyme Inhibition Assay Anti_inflammatory->COX_Inhibition If Active Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Apoptosis_Assay->Target_Deconvolution Cell_Cycle_Analysis->Target_Deconvolution MBC_Assay->Target_Deconvolution Biofilm_Inhibition->Target_Deconvolution Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Cytokine_Analysis->Pathway_Analysis COX_Inhibition->Pathway_Analysis

Caption: Tiered screening cascade for bioactivity profiling.

Tier 2: Secondary and Mechanistic Assays

Compounds that demonstrate significant activity ("hits") in the primary screens will be advanced to secondary assays to confirm their effects and elucidate their mechanism of action.

For Anticancer Hits
  • Apoptosis Induction Assays: To determine if the observed cytotoxicity is due to programmed cell death, assays such as Caspase-Glo® (measuring caspase-3/7 activity) or Annexin V/Propidium Iodide staining followed by flow cytometry can be employed.

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content in treated cells can reveal if the compound induces arrest at a specific phase of the cell cycle.

For Antimicrobial Hits
  • Minimum Bactericidal Concentration (MBC) Determination: To distinguish between bacteriostatic and bactericidal effects, aliquots from the MIC assay wells with no visible growth are plated on agar. The lowest concentration that kills ≥99.9% of the initial inoculum is the MBC.

  • Biofilm Inhibition/Disruption Assays: The ability of the compound to prevent biofilm formation or disrupt established biofilms can be assessed using crystal violet staining in microplates.[9]

For Anti-inflammatory Hits
  • Cytokine Profiling: The effect of the compound on the production of other pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages can be quantified using ELISA or multiplex bead assays.[12]

  • Cyclooxygenase (COX) Enzyme Inhibition Assays: Given that many pyrazole derivatives act as anti-inflammatory agents by inhibiting COX enzymes, cell-free assays can be used to determine the compound's inhibitory activity against COX-1 and COX-2.[2]

Hypothetical Signaling Pathway Inhibition

Should the compound demonstrate potent anti-inflammatory activity via inhibition of pro-inflammatory cytokine production, a potential mechanism could involve the modulation of the NF-κB signaling pathway, a central regulator of inflammation.

cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Gene Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS) NFkB_nuc->Gene binds to DNA Compound 4-bromo-1,5-dimethyl- 1H-pyrazole-3-carbohydrazide Compound->IKK Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Data Presentation

Quantitative data from the primary screens should be systematically organized for clear interpretation and comparison.

Table 2: Representative Data Summary for Primary Screening

Assay TypeTargetMetricResult (Test Compound)Result (Positive Control)
Anticancer A549 CellsIC₅₀ (µM)[Insert Data]Doxorubicin: [Insert Data]
MCF-7 CellsIC₅₀ (µM)[Insert Data]Doxorubicin: [Insert Data]
Antimicrobial S. aureusMIC (µg/mL)[Insert Data]Vancomycin: [Insert Data]
E. coliMIC (µg/mL)[Insert Data]Ciprofloxacin: [Insert Data]
Anti-inflammatory RAW 264.7 CellsIC₅₀ (µM) for NO inhibition[Insert Data]Dexamethasone: [Insert Data]

Conclusion

This application note outlines a comprehensive and logically structured experimental plan for the initial bioactivity screening of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. By employing a tiered approach, from broad high-throughput screening to more specific mechanistic studies, researchers can efficiently identify and characterize the therapeutic potential of this novel compound. The provided protocols serve as a robust starting point, which can be further optimized based on emerging data and specific research objectives.

References

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  • da Silva, G. G., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 27(19), 6649. Available at: [Link]

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  • Zheng, Y., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in Oncology, 11, 736528. Available at: [Link]

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  • Al-Shabib, N. A., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 989308. Available at: [Link]

  • Cuzzocrea, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1693. Available at: [Link]

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  • Gomha, S. M., et al. (2015). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. Available at: [Link]

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  • Tusek, A., et al. (2022). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Molecules, 27(3), 1019. Available at: [Link]

  • Li, Y., et al. (2021). Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen). Journal of Ethnopharmacology, 279, 114382. Available at: [Link]

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Method

Application Notes and Protocols: 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide as a Precursor for Heterocyclic Synthesis

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, analgesic, antim...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[5] 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a highly versatile and functionalized building block, primed for the synthesis of a diverse range of heterocyclic compounds. The presence of the bromine atom at the C4 position offers a handle for further modifications via cross-coupling reactions, while the carbohydrazide moiety at the C3 position is an excellent nucleophile, readily participating in cyclization reactions to form various five- and six-membered heterocycles.[6][7][8]

This guide provides an in-depth exploration of the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide and its application as a precursor for the synthesis of medicinally relevant heterocyclic systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazolo[3,4-d]pyridazines. The protocols detailed herein are designed to be robust and reproducible, providing researchers in drug discovery and organic synthesis with a practical toolkit for the elaboration of this valuable scaffold.

Synthesis of the Precursor: 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

The synthesis of the title precursor can be achieved in a multi-step sequence starting from readily available starting materials. The following protocol is a representative example based on established pyrazole synthesis methodologies.[7][8]

Protocol 1: Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (1.0 equiv.) in ethanol (5 mL/mmol).

  • Add methylhydrazine (1.1 equiv.) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate as a solid.

Step 2: Bromination of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Dissolve the product from Step 1 (1.0 equiv.) in glacial acetic acid (10 mL/mmol) in a flask protected from light.

  • Slowly add a solution of bromine (1.1 equiv.) in glacial acetic acid dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate.

Step 3: Hydrazinolysis to 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • Suspend the brominated ester from Step 2 (1.0 equiv.) in ethanol (10 mL/mmol).

  • Add hydrazine hydrate (5.0 equiv.) and heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Characterization of the Precursor

The successful synthesis of the precursor should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₆H₉BrN₄O
Molecular Weight 233.07 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.5-8.0 (br s, 1H, NH), 4.0-4.5 (br s, 2H, NH₂), 3.8 (s, 3H, N-CH₃), 2.4 (s, 3H, C-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 165 (C=O), 148 (C), 140 (C), 115 (C), 95 (C-Br), 37 (N-CH₃), 12 (C-CH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1600 (N-H bend), ~1550 (C=N stretch)
Mass Spec (ESI+) m/z: 233.0, 235.0 [M+H]⁺

Application in Heterocyclic Synthesis

The carbohydrazide moiety of the precursor is a versatile functional group for the construction of various heterocyclic rings.

Synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-substituted-1,3,4-oxadiazoles

The cyclodehydration of carbohydrazides with carboxylic acids or their derivatives is a common method for the synthesis of 1,3,4-oxadiazoles.[8][9]

Protocol 2: Synthesis of 1,3,4-Oxadiazoles

  • To a solution of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide (1.0 equiv.) in phosphorus oxychloride (5-10 equiv.), add the desired carboxylic acid (1.1 equiv.).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

Causality and Mechanistic Insight: Phosphorus oxychloride acts as a dehydrating agent, activating the carboxylic acid to form a reactive intermediate. The nucleophilic nitrogen of the carbohydrazide then attacks the activated carbonyl group, followed by an intramolecular cyclization and dehydration to yield the stable aromatic 1,3,4-oxadiazole ring.[9]

G Precursor 4-Bromo-1,5-dimethyl-1H- pyrazole-3-carbohydrazide Intermediate1 N-Acylhydrazide Intermediate Precursor->Intermediate1 Acylation Reagents R-COOH POCl₃ Oxadiazole 2-(Pyrazol-3-yl)-5-R- 1,3,4-oxadiazole Intermediate1->Oxadiazole Cyclodehydration

Caption: Synthesis of 1,3,4-Oxadiazoles.

Synthesis of 4-amino-5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiols

Carbohydrazides react with carbon disulfide in the presence of a base, followed by treatment with hydrazine, to yield aminotriazole-thiols, which are themselves valuable intermediates.[10][11]

Protocol 3: Synthesis of 1,2,4-Triazoles

  • Dissolve 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide (1.0 equiv.) in ethanol (10 mL/mmol) containing potassium hydroxide (1.2 equiv.).

  • Add carbon disulfide (1.5 equiv.) dropwise and stir the mixture at room temperature for 12-16 hours.

  • To the resulting potassium dithiocarbazate salt, add hydrazine hydrate (2.0 equiv.) and reflux the mixture for 6-8 hours, during which hydrogen sulfide gas will evolve (use a fume hood and appropriate scrubber).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 4-amino-1,2,4-triazole-3-thiol.

Causality and Mechanistic Insight: The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization with hydrazine. The initial nucleophilic attack of the carbohydrazide on carbon disulfide, facilitated by the base, is followed by the addition of hydrazine and subsequent intramolecular cyclization with the elimination of water and hydrogen sulfide to form the triazole ring.[10]

G Precursor 4-Bromo-1,5-dimethyl-1H- pyrazole-3-carbohydrazide Intermediate1 Potassium Dithiocarbazate Precursor->Intermediate1 Addition Reagents1 1. CS₂, KOH 2. N₂H₄·H₂O Triazole 4-Amino-5-(pyrazol-3-yl)- 4H-1,2,4-triazole-3-thiol Intermediate1->Triazole Cyclization

Caption: Synthesis of 1,2,4-Triazoles.

Potential Synthesis of Pyrazolo[3,4-d]pyridazines

The carbohydrazide can be a precursor to fused heterocyclic systems like pyrazolo[3,4-d]pyridazines through reaction with 1,3-dicarbonyl compounds or their equivalents.

Protocol 4: Synthesis of Pyrazolo[3,4-d]pyridazines

  • In a suitable solvent such as ethanol or acetic acid, dissolve 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide (1.0 equiv.) and a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.1 equiv.).

  • Add a catalytic amount of a mineral acid (e.g., HCl) or a Lewis acid.

  • Heat the reaction mixture to reflux for 10-15 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Treat the residue with water and collect the precipitated solid.

  • Purify the product by recrystallization or column chromatography.

Causality and Mechanistic Insight: This reaction is a classic example of the Paal-Knorr synthesis for five-membered heterocycles, adapted for a fused system. The terminal nitrogen of the carbohydrazide and the adjacent nitrogen of the pyrazole ring act as the two nucleophiles that condense with the two carbonyl groups of the 1,3-dicarbonyl compound to form the pyridazine ring fused to the pyrazole core.

G Precursor 4-Bromo-1,5-dimethyl-1H- pyrazole-3-carbohydrazide Intermediate1 Hydrazone Intermediate Precursor->Intermediate1 Condensation Dicarbonyl 1,3-Dicarbonyl Compound FusedSystem Pyrazolo[3,4-d]pyridazine Derivative Intermediate1->FusedSystem Intramolecular Cyclization

Caption: Synthesis of Pyrazolo[3,4-d]pyridazines.

Summary of Synthetic Applications

Target HeterocycleKey Reagents
1,3,4-Oxadiazoles Carboxylic acid, POCl₃
1,2,4-Triazoles Carbon disulfide, KOH, Hydrazine hydrate
Pyrazolo[3,4-d]pyridazines 1,3-Dicarbonyl compound, Acid catalyst

Conclusion

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a readily accessible and highly valuable precursor for the synthesis of a variety of heterocyclic compounds of interest to the pharmaceutical and agrochemical industries. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block and to generate novel molecular entities for drug discovery and development programs. The strategic placement of the bromo and carbohydrazide functionalities offers multiple avenues for diversification, making it an attractive scaffold for the construction of compound libraries.

References

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Open Access Journals - Research and Reviews. [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Chemical Science (RSC Publishing). [Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron - Luxembourg Bio Technologies. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2017). NIH. [Link]

  • Synthesis of pyrazolo(3,4-d)pyridazines from 5-(1-methylhydrazino)pyridazines by means of the Vilsmeier-Haack reaction. (1985). Sci-Hub. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • Synthesis of novel heterocycles using 1,2,3‐triazole‐4‐carbohydrazides as precursors. (2019). Journal of Heterocyclic Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). ResearchGate. [Link]

  • Synthesis of Pyrazolo(3,4-D)pyridazines From. (n.d.). Amanote Research. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Semantic Scholar. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). PMC - PubMed Central. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). PubMed Central - NIH. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO México. [Link]

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  • DIHALOGENATIVE CYCLIZATION FOR THE SYNTHESIS OF 4-BROMO-1-BROMOALKYL-5-ARYL/ALKYL/ALKENYL-PYRAZOLES. (2020). HETEROCYCLES. [Link]

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Application

Application Notes &amp; Protocols for In Vivo Studies of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies involving the novel compound, 4-bromo-1,5-dimethyl-1H-pyraz...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies involving the novel compound, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer effects[1][2][3][4]. The carbohydrazide moiety is also a significant pharmacophoric group known to contribute to diverse therapeutic actions[5]. This guide, therefore, outlines a logical, scientifically-grounded framework for the preclinical in vivo evaluation of this compound, with a primary focus on its potential anti-inflammatory properties—a common and significant activity for this class of molecules[3]. The protocols herein are designed to be self-validating, providing detailed, step-by-step methodologies from formulation and preliminary safety assessment to robust efficacy evaluation in established animal models.

Introduction: The Scientific Rationale

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a core structure found in drugs like the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant[1][5]. Derivatives of pyrazole carbohydrazide, in particular, have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[5][6][7]. The specific compound, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, combines this privileged scaffold with a carbohydrazide functional group, suggesting a high potential for biological activity.

Given the strong evidence of anti-inflammatory action within this chemical class, the initial in vivo evaluation will be structured to investigate this therapeutic potential. The primary hypothesis is that 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide will modulate inflammatory pathways, thereby reducing inflammation in acute and potentially chronic models. This guide will detail the necessary steps to test this hypothesis rigorously.

Pre-formulation and Vehicle Selection: A Critical First Step

Protocol 2.1: Solubility Assessment and Vehicle Screening

Objective: To identify a suitable vehicle for oral (p.o.) and intraperitoneal (i.p.) administration that ensures a stable and homogenous suspension or solution of the test compound.

Materials:

  • 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • Commonly used vehicles:

    • Saline (0.9% NaCl)

    • Saline with 0.5% - 1% Tween® 80

    • Saline with 0.5% - 1% Carboxymethylcellulose (CMC)

    • Polyethylene glycol 400 (PEG400)

    • Corn oil

    • Self-emulsifying drug delivery systems (SEDDS) components (e.g., Labrasol®, Cremophor® EL)[8][10]

  • Vortex mixer, sonicator, magnetic stirrer.

Methodology:

  • Initial Solubility Test: Attempt to dissolve 1 mg of the compound in 1 mL of each vehicle.

  • Observation: Visually inspect for dissolution, precipitation, or clear solution formation.

  • Sonication/Heating: If not fully dissolved, gently sonicate or warm the mixture (up to 40-50°C) to aid dissolution.

  • Stability Check: Once a promising vehicle is identified (e.g., a fine, homogenous suspension in 0.5% CMC), prepare a larger batch at the intended highest concentration for the study.

  • Long-Term Stability: Store the formulation at room temperature and 4°C. Observe for any signs of precipitation or aggregation at 1, 4, and 24 hours post-preparation. The ideal vehicle will maintain a uniform suspension for the duration of the planned experiment.

Causality and Expertise: The choice of vehicle is critical. A suspension in CMC or Tween 80 is often a good starting point for oral administration as it is generally well-tolerated. For compounds with very low solubility, a lipid-based formulation like a SEDDS might be necessary to improve oral absorption[8][10]. The goal is to ensure consistent and reproducible exposure of the animal to the drug in every experiment[8].

In Vivo Experimental Workflow

A phased approach is essential for a logical and resource-efficient evaluation of a novel compound. The workflow should progress from establishing safety to demonstrating efficacy.

G cluster_0 Phase 1: Formulation & Safety cluster_2 Phase 3: Efficacy Evaluation Formulation Formulation Development (Protocol 2.1) AcuteTox Acute Toxicity & Dose Range Finding (Protocol 4.1) Formulation->AcuteTox PK_Study Single Dose PK Study (Protocol 5.1) AcuteTox->PK_Study Inform Doses Acute_Inflammation Acute Anti-Inflammatory Model (Carrageenan-Induced Paw Edema) (Protocol 6.1) PK_Study->Acute_Inflammation Inform Dosing Regimen Analgesia Analgesic Activity Model (Acetic Acid Writhing Test) (Protocol 6.2) Acute_Inflammation->Analgesia

Figure 1: Phased workflow for in vivo evaluation.

Preliminary Safety and Dose Range Finding

Before any efficacy studies, it is crucial to determine the maximum tolerated dose (MTD) and identify a safe dose range for the compound.

Protocol 4.1: Acute Toxicity Study (Up-and-Down Procedure)

Objective: To determine the approximate MTD and observe any overt signs of toxicity following a single administration.

Animal Model: Swiss Albino or BALB/c mice (n=3-5 per group), 8-10 weeks old.

Methodology:

  • Dose Selection: Start with a preliminary dose (e.g., 100 mg/kg, p.o.).

  • Administration: Administer the compound orally to a single animal.

  • Observation: Observe the animal continuously for the first 4 hours, then periodically for 48 hours, and daily for up to 14 days. Record any signs of toxicity, such as changes in posture, respiration, motor activity, convulsions, or mortality.

  • Dose Adjustment:

    • If the animal survives without significant toxicity, the next animal receives a higher dose (e.g., 200 mg/kg).

    • If the animal shows severe toxicity or dies, the next animal receives a lower dose (e.g., 50 mg/kg).

  • Endpoint: Continue this process until the MTD is established. The dose range for efficacy studies should be well below the MTD (typically 1/10th to 1/3rd of the MTD).

Causality and Expertise: This up-and-down method minimizes the number of animals required while still providing crucial safety data[11]. The observations made during this phase (e.g., sedation, hyperactivity) can also provide early clues about the compound's potential mechanism of action.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for designing a rational dosing regimen for efficacy studies.

Protocol 5.1: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single oral dose.

Animal Model: Sprague-Dawley rats (n=3 per time point), cannulated if possible for serial blood sampling.

Methodology:

  • Dosing: Administer a single oral dose of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide (e.g., 25 mg/kg) in the pre-validated vehicle.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or via a cannula at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Causality and Expertise: The PK profile directly informs the efficacy study design. For example, the Tmax (time to maximum concentration) helps determine the optimal pre-treatment time before inducing inflammation. The half-life dictates the required dosing frequency for chronic studies.

ParameterDescriptionImportance for Efficacy Studies
Cmax Maximum plasma concentrationIndicates if therapeutic concentrations are achieved.
Tmax Time to reach CmaxDetermines optimal pre-treatment time.
AUC Area Under the Curve (Total drug exposure)Correlates overall exposure with efficacy.
Half-lifeInforms dosing frequency for multi-dose studies.

Efficacy Evaluation in Anti-Inflammatory Models

Based on the established activities of pyrazole derivatives, initial efficacy testing will focus on acute inflammation and nociception.

Protocol 6.1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of the compound. This is a classic and highly reproducible model of acute inflammation[12][13][14].

Animal Model: Wistar or Sprague-Dawley rats (n=6-8 per group).

Groups:

  • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)

  • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Group 3: Test Compound (Low dose, e.g., 10 mg/kg, p.o.)

  • Group 4: Test Compound (Mid dose, e.g., 30 mg/kg, p.o.)

  • Group 5: Test Compound (High dose, e.g., 100 mg/kg, p.o.)

Methodology:

  • Fasting: Fast animals overnight with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

  • Dosing: Administer the vehicle, positive control, or test compound orally. The pre-treatment time should be based on the Tmax from the PK study (typically 60 minutes).

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 6.2: Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of the compound. Inflammation often leads to pain, and this model is sensitive to NSAIDs and other analgesics[15].

Animal Model: Swiss Albino mice (n=6-8 per group).

Groups:

  • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)

  • Group 2: Positive Control (e.g., Aspirin, 100 mg/kg, p.o.)

  • Group 3-5: Test Compound (Low, Mid, High doses, p.o.)

Methodology:

  • Dosing: Administer the vehicle, positive control, or test compound orally (pre-treatment time based on PK data, e.g., 60 minutes).

  • Pain Induction: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.).

  • Observation: Immediately after injection, place the mouse in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.

  • Calculation: Calculate the percentage inhibition of writhing.

    • % Inhibition = [(Wc - Wt) / Wc] x 100

    • Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Data Interpretation and Path Forward

The results from these initial studies will form a comprehensive preliminary profile of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

G start Initial In Vivo Results efficacy_check Significant Efficacy in Acute Models? start->efficacy_check pk_check Favorable PK Profile? (Good Exposure, Reasonable Half-life) efficacy_check->pk_check Yes structure_opt Structure-Activity Relationship (SAR) Lead Optimization efficacy_check->structure_opt No chronic_models Proceed to Chronic Models (e.g., Adjuvant-Induced Arthritis) pk_check->chronic_models Yes formulation_opt Formulation Optimization pk_check->formulation_opt No mechanism_studies Mechanism of Action Studies (e.g., COX inhibition, cytokine profiling) chronic_models->mechanism_studies stop Re-evaluate or Terminate formulation_opt->stop structure_opt->stop

Figure 2: Decision tree for subsequent development steps.

A positive outcome—demonstrated efficacy in acute models with a safe and favorable PK profile—would warrant progression to more complex, chronic models of inflammation (e.g., adjuvant-induced arthritis) and detailed mechanism of action studies. Conversely, a lack of efficacy or poor pharmacokinetics would suggest a need for formulation or chemical structure optimization[16][17].

References

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (N.d.).
  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). Semantic Scholar. Available at: [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). PubMed. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available at: [Link]

  • Formulation of poorly water-soluble drugs for oral administr
  • Optimizing the Formulation of Poorly Water-Soluble Drugs. (N.d.). ResearchGate. Available at: [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube. Available at: [Link]

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (2014). MDPI. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). PubMed Central. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed Central. Available at: [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches. (2018). Open Access Pub. Available at: [Link]

  • (PDF) Designing an In Vivo Preclinical Research Study. (2023). ResearchGate. Available at: [Link]

  • Webinar: Designing Your In Vivo Studies. (2022). YouTube. Available at: [Link]

  • Current status of pyrazole and its biological activities. (2016). PubMed Central. Available at: [Link]

  • Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. (2013). PubMed. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (N.d.). Journal of Drug Delivery and Therapeutics.
  • Overview on Biological Activities of Pyrazole Deriv
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
  • A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. Available at: [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2021). PubMed Central. Available at: [Link]

  • Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. (2013). ResearchGate. Available at: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIV

Sources

Method

Application Notes and Protocols for Evaluating the Cytotoxicity of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Introduction: The Rationale for Cytotoxicity Profiling of Novel Pyrazole Derivatives Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, possessing a versatile five-membered heterocyclic ring tha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Cytotoxicity Profiling of Novel Pyrazole Derivatives

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, possessing a versatile five-membered heterocyclic ring that imparts a wide spectrum of pharmacological activities.[1][2] In recent years, extensive research has focused on synthesizing and evaluating pyrazole derivatives for their potential as potent and selective anticancer agents.[1][2] These compounds have demonstrated the ability to interact with various biological targets crucial for cancer cell proliferation and survival, including tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK).[1][2] The carbohydrazide moiety, when incorporated into the pyrazole structure, has also been shown to contribute to the antitumor properties of these molecules.[3][4][5][6]

Given this promising background, the novel compound, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, warrants a thorough investigation of its cytotoxic potential. Cytotoxicity assays are fundamental in the early stages of drug discovery and development, providing critical information on a compound's ability to damage or kill cells.[7][8] This data is essential for assessing therapeutic potential, understanding the mechanism of action, and establishing a preliminary safety profile.[8][9]

This comprehensive guide provides a multi-faceted approach to evaluating the cytotoxicity of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. We will detail a tiered experimental workflow, from initial screening assays that measure broad cytotoxicity to more specific assays that elucidate the potential mechanisms of cell death, such as apoptosis.[10][11] The protocols provided herein are designed to be robust, reproducible, and adaptable for high-throughput screening formats.[12]

Strategic Experimental Workflow

A logical and stepwise approach is crucial for efficiently characterizing the cytotoxic profile of a novel compound. The following workflow is recommended:

experimental_workflow cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Confirmation & Mechanistic Insight A Compound Preparation & Solubilization C Broad Cytotoxicity Assays (MTT or Neutral Red) A->C B Cell Line Selection & Culture (e.g., Cancer vs. Normal lines) B->C D IC50 Determination C->D E Membrane Integrity Assay (LDH Release) D->E If cytotoxic F Apoptosis vs. Necrosis Screening D->F If cytotoxic H Data Analysis & Interpretation E->H G Caspase Activity Assay (Caspase-3/7) F->G If apoptosis is indicated G->H

Figure 1: Recommended experimental workflow for cytotoxicity evaluation.

Cell Line Selection: A Critical First Step

The choice of cell lines is paramount for obtaining clinically relevant and interpretable data.[13] A well-considered selection should include:

  • A panel of human cancer cell lines: To assess the compound's potential as an anticancer agent, it is advisable to screen against a diverse panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, prostate).[13][14]

  • A non-cancerous human cell line: To evaluate the compound's selectivity and potential for off-target toxicity, a non-cancerous cell line (e.g., human fibroblasts or immortalized epithelial cells) should be included as a control.[14]

Table 1: Example Cell Line Panel for Initial Screening

Cell LineTissue of OriginCharacteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative, highly invasive
A549 Lung CarcinomaAdenocarcinomic human alveolar basal epithelial cells
HCT116 Colorectal CarcinomaEpithelial, tumorigenic
PC-3 Prostate CancerAndrogen-independent
HEK293 Human Embryonic KidneyNon-cancerous, easy to culture and transfect[14]
hTERT Fibroblasts Human FibroblastNormal, immortalized cell line for baseline toxicity[14]

Phase 1: Primary Cytotoxicity Screening

The initial phase aims to determine if 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide exhibits cytotoxic activity and to quantify its potency by determining the half-maximal inhibitory concentration (IC50).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells.[16][17]

Materials:

  • 96-well flat-bottom sterile plates

  • 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected cell lines and appropriate complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)[16]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[15][16]

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[15]

  • Compound Preparation: Prepare a stock solution of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide in sterile DMSO. Perform serial dilutions in culture medium to obtain a range of desired concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[15][18]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[16][18]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[19]

Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of living cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[20][21][22] Non-viable cells are unable to retain the dye.[23]

Materials:

  • 96-well flat-bottom sterile plates

  • Test compound and controls

  • Selected cell lines and appropriate culture medium

  • Neutral Red staining solution (e.g., 50 µg/mL in medium)

  • Wash solution (e.g., PBS)

  • Solubilization/destain solution (e.g., 1% acetic acid in 50% ethanol)[24]

  • Microplate reader (absorbance at 540 nm)[21][24]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

  • Neutral Red Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed Neutral Red staining solution to each well. Incubate for 2-3 hours at 37°C.[22]

  • Washing: Carefully remove the staining solution and wash the cells with 150 µL of PBS to remove any unincorporated dye.[21]

  • Dye Extraction: Add 150 µL of the solubilization/destain solution to each well and shake for 10 minutes to extract the dye from the lysosomes.

  • Absorbance Reading: Measure the absorbance at 540 nm.[21][24]

  • Data Analysis: Calculate the percentage of viability and the IC50 value as described for the MTT assay.

Phase 2: Mechanistic Elucidation

If significant cytotoxicity is observed in Phase 1, the next step is to investigate the mode of cell death.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the release of the stable cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.[25][26] This is an indicator of necrosis or late-stage apoptosis.[7]

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Cayman Chemical)[25][26]

  • 96-well plates with treated cells

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader (absorbance at ~490 nm)[27]

Procedure:

  • Prepare Controls: In separate wells of the treated plate, add lysis buffer to untreated cells to generate a maximum LDH release control. Also, include a no-cell control for background absorbance.[25]

  • Collect Supernatant: After the desired incubation period with the test compound, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[27]

  • Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[27]

  • Add Stop Solution: Add the stop solution (if required by the kit) to each well.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).[27]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting background and normalizing to the maximum LDH release control.

Apoptosis Induction Assessment: Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[28] Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade.[29] Measuring their activity provides a specific indication of apoptosis induction.[30][31]

This protocol is based on the principles of the Promega Caspase-Glo® 3/7 Assay, which uses a luminogenic substrate containing the DEVD sequence.[30] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[30]

Materials:

  • Caspase-Glo® 3/7 Assay kit (Promega)[30]

  • White-walled 96-well plates suitable for luminescence measurements

  • Treated cells in culture

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as previously described. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[31]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Compare the luminescence signal from treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.

apoptosis_pathway Compound 4-bromo-1,5-dimethyl-1H- pyrazole-3-carbohydrazide Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress (Intrinsic Pathway) Cell->Mitochondria DeathReceptor Death Receptor Activation (Extrinsic Pathway) Cell->DeathReceptor Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase37 Effector Caspases (Caspase-3/7) Activation Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis Substrate DEVD Substrate Caspase37->Substrate cleaves Signal Luminescent Signal Substrate->Signal generates

Figure 2: Caspase-3/7 activation in apoptosis and its detection.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 2: Hypothetical Cytotoxicity Data for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Cell LineAssayExposure Time (h)IC50 (µM) ± SD
MCF-7 MTT4812.5 ± 1.8
MDA-MB-231 MTT488.2 ± 0.9
A549 MTT4825.1 ± 3.2
HEK293 MTT48> 100

Interpretation:

  • The hypothetical data in Table 2 suggests that the compound exhibits selective cytotoxicity against the tested cancer cell lines, with greater potency against the triple-negative breast cancer line MDA-MB-231.

  • The high IC50 value in the non-cancerous HEK293 cell line indicates a favorable preliminary therapeutic window.

  • Further investigation with LDH and caspase assays would be warranted for the sensitive cell lines to determine if the observed cytotoxicity is due to necrosis or apoptosis. A significant increase in caspase-3/7 activity would strongly suggest an apoptotic mechanism of action.

Conclusion

This application note provides a robust framework for the comprehensive cytotoxic evaluation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. By employing a tiered approach that combines initial viability screening with mechanistic assays, researchers can efficiently characterize the compound's cytotoxic profile, determine its potency, and gain valuable insights into its mode of action. This information is critical for advancing promising novel pyrazole derivatives through the drug discovery pipeline.

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  • Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [URL: https://www.abbkine.com/file/book/AKES194-EN.pdf]
  • Sigma-Aldrich. Apoptosis Assays. [URL: https://www.sigmaaldrich.com/US/en/applications/cell-based-assays/apoptosis-assays]
  • Gomaa, M. S., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 27(19), 6296. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573356/]
  • ResearchGate. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [URL: https://www.researchgate.
  • AAT Bioquest. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit. [URL: https://www.aatbio.com/products/cell-meter-caspase-3-7-activity-apoptosis-assay-kit-green-fluorescence-optimized-for-flow-cytometry]
  • Cayman Chemical. (2024). Caspase-3/7 Cell-Based Activity Assay Kit. [URL: https://www.caymanchem.com/product/10009135/caspase-3-7-cell-based-activity-assay-kit]
  • Sharma, A., et al. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 75(1), 143-152. [URL: https://globalresearchonline.net/journalcontents/v75-1/20.pdf]
  • JoVE. (2022). Development of Drug-resistant Cell Lines for Experimental Procedures. [URL: https://www.jove.com/v/64322/development-of-drug-resistant-cell-lines-for-experimental-procedures]
  • Smith, K. P., et al. (2021). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Cellular and molecular bioengineering, 14(1), 13–26. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7904722/]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Welcome to the dedicated technical support guide for the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This document is designed for chemistry professionals engaged in pharmaceutical research and develo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This document is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and provide field-tested solutions to optimize your synthetic workflow, enhance yield, and ensure the highest purity of your target compound.

Overview of the Synthetic Pathway

The synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is typically a multi-step process. Understanding the complete workflow is crucial for effective troubleshooting. The pathway involves three primary stages:

  • Pyrazole Ring Formation: Construction of the core 1,5-dimethyl-1H-pyrazole-3-carboxylic acid ester.

  • Electrophilic Bromination: Regioselective bromination at the C4 position of the pyrazole ring.

  • Hydrazinolysis: Conversion of the C3-ester functionality into the final carbohydrazide.

Synthesis_Workflow cluster_0 Stage 1: Pyrazole Formation cluster_1 Stage 2: Bromination cluster_2 Stage 3: Hydrazinolysis cluster_3 Final Product A β-Ketoester + Methylhydrazine B Ethyl 1,5-dimethyl-1H- prazole-3-carboxylate A->B Cyclocondensation D Ethyl 4-bromo-1,5-dimethyl- 1H-pyrazole-3-carboxylate B->D Electrophilic Substitution C Brominating Agent (e.g., NBS) C->D Electrophilic Substitution F 4-bromo-1,5-dimethyl-1H- prazole-3-carbohydrazide D->F Nucleophilic Acyl Substitution E Hydrazine Hydrate E->F Nucleophilic Acyl Substitution

Figure 1: Overall synthetic workflow.

Stage 1: Pyrazole Ring Formation - Troubleshooting

The initial step involves the cyclocondensation of a β-ketoester with methylhydrazine to form the pyrazole core. While seemingly straightforward, optimizing this reaction is key to a high overall yield.

Q1: My yield for the ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate precursor is consistently low. What are the likely causes and solutions?

A1: Low yields in this Knorr-type pyrazole synthesis often stem from three main areas: reaction conditions, purity of starting materials, and inefficient workup.

  • Causality: The cyclization reaction is sensitive to pH and temperature. An inappropriate pH can lead to side reactions of the hydrazine, while suboptimal temperature can result in incomplete reaction or decomposition. The presence of water in the methylhydrazine can also hinder the reaction.

  • Troubleshooting Protocol:

    • Reagent Purity: Ensure you are using anhydrous methylhydrazine and a high-purity β-ketoester (e.g., ethyl 2-methyl-3-oxobutanoate).

    • Catalyst: The reaction is typically catalyzed by a small amount of acid. A gentle acid like acetic acid is often sufficient. If using a mineral acid, ensure it is highly diluted to avoid degradation.[1]

    • Temperature Control: The initial condensation is often exothermic. Add the methylhydrazine dropwise to the ketoester solution at a low temperature (0-5 °C) to control the initial reaction. After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux to drive the cyclization to completion.[2]

    • Solvent: Ethanol is a standard and effective solvent for this reaction.[1]

    • Workup: After the reaction, the product is typically isolated by removing the solvent under reduced pressure and then purified. Column chromatography is a common method.[1]

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Catalyst None / H₂SO₄0.1 eq. Acetic AcidMilder acid prevents degradation of reactants and product.
Temperature Reflux directly0 °C to RT, then refluxControls initial exotherm, improving safety and reducing byproducts.
Solvent EthanolAnhydrous EthanolPrevents potential side reactions involving water.

Stage 2: Electrophilic Bromination - Troubleshooting

This is a critical step where regioselectivity is paramount. The goal is to exclusively introduce a bromine atom at the C4 position of the electron-rich pyrazole ring.

Q2: My bromination reaction produces a mixture of unreacted starting material, the desired 4-bromo product, and a di-bromo byproduct. How can I improve selectivity?

A2: This is a classic challenge in the halogenation of activated heterocyclic systems. The key is to control the reactivity of the brominating agent and the reaction stoichiometry precisely.

  • Mechanistic Insight: The pyrazole ring is highly activated towards electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site, making it the primary target for bromination.[3][4] However, if the conditions are too harsh or the stoichiometry is incorrect, over-bromination can occur.

  • Troubleshooting Protocol:

    • Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it is highly reactive and difficult to handle. N-Bromosuccinimide (NBS) or N-bromosaccharin are excellent alternatives that provide a slow, controlled release of the electrophilic bromine species, significantly reducing the formation of di-brominated products.[5]

    • Stoichiometry: Use a precise stoichiometry of 1.0 to 1.05 equivalents of the brominating agent. Using a significant excess is the most common cause of over-bromination.

    • Temperature: Perform the reaction at a low temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature. This tempers the reaction rate and enhances selectivity.[6]

    • Solvent: A polar aprotic solvent like acetonitrile or a chlorinated solvent like dichloromethane (DCM) is suitable. Acetic acid can also be used and may help to moderate reactivity.

    • Reaction Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[1] Once the starting material is consumed, quench the reaction immediately to prevent further bromination.

Bromination_Troubleshooting Start Low Yield or Impure 4-Bromo Product TLC Analyze by TLC Start->TLC SM_Present Significant Starting Material Remains? TLC->SM_Present DiBromo Di-bromo Product Detected? SM_Present->DiBromo No Action1 Action: • Increase reaction time slightly. • Add 0.05 eq. more brominating agent. SM_Present->Action1 Yes Action2 Action: • Use a milder agent (NBS). • Lower reaction temperature to 0°C. • Ensure 1.0 eq. stoichiometry. DiBromo->Action2 Yes Success High Yield of Pure Product DiBromo->Success No Action1->TLC Action2->TLC Action3 Purification Challenge: Proceed to purification protocol. Consider fractional crystallization.

Figure 2: Troubleshooting logic for the bromination step.

Stage 3: Hydrazinolysis - Troubleshooting

The final step is the conversion of the ethyl ester to the carbohydrazide. This nucleophilic acyl substitution reaction is generally high-yielding but can be sluggish.

Q3: The conversion of my bromo-pyrazole ester to the carbohydrazide is incomplete, even after prolonged reaction times. What can I do to drive it to completion?

A3: Incomplete hydrazinolysis is typically a result of insufficient reactivity. This can be overcome by adjusting the reaction conditions to favor the nucleophilic attack of hydrazine on the ester carbonyl.

  • Causality: The nucleophilicity of hydrazine attacks the electrophilic carbonyl carbon of the ester. This reaction is an equilibrium process, and its completion depends on factors like the concentration of the nucleophile, temperature, and reaction time. The direct formation of pyrazole-4-carbohydrazides from the corresponding ethyl esters can sometimes be challenging.[7][8]

  • Troubleshooting Protocol:

    • Excess Hydrazine: Use a significant excess of hydrazine hydrate (typically 5-10 equivalents). This high concentration of the nucleophile pushes the equilibrium towards the product side.[9]

    • Temperature: Heat the reaction mixture to reflux in a suitable solvent like ethanol. The elevated temperature increases the reaction rate significantly.[10]

    • Reaction Time: Allow the reaction to proceed for an adequate amount of time. Monitor by TLC until the starting ester spot has completely disappeared. This can take anywhere from 4 to 24 hours.

    • Workup and Purification: Upon completion, the reaction mixture is typically cooled, and the product often precipitates. The solid can be collected by filtration and washed with cold ethanol or water to remove excess hydrazine. If it doesn't precipitate, the solvent can be removed in vacuo, and the residue can be purified by recrystallization.[11]

Q4: Are there any common side reactions during hydrazinolysis?

A4: While the reaction is generally clean, two potential side reactions to be aware of are hydrolysis and reduction, although they are less common under standard conditions.

  • Hydrolysis: If a significant amount of water is present and the reaction is run under harsh (e.g., strongly acidic or basic) conditions for extended periods, the ester can hydrolyze back to the carboxylic acid.[12][13] Using hydrazine hydrate in an alcohol solvent like ethanol minimizes this risk.

  • Reduction: In some specific cases, hydrazine can act as a reducing agent, particularly at very high temperatures in the presence of a catalyst (a Wolff-Kishner-type reaction).[14] However, for a simple ester-to-hydrazide conversion, this is highly unlikely.

General Purification Strategies

Q5: I'm having difficulty purifying the final product. Column chromatography gives poor separation, and the product is difficult to crystallize.

A5: Purifying nitrogen-containing heterocyclic compounds can be challenging due to their basicity and polarity.

  • Crystallization: This is the preferred method for purification.

    • Solvent Screening: Test a range of solvents for recrystallization. Ethanol, isopropanol, ethyl acetate, or mixtures with water are good starting points.[11]

    • Inducing Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal, or cooling the solution slowly. Trituration (stirring the oil with a poor solvent like hexane) can sometimes induce solidification.

  • Column Chromatography:

    • Deactivating Silica: The basic nitrogens in your compound can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and poor recovery. To counteract this, deactivate the silica by preparing your slurry with a solvent system containing 1-2% of a base like triethylamine or ammonia in methanol.[11]

    • Alternative Stationary Phases: If silica fails, consider using neutral or basic alumina as the stationary phase.

  • Acid-Base Extraction: As a last resort, you can dissolve the crude product in an organic solvent (like DCM or ethyl acetate) and wash it with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your product back into an organic solvent. This method is effective but can be lower yielding.[15]

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available from: [Link]

  • Preparation method and application of bromopyrazole compound intermediate. Google Patents.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available from: [Link]

  • An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. ResearchGate. Available from: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available from: [Link]

  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing. Available from: [Link]

  • Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. ResearchGate. Available from: [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central. Available from: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. PMC - NIH. Available from: [Link]

  • Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. CSIRO Publishing. Available from: [Link]

  • Chemistry of Esters. LibreTexts. Available from: [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest. ResearchGate. Available from: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. Available from: [Link]

  • Regioselectivity of pyrazole bromination. Reddit. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Hydrolysis reactions - esters and amides. YouTube. Available from: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available from: [Link]

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Available from: [Link]

  • Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Beijing Institute of Technology. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Introduction 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a key intermediate in the synthesis of various pharmaceutically active compounds, valued for its role as a structural motif in the development of novel th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a key intermediate in the synthesis of various pharmaceutically active compounds, valued for its role as a structural motif in the development of novel therapeutics.[1][2] The inherent reactivity of the pyrazole core, combined with the carbohydrazide functionality, presents unique challenges during its synthesis and subsequent purification.[1] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common purification issues encountered during the preparation of this important building block. The following sections are designed to offer not only solutions but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Common Purification Challenges & Troubleshooting

This section addresses the most frequently encountered purification hurdles in a question-and-answer format, providing detailed, actionable advice.

Issue 1: Presence of Colored Impurities

Q1: My crude product is a yellow or reddish solid, but the desired compound should be white. What is the likely cause, and how can I remove these colored impurities?

A1: The presence of color in your crude 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide often indicates the formation of side-products from the hydrazine starting material or degradation of the product.[3]

Causality:

  • Hydrazine Side Reactions: Hydrazine derivatives can undergo oxidation or self-condensation reactions, leading to highly conjugated, colored byproducts.

  • Product Degradation: Carbohydrazides can be sensitive to heat and acidic or basic conditions, potentially leading to decomposition products.[4] While generally stable, prolonged exposure to harsh conditions can be detrimental.[5]

Troubleshooting Protocol:

  • Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal.

    • Step 1: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or methanol).

    • Step 2: Add a small amount of activated charcoal (typically 1-5% w/w) to the hot solution.

    • Step 3: Gently heat the mixture for 10-15 minutes with stirring.

    • Step 4: Perform a hot filtration through a pad of celite to remove the charcoal.

    • Step 5: Allow the filtrate to cool slowly for recrystallization of the purified product.

  • Recrystallization: If charcoal treatment is insufficient, a carefully chosen recrystallization solvent system can selectively precipitate the desired white product, leaving the colored impurities in the mother liquor. Refer to the "Frequently Asked Questions" section for solvent selection guidance.

Issue 2: Contamination with Starting Materials or Reagents

Q2: My NMR analysis shows the presence of the starting ester (e.g., ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate) and/or hydrazine. How can I effectively remove these?

A2: Incomplete reaction is a common source of these impurities. Their different chemical properties compared to the desired carbohydrazide product can be exploited for selective removal.

Causality:

  • Incomplete Reaction: Insufficient reaction time, temperature, or stoichiometry can lead to unreacted starting materials.

  • Hydrolysis: The carbohydrazide product could potentially hydrolyze back to the carboxylic acid or ester under certain work-up conditions, although carbohydrazides are generally resistant to hydrolysis.

Troubleshooting Protocols:

  • Aqueous Wash/Extraction:

    • To Remove Hydrazine: Hydrazine and its salts are typically water-soluble.[6] Washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with water or a dilute acid solution (e.g., 1M HCl) will extract the basic hydrazine into the aqueous phase.

    • To Remove Unreacted Ester: The ester is generally much less polar than the carbohydrazide. A liquid-liquid extraction can be effective.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[7][8][9][10] The carbohydrazide, with its two N-H groups and a carbonyl group, is significantly more polar than the starting ester.

    • Workflow for Column Chromatography Purification:

      Caption: Workflow for Column Chromatography.

    • Recommended Solvent Systems (Starting Point):

      Stationary Phase Eluent System (Gradient)

      | Silica Gel | Start with 100% Dichloromethane (DCM) to elute non-polar impurities, then gradually increase the polarity by adding Methanol (MeOH) (e.g., 1-10% MeOH in DCM). |

Issue 3: Formation of Regioisomers

Q3: I suspect the presence of the regioisomeric product, 4-bromo-2,5-dimethyl-2H-pyrazole-3-carbohydrazide. How can I confirm its presence and separate it from my desired product?

A3: The formation of regioisomers is a known challenge in pyrazole synthesis, particularly when using substituted hydrazines.[3] Distinguishing and separating these isomers requires careful analytical and purification techniques.

Causality:

  • Reaction Mechanism: The initial condensation reaction between the 1,3-dicarbonyl precursor and methylhydrazine can occur at two different nitrogen atoms of the hydrazine, leading to the formation of two possible regioisomeric pyrazoles.

Troubleshooting Protocol:

  • Analytical Confirmation:

    • NMR Spectroscopy: High-resolution ¹H and ¹³C NMR are crucial for identifying the presence of regioisomers. You will observe duplicate sets of peaks for the pyrazole ring protons and carbons.[3]

    • LC-MS: Liquid Chromatography-Mass Spectrometry can separate the isomers and confirm they have the same mass, a key indicator of isomerism.

  • Purification Strategy: Column Chromatography

    • Regioisomers often have very similar polarities, making their separation challenging. However, careful optimization of column chromatography can often achieve separation.[11]

    • Optimization Tips:

      • Use a long column: This increases the theoretical plates and improves separation.

      • Employ a shallow gradient: A slow, gradual increase in solvent polarity can enhance resolution.

      • Test different solvent systems: While DCM/MeOH is a good starting point, consider systems like ethyl acetate/hexanes or chloroform/acetone. Thin-layer chromatography (TLC) is an excellent tool to quickly screen for the best solvent system before committing to a column.[7]

    • Logical Flow for Isomer Separation:

      Caption: Isomer Separation Workflow.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide?

A: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Based on the polar nature of the carbohydrazide functional group, polar protic solvents are a good starting point.

SolventRationale
Ethanol Often a good first choice for polar compounds.
Methanol Higher polarity than ethanol, may be too good a solvent unless used in a mixed solvent system.
Isopropanol Lower polarity than ethanol, may provide better crystal formation.
Water The compound may have some water solubility, especially when hot.[4][6] A mixed solvent system like ethanol/water could be effective.

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a different test solvent to each tube.

  • Gently heat the tubes with agitation to observe solubility.

  • If the compound dissolves, allow the tube to cool to room temperature and then in an ice bath to observe crystal formation.

  • The solvent that provides a significant amount of crystalline precipitate upon cooling is a good candidate for a larger-scale recrystallization.

Q: My purified product has a broad melting point range. What does this indicate?

A: A broad melting point range is a classic indicator of an impure sample.[3] Even small amounts of impurities can disrupt the crystal lattice of the solid, leading to melting over a wider temperature range than the pure compound. Further purification by recrystallization or column chromatography is recommended until a sharp melting point is achieved.

Q: Are there any specific safety precautions I should take when working with 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide and its precursors?

A: Yes. Always consult the Safety Data Sheet (SDS) for all reagents.

  • Hydrazine Derivatives: Many hydrazine derivatives are toxic and potential carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Brominating Agents: If your synthesis involves bromination, be aware that these reagents are corrosive and toxic.

  • Carbohydrazide Stability: While generally stable, carbohydrazides can be incompatible with strong acids and strong oxidizing agents and may explode if heated excessively.[4][6][12]

References

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA). Ataman Kimya. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Ataman Kimya. Retrieved from [Link]

  • ChemBK. (n.d.). Carbohydrazide. ChemBK. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • DTIC. (n.d.). The Bromination of Pyrazabole. DTIC. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Wikipedia. Retrieved from [Link]

  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Retrieved from [Link]

  • Chromatography Forum. (2010, October 26). Carbohydrate columns. Chromatography Forum. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Khan Academy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. PMC. Retrieved from [Link]

  • Journal of New Developments in Chemistry. (n.d.). Column Chromatography. Journal of New Developments in Chemistry. Retrieved from [Link]

  • Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Retrieved from [Link]

  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2018, February 11). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC. Retrieved from [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 4-bromo-3-methyl-1H-pyrazole coordinated to the metal.... ResearchGate. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This document provides in-depth troubleshooting advice and detailed protocol...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This document provides in-depth troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common solubility issues encountered during in vitro and cell-based assays. Our goal is to equip you with the foundational knowledge and practical techniques to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and application of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Q1: Why is my 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide insoluble in aqueous buffers?

A1: The limited aqueous solubility of this compound is rooted in its molecular structure. Pyrazole derivatives, particularly those with aromatic and halogenated features, often exhibit poor water solubility.[1][2][3] This is due to a combination of factors:

  • High Crystal Lattice Energy: The planar structure of the pyrazole ring can lead to strong intermolecular forces within the crystal lattice, making it energetically unfavorable for water molecules to break these interactions and solvate the compound.[1]

  • Lipophilicity: The dimethylpyrazole and bromo-substituents contribute to the molecule's overall lipophilic (fat-soluble) character, making it more soluble in non-polar organic solvents than in polar aqueous media.[4]

  • Hydrogen Bonding: While the carbohydrazide moiety contains hydrogen bond donors and acceptors, the rest of the molecule's hydrophobic nature dominates its interaction with water.

Q2: What is the best solvent for preparing a high-concentration stock solution?

A2: For initial solubilization, a high-purity, anhydrous polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating a concentrated stock solution.[5] Ethanol can also be used, but it is generally a less powerful solvent for this class of compounds.

Critical Consideration: It is imperative to use anhydrous (water-free) DMSO. DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere. Water contamination in your stock solvent can significantly lower the solubility of your compound and lead to precipitation over time.[5][6]

Q3: My compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I prevent it?

A3: This common phenomenon is known as "solvent shock" or precipitation upon dilution. It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly transferred to a weak solvent system (like an aqueous buffer) where its solubility is much lower.[5][7] The compound effectively "crashes out" of the solution, forming a precipitate. This can lead to inaccurate compound concentration, variable assay data, and underestimated biological activity.[8][9]

To prevent this, you must carefully control the dilution process. See the detailed workflow in Protocol 2 and the troubleshooting guide below. The key is to avoid a sudden, drastic change in solvent polarity.

Q4: What is the maximum concentration of DMSO I can safely use in my final assay without affecting the results?

A4: The tolerance for DMSO varies significantly depending on the assay type and the cells being used. High concentrations of DMSO can cause cell toxicity, alter membrane permeability, and even interfere directly with enzyme activity or assay readouts.[10][11][12][13][14]

As a general rule, the final concentration of DMSO in your assay should be kept below 0.5%, and ideally at or below 0.1% for sensitive cell-based assays .[14] It is crucial to perform a solvent tolerance test to determine the maximum acceptable DMSO concentration for your specific experimental system. Always include a "vehicle control" (assay buffer + the same final concentration of DMSO, without your compound) in your experiments.

Assay Type General Recommended Max DMSO Concentration Notes
Biochemical/Enzyme Assays ≤ 1%Some enzymes can be inhibited or denatured by DMSO.[10][11] Always verify.
Cell-Based Assays (Robust Cell Lines) ≤ 0.5%Concentrations above this can induce stress or cytotoxicity.[12]
Primary Cells / Stem Cells ≤ 0.1%These cells are often more sensitive to solvent toxicity.
High-Throughput Screening (HTS) 0.1% - 1%The concentration is often a compromise between compound solubility and assay robustness.[9]

Troubleshooting Guide: Compound Precipitation

Use this guide to diagnose and resolve common precipitation issues.

Problem Possible Cause Recommended Solution
Precipitation upon initial dilution of stock solution into aqueous buffer. Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution.[7]1. Use a Step-wise Dilution: Create an intermediate dilution in a mix of DMSO and aqueous buffer before the final dilution (See Protocol 2). 2. Increase Agitation: Vigorously vortex or mix the aqueous buffer while slowly adding the stock solution to promote rapid dispersion.[5] 3. Lower the Final Concentration: Your target concentration may be above the compound's kinetic solubility limit in the assay buffer.
Solution appears cloudy or contains visible particles after dilution. Incomplete Dissolution: The compound was not fully dissolved in the initial stock solution.1. Ensure Complete Dissolution of Stock: Use gentle warming (37°C) and/or sonication to fully dissolve the compound in DMSO before making dilutions.[8][15] 2. Filter the Stock Solution: Use a 0.22 µm syringe filter to remove any undissolved microcrystals before storage and use.
Precipitation occurs over time in the final assay plate. Thermodynamic Instability: The working solution is supersaturated. Over time, the compound reverts to its more stable, less soluble crystalline form.[15][16]1. Reduce Final Concentration: The working concentration is likely too high for long-term stability. 2. Incorporate a Co-solvent or Excipient: Consider adding a low percentage of a co-solvent like polyethylene glycol (PEG) to the final assay buffer to improve stability.[17] 3. Run Assay Immediately: Minimize the time between preparing the final dilution and starting the assay readout.
Inconsistent or non-reproducible assay results. Hidden Precipitation: Micro-precipitation may not be visible to the naked eye but can drastically reduce the effective concentration of the compound in solution.[15]1. Perform a Visual Solubility Check: Before running the full assay, prepare your highest working concentration and visually inspect for cloudiness against a dark background. 2. Re-evaluate Solubilization Protocol: Systematically work through the protocols in this guide to establish a robust and reproducible method for preparing your working solutions.

Experimental Protocols & Workflows

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol outlines the best practices for preparing a reliable stock solution, which is the foundation for all subsequent experiments.[18][19][20]

  • Preparation: Bring the vial of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound using an analytical balance. Use appropriate tools to minimize static and ensure a quantitative transfer.[15]

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, use one of the following methods:

    • Sonication: Place the vial in a sonicating water bath for 5-10 minutes.

    • Gentle Warming: Place the vial in a 37°C water bath or heat block for 10-15 minutes, vortexing intermittently.[15]

  • Visual Confirmation: Once dissolved, the solution should be clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C, protected from light.

Workflow for Preparing Working Solutions

The following diagram illustrates a recommended workflow for diluting the concentrated DMSO stock to the final working concentration in an aqueous buffer, designed to minimize precipitation.

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution (Optional but Recommended) cluster_2 Step 3: Final Working Solution stock 10 mM Stock Solution in 100% Anhydrous DMSO intermediate 100 µM Intermediate Solution in Assay Buffer + 10% DMSO stock->intermediate 1:100 Dilution (Add stock to buffer while vortexing) working 1 µM Final Working Solution in Assay Buffer + 0.1% DMSO intermediate->working 1:100 Dilution (Add intermediate to buffer) assay assay working->assay Add to Assay Plate

Caption: Workflow to minimize precipitation during dilution.

Protocol 2: Step-Wise Dilution to Minimize Precipitation

This method uses an intermediate dilution step to gradually decrease the solvent strength, preventing the compound from crashing out of solution.

  • Prepare Final Buffer: Have your final volume of aqueous assay buffer ready in a tube.

  • Create Intermediate Dilution:

    • In a separate tube, prepare an intermediate dilution of your compound. For example, to get from a 10 mM stock to a 10 µM final concentration, you might first dilute the 10 mM stock 1:10 into pure DMSO to get a 1 mM solution.

    • Then, dilute this 1 mM solution 1:10 into your aqueous assay buffer to create a 100 µM intermediate solution (this solution will now contain 10% DMSO). Ensure you add the DMSO solution to the buffer while vortexing.

  • Prepare Final Working Solution:

    • Add the required volume of the 100 µM intermediate solution to your final assay buffer to achieve the target concentration (e.g., a 1:10 dilution to get 10 µM with 1% final DMSO, or a 1:100 dilution to get 1 µM with 0.1% final DMSO).

Troubleshooting Decision Tree

Use this diagram to systematically address solubility problems during your experiment.

G start Precipitation Observed in Assay Well q1 Was the stock solution perfectly clear? start->q1 s1 Re-dissolve stock. Use sonication/warming. Filter if necessary. q1->s1 No q2 Was a step-wise dilution performed? q1->q2 Yes a1_no No a1_yes Yes s2 Implement step-wise dilution (Protocol 2). Increase mixing during dilution. q2->s2 No q3 Is final DMSO% < 0.5%? q2->q3 Yes a2_no No a2_yes Yes s3 Lower final DMSO%. Perform solvent tolerance test. q3->s3 No s4 Final concentration is likely above solubility limit. Reduce working concentration. Consider formulation aids (co-solvents, pH adjustment). q3->s4 Yes a3_no No a3_yes Yes

Caption: Decision tree for troubleshooting precipitation.

References

  • Quora. (2017). What effects does DMSO have on cell assays?[Link]

  • ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%...[Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]

  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC - NIH. [Link]

  • El-Achkar, T. M., et al. (2019). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. NIH. [Link]

  • Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. [Link]

  • Alfei, S., et al. (2022). From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents. IRIS UniGe. [Link]

  • PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole. [Link]

  • Giebułtowicz, J., et al. (2021). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. [Link]

  • ResearchGate. (2015). Does DMSO have an influence on tube formation assay (with EPC)?[Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]

  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • El-Sayed, M. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • Wenlock, M. C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ACS Publications. [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • Tsinorema, S., et al. (2017). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. PubMed. [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. [Link]

  • Chrom-Tech. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]

  • ResearchGate. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

  • de Souza, A. C. G., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. [Link]

  • Amanote. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX‐2 Inhibit. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Welcome to the technical support guide for the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Synthetic Overview

The synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a sequential process involving pyrazole ring formation, electrophilic bromination, and conversion of a carboxylic ester to a carbohydrazide. Each step presents unique challenges where side reactions can occur, impacting yield and purity.

G cluster_0 Step 1: Pyrazole Synthesis (Knorr) cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Hydrazinolysis A β-Ketoester Precursor (e.g., Ethyl 2-methyl-3-oxobutanoate) C Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate A->C Condensation B Methylhydrazine B->C E Ethyl 4-bromo-1,5-dimethyl-1H- pyrazole-3-carboxylate C->E D Brominating Agent (e.g., NBS, Br₂) D->E G Target Product: 4-bromo-1,5-dimethyl-1H- pyrazole-3-carbohydrazide E->G F Hydrazine Hydrate (NH₂NH₂·H₂O) F->G

Caption: General synthetic workflow for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the likely causes and offering validated solutions.

Issue 1: My initial pyrazole synthesis results in a mixture of isomers that are difficult to separate.

Question: After reacting my β-dicarbonyl precursor with methylhydrazine, TLC and NMR analysis show two distinct products with very similar properties. What is happening and how can I favor the desired 1,5-dimethyl isomer?

Answer: This is a classic issue of regioselectivity in the Knorr pyrazole synthesis.[1] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like methylhydrazine, two regioisomeric pyrazoles can form. The reaction proceeds via initial condensation at one of the two carbonyl groups, followed by cyclization and dehydration. The electronic and steric nature of the dicarbonyl, along with the reaction conditions (especially pH), dictates the ratio of the products.

Plausible Side Reaction: Regioisomer Formation

  • Desired Product: 1,5-dimethyl-1H-pyrazole-3-carboxylate (from initial attack at the most reactive carbonyl).

  • Side Product: 1,3-dimethyl-1H-pyrazole-5-carboxylate.

G cluster_A Pathway A (Desired) cluster_B Pathway B (Side Product) start Unsymmetrical 1,3-Dicarbonyl + Methylhydrazine A1 Attack at Carbonyl 1 start->A1 B1 Attack at Carbonyl 2 start->B1 A2 Cyclization A1->A2 A3 1,5-dimethyl-pyrazole (Product) A2->A3 B2 Cyclization B1->B2 B3 1,3-dimethyl-pyrazole (Regioisomer) B2->B3

Caption: Competing pathways leading to pyrazole regioisomers.

Troubleshooting & Optimization:

  • pH Control: The regioselectivity is highly dependent on the reaction pH. Generally, acidic conditions favor the attack of the more substituted nitrogen of methylhydrazine (N1) on the more electrophilic carbonyl carbon, while basic conditions can alter this selectivity. It is recommended to perform small-scale trials at different pH values (e.g., buffered acidic, neutral, and mild basic conditions) to find the optimal selectivity for your specific substrate.

  • Starting Material Selection: The choice of the 1,3-dicarbonyl precursor is critical. Using a precursor where the two carbonyl groups have significantly different reactivities can strongly favor one isomer. For example, using ethyl 2-methyl-3-oxobutanoate will direct the synthesis towards the desired 1,5-dimethyl isomer.

  • Purification: If a mixture is unavoidable, separation can be challenging. Meticulous column chromatography on silica gel with a low-polarity eluent system (e.g., hexane/ethyl acetate gradients) is often required.[2]

Issue 2: The bromination step is giving me a low yield of an impure, often colored, product.

Question: When I try to brominate my pyrazole ester, the reaction mixture turns dark, and the final product is difficult to purify, with NMR suggesting multiple bromine additions. How can I achieve clean, mono-bromination at the C4 position?

Answer: The pyrazole ring is electron-rich and highly activated towards electrophilic substitution, making it susceptible to over-bromination and oxidative side reactions if conditions are not carefully controlled.[3] The C4 position is the most nucleophilic and is the expected site of bromination.

Plausible Side Reactions:

  • Over-bromination: Formation of di-bromo or tri-bromo species.

  • Oxidation: The brominating agent can oxidize the pyrazole ring or other functionalities, leading to colored impurities.[3]

  • Side-chain bromination: Under radical conditions (e.g., initiated by light), bromination could occur on the methyl groups.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Brominating Agent Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).NBS is a milder and more selective source of electrophilic bromine, reducing the risk of over-bromination and oxidative side reactions.[4]
Stoichiometry Use precisely 1.0 to 1.05 equivalents of the brominating agent.Prevents excess brominating agent from reacting further to form di-brominated products.
Temperature Maintain a low temperature (e.g., 0 °C to room temperature).Electrophilic aromatic substitution is an exothermic process. Low temperatures help control the reaction rate and prevent side reactions.
Solvent Use a non-polar, aprotic solvent like CCl₄, CHCl₃, or DMF.These solvents help to solubilize the reactants and control the reactivity of the brominating agent.
Light Perform the reaction in the dark or in a flask wrapped in aluminum foil.Prevents light-induced radical chain reactions that could lead to side-chain bromination.
Issue 3: The final hydrazinolysis step to form the carbohydrazide is low-yielding and produces a significant byproduct.

Question: When I react the bromo-pyrazole ester with hydrazine hydrate, I get a poor yield of my target carbohydrazide. I also isolate a high-molecular-weight byproduct. What is this byproduct and how can I avoid it?

Answer: The most common and significant side reaction during hydrazinolysis of an ester is the formation of an N,N'-diacylhydrazine derivative. This occurs when a molecule of the newly formed carbohydrazide acts as a nucleophile and attacks a second molecule of the starting ester.

Plausible Side Reaction: Dimer Formation

G Ester Py-COOEt (Starting Ester) Product Py-CONHNH₂ (Target Product) Ester->Product + NH₂NH₂ (fast) Dimer Py-CONHNH-CO-Py (Diacylhydrazine Side Product) Ester->Dimer Hydrazine NH₂NH₂ Hydrazine->Product Product->Dimer + Py-COOEt (slow)

Caption: Competing reactions during hydrazinolysis leading to the desired product and a diacylhydrazine dimer.

Troubleshooting & Optimization:

  • Excess Hydrazine: Use a significant excess of hydrazine hydrate (typically 5-10 equivalents). This ensures that the concentration of hydrazine is always much higher than the concentration of the formed carbohydrazide, statistically favoring the reaction of the ester with hydrazine over the reaction with the product.

  • Inverse Addition: Add the ester solution slowly to a stirred solution of hydrazine hydrate at a controlled temperature (e.g., 0-10 °C). This method, known as inverse addition, maintains a high concentration of hydrazine throughout the reaction, effectively suppressing the formation of the diacylhydrazine byproduct.

  • Temperature Control: Keep the reaction temperature low initially and allow it to slowly warm to room temperature or slightly above. High temperatures can accelerate the side reaction and may also promote other degradation pathways, such as nucleophilic substitution of the bromine atom, although this is less common.

  • Reaction Time: Monitor the reaction by TLC. Once the starting ester is consumed, work up the reaction promptly to prevent potential degradation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide? A1: The final product is typically a solid. The most effective purification method is recrystallization from a suitable solvent system, such as ethanol, methanol, or an ethanol/water mixture.[5] If oily impurities or the diacylhydrazine byproduct are present, column chromatography on silica gel using a moderately polar eluent (e.g., dichloromethane/methanol or ethyl acetate/methanol) may be necessary before recrystallization.

Q2: Which analytical techniques are essential for identifying side products? A2: A combination of techniques is crucial:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and detection of multiple components.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. For example, the formation of a regioisomer will result in a duplicate set of peaks.[1] The diacylhydrazine byproduct will show a characteristic loss of the -NH₂ protons and a downfield shift for the -NH- protons.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the product and identifying byproducts like the diacylhydrazine dimer, which will have a mass corresponding to (2 * mass of pyrazole acyl fragment) + 28 amu.

Q3: Can the order of synthesis be changed? For example, can I perform the hydrazinolysis before the bromination? A3: It is possible, but not recommended. The carbohydrazide functional group (-CONHNH₂) is rich in nucleophilic nitrogen atoms and reactive protons. It can react with electrophilic brominating agents, leading to a complex mixture of undesired products, including potential oxidation or N-bromination. The standard and most reliable route is to protect the C3 position as a relatively inert ester during the bromination step and then perform the hydrazinolysis as the final step.

Q4: Are there any stability concerns with the final product? A4: Pyrazole carbohydrazides are generally stable crystalline solids under standard laboratory conditions.[6] However, like most hydrazides, they should be stored in a cool, dry place away from strong oxidizing agents and strong acids. Prolonged exposure to heat or harsh acidic/basic conditions could lead to hydrolysis or degradation.

References

  • ChemicalBook. (n.d.). 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • ResearchGate. (2025). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds.
  • Smolecule. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
  • Kim, B. R., et al. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Gyeongsang National University.
  • RSC Publishing. (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling.
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • Shivaji College. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Lee, S.-G. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ResearchGate.
  • BenchChem. (2025). Reaction of Ethyl 2,2-dibromo-3-oxobutanoate with Hydrazine Derivatives.
  • Molbase. (n.d.). ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis.
  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • REAL-J. (2016). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES.
  • MDPI. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
  • Benchchem. (n.d.). 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • ResearchGate. (2025). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation.
  • ResearchGate. (2025). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
  • ResearchGate. (2025). Bromination of pyrazole-3(5)-carboxylic acid.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • ResearchGate. (n.d.). Bromination of pyrazole derivatives.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Carbohydrazide Formation

Welcome to the technical support center for the synthesis of pyrazole carbohydrazides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazole carbohydrazides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the chemical principles at play, enabling you to optimize your reaction conditions effectively.

Introduction

The formation of a pyrazole carbohydrazide, typically through the hydrazinolysis of a corresponding pyrazole ester, is a crucial step in the synthesis of many biologically active molecules.[1][2] While seemingly straightforward, this reaction can be prone to several issues, including low yields, incomplete conversion, and the formation of unwanted side products. This guide provides a structured approach to troubleshooting these common problems, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My pyrazole ester to carbohydrazide conversion is showing low yield. What are the primary factors I should investigate?

Low yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential for identifying the root cause.[3][4]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting:

      • Increase Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Many hydrazinolysis reactions require prolonged heating (reflux) to drive them to completion.[5]

      • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. While alcohols like ethanol or methanol are commonly used, polar aprotic solvents might be beneficial in specific cases.[6]

  • Degradation of Starting Material or Product: The pyrazole ring or the hydrazide moiety can be susceptible to degradation under harsh conditions.

    • Troubleshooting:

      • Moderate Reaction Conditions: If you suspect degradation, try lowering the reaction temperature and extending the reaction time.

      • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Purity of Reagents: The quality of the hydrazine source is critical.

    • Troubleshooting:

      • Use Fresh Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Use a freshly opened bottle or distill it if necessary.

      • Anhydrous Conditions: While hydrazine hydrate contains water, ensuring other reagents and solvents are dry can be beneficial, as excess water can sometimes lead to hydrolysis of the starting ester.

Q2: I'm observing a significant amount of unreacted starting ester in my reaction mixture even after prolonged reaction time. What can I do?

Incomplete conversion is a common hurdle. Here are several strategies to push the reaction to completion:

  • Excess Hydrazine Hydrate: Stoichiometry plays a crucial role. Using a larger excess of hydrazine hydrate (e.g., 5-10 equivalents or even more) can significantly increase the reaction rate by shifting the equilibrium towards the product.[5]

  • Catalysis: While often not required, a catalytic amount of acid or base can sometimes accelerate the reaction.

    • Acid Catalysis: A few drops of glacial acetic acid can protonate the ester carbonyl, making it more electrophilic.[7]

    • Base Catalysis: A mild base can deprotonate the hydrazine, increasing its nucleophilicity. However, care must be taken as strong bases can lead to unwanted side reactions.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1][4]

Q3: My desired pyrazole carbohydrazide is contaminated with a significant side product. What could it be and how can I avoid it?

Side product formation can complicate purification and reduce the overall yield. The most common side products in pyrazole synthesis are regioisomers and pyrazolines, though these are more prevalent in the initial pyrazole ring formation rather than the subsequent hydrazinolysis.[8] In the context of carbohydrazide formation, other side reactions can occur:

  • Formation of Hydrazones: If the pyrazole ring has a reactive carbonyl substituent other than the ester, the hydrazine can react to form a hydrazone.

    • Mitigation: This is a chemoselectivity issue. Protecting the other carbonyl group before the hydrazinolysis step might be necessary.

  • Ring Opening: Under very harsh basic conditions, the pyrazole ring itself can be susceptible to cleavage, although this is less common.[9]

    • Mitigation: Avoid using strong, non-nucleophilic bases and excessive temperatures.

Q4: What is the best work-up and purification procedure for pyrazole carbohydrazides?

The work-up and purification strategy will depend on the physical properties of your specific compound.

  • Work-up:

    • Precipitation: Pyrazole carbohydrazides are often solids that are sparingly soluble in water. A common work-up procedure involves pouring the reaction mixture into cold water or onto crushed ice to precipitate the product.[10][11] The solid can then be collected by filtration.

    • Extraction: If the product is not a solid or is soluble in the reaction solvent, an extractive work-up may be necessary. Neutralize the reaction mixture, and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification:

    • Recrystallization: This is the most common method for purifying solid pyrazole carbohydrazides. Common recrystallization solvents include ethanol, methanol, or mixtures of solvents like DMF/water or ethanol/water.[11][12]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A polar mobile phase, often containing methanol in dichloromethane or ethyl acetate, is typically required.[12]

Troubleshooting Guide: A Tabular Summary

Issue Potential Cause Recommended Solution(s)
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Use a larger excess of hydrazine hydrate. Consider microwave-assisted synthesis.[1][4][5]
Degradation of materialsUse moderate reaction conditions (lower temperature, longer time).
Impure reagentsUse fresh or purified hydrazine hydrate.[3]
Incomplete Conversion Insufficient nucleophileIncrease the equivalents of hydrazine hydrate (5-10 eq or more).[5]
Low reactivity of esterAdd a catalytic amount of acid (e.g., acetic acid).[7]
Side Product Formation Reaction with other functional groupsProtect other reactive functional groups before hydrazinolysis.
Ring openingAvoid harsh basic conditions and excessive heat.[9]
Purification Difficulties Oily productTry triturating with a non-polar solvent to induce solidification.
Co-eluting impuritiesOptimize column chromatography conditions (e.g., gradient elution, different solvent system).

Experimental Protocols

General Protocol for the Synthesis of Pyrazole Carbohydrazide from a Pyrazole Ester

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Pyrazole ester

  • Hydrazine hydrate (99%)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the pyrazole ester (1.0 eq) in ethanol (10-20 mL per gram of ester).

  • Add hydrazine hydrate (5.0 - 10.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water or crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[5][11]

Visualizing the Workflow

General Reaction Scheme

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start_ester Pyrazole Ester conditions Solvent (e.g., Ethanol) Heat (Reflux) start_ester->conditions start_hydrazine Hydrazine Hydrate start_hydrazine->conditions product Pyrazole Carbohydrazide conditions->product

Caption: General workflow for pyrazole carbohydrazide synthesis.

Troubleshooting Decision Tree for Low Yield

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Other Issues start Low Yield Observed check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Complete Reaction check_completion->complete Yes increase_time_temp Increase reaction time and/or temperature incomplete->increase_time_temp increase_hydrazine Increase equivalents of hydrazine hydrate incomplete->increase_hydrazine add_catalyst Consider adding a catalyst (e.g., acetic acid) incomplete->add_catalyst check_degradation Check for degradation (e.g., charring, multiple spots on TLC) complete->check_degradation purification_loss Investigate purification losses complete->purification_loss

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY. IRJMETS. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. MDPI. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Institutes of Health. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. National Institutes of Health. [Link]

  • Synthetic route for preparation of compounds Pyz-1 and Pyz-2. ResearchGate. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Mechanism for the formation of pyrazole. ResearchGate. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Current Research and Review. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Process for the purification of pyrazoles.
  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. National Institutes of Health. [Link]

  • Method for purifying pyrazoles.
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Institutes of Health. [Link]

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Optimization

stability issues of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide in solution

Welcome to the technical support guide for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. The following information is curated to provide in-depth, actionable insights to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Q1: What are the primary stability concerns for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide in solution?

A1: The primary stability concern is hydrolysis of the carbohydrazide functional group.[1][2] This reaction involves the cleavage of the C-N bond between the carbonyl group and the hydrazine moiety, leading to the formation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid and hydrazine. This process can be catalyzed by acidic or basic conditions.[1][3] Additionally, like many aromatic compounds, photostability should be considered, as exposure to light can potentially lead to degradation.[4][5]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is significantly influenced by pH. Both strongly acidic and alkaline conditions can accelerate the hydrolysis of the carbohydrazide group.[1] Pyrazole derivatives themselves can act as weak bases or acids, but the carbohydrazide moiety is the most susceptible to pH-dependent degradation.[6] It is generally recommended to maintain solutions at a near-neutral pH (around 7.0) to minimize hydrolysis.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: For short-term use, dissolving the compound in a high-purity, anhydrous aprotic solvent such as DMSO or DMF is recommended. For aqueous buffers, it is crucial to prepare fresh solutions and use them promptly. If aqueous solutions are necessary, a buffer at a neutral pH should be used. Avoid prolonged storage in protic solvents like water or methanol, as they can participate in the hydrolysis reaction.

Q4: Are there any known incompatibilities with common reagents?

A4: Yes, avoid strong acids, strong bases, and strong oxidizing agents. Acids and bases will catalyze hydrolysis, as previously mentioned. Oxidizing agents can potentially react with the hydrazine moiety.[7] Care should also be taken with reagents that can react with hydrazides, such as aldehydes and ketones, which can form hydrazones.[1]

Q5: What are the optimal storage conditions for solutions of this compound?

A5: To ensure maximum stability, solutions should be stored at low temperatures, preferably at -20°C or -80°C. They should also be protected from light by using amber vials or by wrapping the container in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Potential Cause Troubleshooting Step Scientific Rationale
Degradation due to improper solution preparation or storage. Prepare fresh solutions of the compound for each experiment. If using a stock solution, verify its integrity via analytical methods like HPLC.The carbohydrazide moiety is susceptible to hydrolysis, which can be accelerated by inappropriate solvents, pH, or storage conditions, leading to a decrease in the concentration of the active compound.[1][8]
Interaction with assay components. Run control experiments to assess the stability of the compound in the assay buffer and in the presence of other assay components (e.g., cell culture media, reducing agents).Certain components in complex biological media can affect the pH or contain substances that may react with the carbohydrazide group, leading to its degradation.
Photodegradation. Conduct experiments under low-light conditions or use amber-colored labware to minimize light exposure.Bromo-substituted aromatic compounds can be susceptible to photodegradation, where UV or visible light can induce cleavage of the carbon-bromine bond or other photochemical reactions.[4][9]
Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).
Potential Cause Troubleshooting Step Scientific Rationale
Hydrolytic degradation. Analyze a freshly prepared solution as a reference. Compare the chromatogram of the aged or experimental solution to identify new peaks. The primary degradation product is likely 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.Hydrolysis of the carbohydrazide will result in the formation of the corresponding carboxylic acid and hydrazine, which will have different retention times in reverse-phase HPLC.[1]
Oxidative degradation. Degas solvents and buffers before use. If the problem persists, consider adding a suitable antioxidant, ensuring it doesn't interfere with the experiment.The hydrazine moiety can be susceptible to oxidation, leading to the formation of various byproducts.[7]
Reaction with solvent or impurities. Use high-purity, HPLC-grade solvents. Ensure that solvents like DMSO are anhydrous, as water content can contribute to hydrolysis.Impurities in solvents, such as water or reactive species, can contribute to the degradation of the compound.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to intentionally degrade the compound under various stress conditions to understand its stability profile.[10][11][12]

1. Preparation of Stock Solution:

  • Dissolve 10 mg of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 1 mL of the stock solution in a clear vial and incubate at 60°C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B option 2) for a specified duration.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of a freshly prepared, unstressed solution.

  • Identify and quantify the degradation products to determine the degradation pathways.

Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV-Vis scan).

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The forced degradation samples from Protocol 1 are used to demonstrate specificity.

Section 4: Diagrams and Data

Potential Degradation Pathway

G A 4-bromo-1,5-dimethyl-1H- pyrazole-3-carbohydrazide B 4-bromo-1,5-dimethyl-1H- pyrazole-3-carboxylic acid A->B  Hydrolysis (Acid/Base catalysis) C Hydrazine A->C  Hydrolysis (Acid/Base catalysis)

Caption: Potential hydrolytic degradation of the parent compound.

Recommended Storage Conditions Summary
Condition Solid Form In Anhydrous Aprotic Solvent (e.g., DMSO) In Aqueous Buffer (Neutral pH)
Temperature 2-8°C-20°C to -80°C-80°C (for short-term)
Light Protect from lightProtect from lightProtect from light
Duration Long-termUp to 6 monthsPrepare fresh, use immediately
Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (60°C) A->E F Photodegradation (ICH Q1B) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC Method G->H I Compare Chromatograms H->I J Identify & Quantify Degradation Products I->J

Caption: Workflow for conducting forced degradation studies.

References

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • ResearchGate. (2019).
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. [Link]

  • NIH. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. [Link]

  • Datapdf.com. (n.d.). Chemistry of carbohydrazide and thiocarbohydrazide. [Link]

  • Pergamon Press. (n.d.). The Determination of Hydrazino–Hydrazide Groups. [Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • OSHA. (n.d.). HYDRAZINE Method no.: ID-209. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • FDA. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole. [Link]

  • NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

  • ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. (n.d.). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. [Link]

  • NIH. (n.d.). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. [Link]

  • Wikipedia. (n.d.). Carbohydrazide. [Link]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • ResearchGate. (n.d.). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. [Link]

  • Monash University. (n.d.). Organic reactions: Hydrolysis. [Link]

  • Pure and Applied Chemistry. (n.d.). Photosubstitution reactions of aromatic compounds. [Link]

  • NIH. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

  • Springer. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • NIH. (n.d.). Current status of pyrazole and its biological activities. [Link]

  • PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole. [Link]

  • NIH. (n.d.). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. [Link]

  • Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • ResearchGate. (n.d.). Regioselective bromination of aromatic compounds with Br2/SO2Cl2 over microporous catalysts. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Scaling the Production of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Introduction: The successful scale-up of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a key intermediate in pharmaceutical development, requires a nuanced understanding of its synthetic pathway and potential operat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful scale-up of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a key intermediate in pharmaceutical development, requires a nuanced understanding of its synthetic pathway and potential operational challenges. Pyrazole carbohydrazides are significant building blocks in medicinal chemistry due to their wide range of biological activities.[1][2] This guide provides researchers and drug development professionals with a comprehensive technical support framework, moving beyond a simple protocol to offer in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on ensuring process robustness, safety, and reproducibility from the bench to pilot scale.

Synthetic Workflow & Key Control Points

The production of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is typically achieved through a multi-step synthesis. Understanding the logic of this workflow is critical for effective troubleshooting and scaling. The process involves the formation of the core pyrazole ring, followed by regioselective bromination and conversion to the final carbohydrazide.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Purification A Ethyl Acetoacetate + Dimethylformamide Dimethyl Acetal (DMF-DMA) C Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate A->C Cyclocondensation B Methylhydrazine B->C Cyclocondensation QC1 QC Check 1: ¹H NMR, GC-MS (Purity >98%) C->QC1 E Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate QC1->E Proceed if spec met D N-Bromosuccinimide (NBS) in DMF or Acetic Acid D->E Electrophilic Substitution QC2 QC Check 2: ¹H NMR, LC-MS (Confirm Regiochemistry) E->QC2 G Crude Product QC2->G Proceed if spec met F Hydrazine Hydrate (NH₂NH₂·H₂O) in Ethanol, Reflux F->G Nucleophilic Acyl Substitution QC3 QC Check 3: TLC or LC-MS (Confirm Ester Consumption) G->QC3 H Recrystallization (e.g., from Ethanol/Water) QC3->H Proceed to work-up I 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide H->I QC4 Final QC: ¹H/¹³C NMR, LC-MS, HPLC (Purity >99.5%) I->QC4

Caption: Synthetic workflow for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis?

A1: The paramount safety concern is the handling of hydrazine hydrate . It is acutely toxic, corrosive, a suspected carcinogen, and can be absorbed through the skin.[3][4] All operations involving hydrazine hydrate must be performed in a certified chemical fume hood.[3][4] Mandatory personal protective equipment (PPE) includes a flame-resistant lab coat, splash-proof chemical safety goggles with a face shield, and chemical-resistant gloves (nitrile or neoprene are recommended).[5] An emergency plan, including access to a safety shower and eyewash station, must be in place.[5]

Q2: How is the regioselectivity of the bromination at the C4 position controlled?

A2: The pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C4 position is the most electronically activated and sterically accessible site for electrophiles like "Br+" (from NBS).[6][7] The nitrogen atoms on the pyrazole ring direct the substitution. The "pyridine-like" nitrogen deactivates the adjacent carbons (C3 and C5), while the "pyrrole-like" nitrogen activates the ring, with the strongest effect at the C4 position.[8][9][10] Using a mild brominating agent like N-Bromosuccinimide (NBS) under controlled temperatures ensures high regioselectivity and prevents over-bromination.[7]

Q3: What are the best methods for monitoring reaction progress at each stage?

A3:

  • Step 1 (Pyrazole Synthesis): Thin Layer Chromatography (TLC) can track the consumption of starting materials. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for monitoring the formation of the volatile ester product.

  • Step 2 (Bromination): TLC is excellent for observing the appearance of the slightly more polar bromo-ester and the disappearance of the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the mass of the desired product.

  • Step 3 (Hydrazinolysis): This is the most critical monitoring step. TLC is essential to ensure the complete consumption of the starting ester, as its similar polarity to the product can make purification difficult if the reaction is incomplete.[11] The hydrazide product is typically much more polar and will have a lower Rf value.

Q4: Why is the direct conversion of the corresponding carboxylic acid to the carbohydrazide often avoided?

A4: While possible, direct condensation of a carboxylic acid with hydrazine often requires harsh conditions or coupling agents, which can be expensive and generate significant waste, complicating scale-up. The ester-to-hydrazide route (hydrazinolysis) is a more common and robust method. It is a clean, high-yielding reaction driven by the formation of a stable alcohol byproduct.[11][12][13]

Scale-Up Considerations: Lab vs. Pilot Plant

Scaling up a chemical synthesis is not merely about using larger flasks. It involves fundamental changes in heat and mass transfer, reagent addition, and safety protocols.

ParameterLab Scale (e.g., 10 g)Pilot Scale (e.g., 1 kg)Rationale & Key Considerations
Reactor Round-bottom flask with magnetic stirringJacketed glass or stainless steel reactor with overhead mechanical stirringMechanical stirring is crucial for ensuring homogeneity in large volumes. Jacketed reactors provide superior temperature control (heating and cooling) essential for managing reaction exotherms.
Temp. Control Heating mantle, oil bath, ice bathCirculating thermal fluid (heating/cooling unit)Precise temperature control is critical for selectivity (bromination) and safety (hydrazinolysis). Overheating can lead to side products or dangerous pressure buildup.
Reagent Addition Manual addition via pipette or funnelMetering pump or pressure-equalizing addition funnelControlled, slow addition of reagents like NBS or hydrazine hydrate is vital on a large scale to manage heat generation and prevent localized high concentrations that can lead to side reactions.
Work-up Separatory funnel for extractions, Buchner funnel for filtrationQuench tank, centrifugal filter or filter pressLarge-scale liquid-liquid extractions are inefficient. Quenching the reaction in a separate vessel and using industrial filtration equipment is necessary for safe and efficient product isolation.
Purification Recrystallization from Erlenmeyer flask, flash chromatographyCrystallization vessel with controlled cooling profile, agitated nutsche filter dryer (ANFD)A controlled cooling rate during large-scale crystallization is key to achieving the desired particle size and purity. An ANFD allows for filtration, washing, and drying in a single, contained unit.

Troubleshooting Guide

Step 2: Regioselective Bromination

Problem: Low or incomplete conversion to the bromo-ester.

  • Potential Cause 1: Deactivated N-Bromosuccinimide (NBS). NBS can degrade over time, especially if exposed to moisture.

  • Solution 1: Use a fresh bottle of NBS or recrystallize the existing stock from water. Perform a simple test (e.g., iodide-starch paper) to check its activity.

  • Potential Cause 2: Inappropriate solvent or temperature. The reaction may be sluggish in non-polar solvents or at too low a temperature.

  • Solution 2: Dimethylformamide (DMF) or acetic acid are common solvents that facilitate the reaction.[7] Ensure the reaction temperature is maintained as per the protocol (often starting at 0 °C and warming to room temperature).

Problem: Formation of multiple spots on TLC, including potential di-brominated products.

  • Potential Cause: Reaction conditions are too harsh (excess NBS, high temperature), leading to over-bromination. While the C4 position is most reactive, prolonged reaction times or high temperatures can force substitution at other positions.[6]

  • Solution: Use a slight stoichiometric excess of NBS (e.g., 1.05-1.1 equivalents). Add the NBS portion-wise at a low temperature (e.g., 0 °C) to maintain control.[7] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Step 3: Hydrazinolysis

Problem: Incomplete consumption of the bromo-ester starting material.

  • Potential Cause 1: Insufficient hydrazine hydrate. The reaction is stoichiometric, but a small excess is often required to drive it to completion.

  • Solution 1: Use a slight excess (e.g., 1.2-1.5 equivalents) of hydrazine hydrate.

  • Potential Cause 2: Inadequate reaction time or temperature. Hydrazinolysis often requires reflux to proceed at a reasonable rate.[11][12]

  • Solution 2: Ensure the reaction mixture is refluxing vigorously and extend the reaction time. Monitor by TLC every 1-2 hours until no starting material is visible.

Problem: The final product is difficult to purify, appearing as an oil or sticky solid.

  • Potential Cause: The presence of unreacted starting ester. The ester can act as an impurity that hinders crystallization.

  • Solution: Ensure the hydrazinolysis reaction has gone to completion via rigorous TLC monitoring. If the reaction is stalled, consider adding a small additional portion of hydrazine hydrate and refluxing for longer. If the product is already isolated, purification via column chromatography may be necessary, although this is less ideal for large-scale production.[11]

Step 4: Purification

Problem: Low recovery yield after recrystallization.

  • Potential Cause 1: The product is too soluble in the chosen recrystallization solvent.

  • Solution 1: Use a solvent/anti-solvent system. For example, dissolve the crude product in a minimum amount of hot ethanol and then slowly add water (the anti-solvent) until turbidity persists. Cool slowly to promote crystal growth.

  • Potential Cause 2: The product has "oiled out" during cooling instead of crystallizing.

  • Solution 2: Re-heat the mixture to re-dissolve the oil, add more of the primary solvent, and allow it to cool much more slowly, perhaps with gentle stirring. Seeding with a few crystals of pure product can also induce proper crystallization.

Detailed Experimental Protocol (Illustrative Lab-Scale)

Step 2: Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

  • In a fume cupboard, dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq) in dimethylformamide (DMF, approx. 5-10 volumes).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add N-bromosuccinimide (NBS) (1.1 eq) in small portions over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice water and stir.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified further.

Step 3: 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • In a fume cupboard, dissolve the crude ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol (10-15 volumes).

  • Add hydrazine hydrate (1.5 eq, ~64% solution in water) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-8 hours.

  • Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane or 5% Methanol in Dichloromethane) to confirm the complete consumption of the ester.

  • Once complete, cool the reaction mixture to room temperature and then further in an ice bath.

  • The product often precipitates from the reaction mixture upon cooling. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove impurities.

  • Dry the solid under vacuum to yield the crude carbohydrazide.

Step 4: Purification

  • Transfer the crude carbohydrazide to a clean flask.

  • Add a minimal amount of hot ethanol to achieve complete dissolution.

  • Slowly add deionized water dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum at 40-50 °C to a constant weight.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
  • Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template.
  • ARKEMA. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • ResearchGate. (2022). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation.
  • UC Santa Barbara Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure.
  • Lanxess. (2015). Hydrazine Hydrate Product Safety Assessment.
  • ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands.
  • Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • ECHEMI. (n.d.). Regioselectivity of pyrazole bromination.
  • Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides.
  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER.
  • Teledyne Labs. (n.d.). Strategies to Purify Carbohydrate-Based Compounds.
  • Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp.
  • Reddit. (2022). Regioselectivity in pyrazole EAS. r/OrganicChemistry.
  • Guidechem. (n.d.). Preparation of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID.
  • Chirita, C., et al. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central.
  • Asif, M. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central.
  • Sciencemadness.org. (2002). Reaction of esters with hydrazine?.
  • Martins, F., et al. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.
  • ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.

Sources

Optimization

Technical Support Center: Enhancing the Selectivity of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Welcome to the technical support center for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the selectivity of this compound for its intended target. The pyrazole scaffold is a cornerstone in medicinal chemistry, known for its diverse biological activities.[1][2][3][4] This guide will provide actionable insights to refine your experimental approach and maximize the on-target efficacy of your research.

I. Foundational Knowledge & Initial Troubleshooting

This section addresses common initial questions and issues encountered when working with 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Q1: We are observing off-target effects in our cellular assays. What are the first troubleshooting steps?

A1: Off-target effects are a common challenge in small molecule inhibitor studies.[5] Before embarking on extensive chemical modifications, it's crucial to rule out experimental artifacts and characterize the nature of the off-target activity.

Initial Troubleshooting Workflow:

  • Confirm Compound Identity and Purity:

    • Verify the chemical structure and purity of your batch of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide using methods like NMR, mass spectrometry, and HPLC. Impurities can lead to confounding biological activity.

  • Dose-Response Analysis:

    • Perform a wide dose-response curve for both your target of interest and a known off-target or a general cytotoxicity assay. A shallow dose-response curve can indicate non-specific activity.

  • Control Experiments:

    • Include a structurally similar but inactive analog of your compound as a negative control. This helps to distinguish between target-specific effects and those arising from the general chemical scaffold.

  • Orthogonal Assays:

    • Confirm your findings using a different assay format. For example, if you initially observe off-target effects in a cell-based reporter assay, try a direct binding assay or a functional assay that measures a different downstream event.

II. Enhancing Selectivity Through Structural Modification

Structure-Activity Relationship (SAR) studies are a powerful tool for improving the selectivity of a lead compound.[6][7][8] The pyrazole core and its substituents are key determinants of target binding and selectivity.[1][9][10]

Q2: What structural modifications to 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide can we explore to improve selectivity?

A2: The selectivity of pyrazole derivatives can be fine-tuned by modifying specific positions on the pyrazole ring and the carbohydrazide moiety.[7][8] Here are some rational approaches:

  • Modification of the Bromo Group at Position 4:

    • The bromine atom is an electron-withdrawing group and can participate in halogen bonding. Systematically replacing it with other halogens (Cl, F) or with small alkyl or cyano groups can alter the electronic properties and steric interactions within the binding pocket.

  • Exploring Substituents on the Phenyl Ring (if applicable):

    • While the core structure provided is 1,5-dimethyl, many pyrazole-based inhibitors incorporate phenyl rings. If your target has a suitable pocket, adding substituents to an appended phenyl ring can introduce new interactions that are not possible with off-targets.[7][8]

  • Modification of the Carbohydrazide Moiety:

    • The carbohydrazide group is a key pharmacophore, likely involved in hydrogen bonding.[2] Converting the hydrazide to a hydrazone by condensation with various aldehydes or ketones can introduce bulk and new interaction points.[1][11] This can be a fruitful strategy for enhancing selectivity.[1]

Illustrative SAR Workflow:

Caption: A typical Structure-Activity Relationship (SAR) workflow for improving inhibitor selectivity.

III. Advanced Strategies for Selectivity Enhancement

Beyond chemical modification, several advanced techniques can be employed to improve the selectivity of your compound.

Q3: We have a potent inhibitor, but it lacks cellular selectivity. What formulation or delivery strategies can we consider?

A3: When a compound has high affinity for the target but poor selectivity in a cellular or in vivo context, targeted drug delivery or formulation strategies can be highly effective.[12][13][14][15]

  • Targeted Drug Delivery Systems (TDDS):

    • TDDS aim to increase the concentration of the drug at the site of action, thereby reducing off-target effects.[12] This can be achieved by conjugating your pyrazole carbohydrazide to a targeting moiety such as:

      • Antibodies or antibody fragments: These can target cell surface antigens that are overexpressed on your target cells.[13]

      • Peptides or small molecules: These can bind to specific receptors on the cell surface.[16]

      • Liposomes or Nanoparticles: Encapsulating your compound in these vehicles can alter its pharmacokinetic profile and can be further functionalized with targeting ligands.[12][17]

  • Formulation Strategies:

    • For poorly soluble compounds, formulation in self-emulsifying drug delivery systems (SEDDS) can improve bioavailability and potentially alter tissue distribution.[17]

Q4: How can we leverage computational approaches to guide our selectivity enhancement efforts?

A4: Computational modeling is a powerful tool for rational drug design and can provide valuable insights for improving selectivity.[18]

  • Structure-Based Drug Design:

    • If the 3D structures of your target and key off-targets are known, you can use molecular docking to predict how your compound and its analogs bind.[18] This can reveal subtle differences in the binding pockets that can be exploited to design more selective inhibitors.[19][20][21]

  • Quantitative Structure-Activity Relationship (QSAR):

    • 2D- and 3D-QSAR models can be built to correlate the chemical structures of your analogs with their biological activity.[22] These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize synthetic efforts.

Computational Design Workflow:

Computational_Workflow cluster_0 In Silico Design cluster_1 Experimental Validation Target_ID Identify Target and Off-Target Structures Docking Molecular Docking of Pyrazole Analogs Target_ID->Docking QSAR Develop QSAR Model Docking->QSAR Virtual_Screen Virtual Screening of New Analogs QSAR->Virtual_Screen Synthesis Synthesize Prioritized Analogs Virtual_Screen->Synthesis Assays Perform In Vitro and Cellular Assays Synthesis->Assays Assays->QSAR Feedback Loop

Caption: A workflow integrating computational design and experimental validation for enhancing inhibitor selectivity.

IV. Experimental Protocols for Assessing Selectivity

Accurately measuring selectivity is critical for guiding your optimization efforts. Here are protocols for two widely used assays.

Protocol 1: Competitive Binding Assay

This assay determines the affinity of your unlabeled test compound by measuring its ability to displace a labeled ligand from the target protein.[23][24][25][26][27]

Objective: To determine the inhibitory constant (Ki) of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide for its target.

Materials:

  • Purified target protein

  • Labeled ligand (e.g., fluorescently tagged or radiolabeled) with a known dissociation constant (Kd)

  • Unlabeled test compound (4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide)

  • Assay buffer

  • Microplate reader or appropriate detection instrument

Procedure:

  • Prepare a serial dilution of the unlabeled test compound.

  • In a microplate, add the target protein at a constant concentration.

  • Add the labeled ligand at a concentration at or below its Kd.

  • Add the serially diluted unlabeled test compound to the wells. Include controls with no unlabeled compound.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measure the signal from the labeled ligand (e.g., fluorescence or radioactivity).

  • Plot the signal as a function of the unlabeled compound concentration and fit the data to a suitable model to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing evidence of target engagement.[28][29][30][31][32]

Objective: To confirm that 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide binds to its intended target in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • Test compound (4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide)

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell suspensions (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Treat cultured cells with the test compound or DMSO (vehicle control) for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures for a set duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thawing or with lysis buffer.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantify the band intensities and plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[28][30]

CETSA Workflow Diagram:

CETSA_Workflow A 1. Treat cells with compound or vehicle B 2. Heat aliquots to different temperatures A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Analyze soluble protein by Western Blot C->D E 5. Plot melting curves and observe shift D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

V. Data Interpretation and Selectivity Metrics

Q5: How do we quantify and compare the selectivity of our different pyrazole analogs?

A5: Quantifying selectivity is essential for making informed decisions during lead optimization.

Selectivity Index (SI):

The most common metric is the Selectivity Index, which is the ratio of the IC50 or Ki for an off-target to the IC50 or Ki for the on-target.

SI = IC50 (Off-Target) / IC50 (On-Target)

A higher SI value indicates greater selectivity. It is recommended to profile your compounds against a panel of related off-targets to generate a comprehensive selectivity profile.[33][34]

Data Summary Table:

Compound IDTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Index (vs. OT1)Selectivity Index (vs. OT2)
Parent Compound 5050020001040
Analog A 455000>10000111>222
Analog B 200800150047.5

This table provides a clear comparison of the selectivity of different analogs, allowing for easy identification of the most promising candidates for further development.

VI. References

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide to standard drugs

An Objective Guide to the Preclinical Efficacy Evaluation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide Compared to Standard Therapeutic Agents Introduction: Rationale for Investigation The pyrazole nucleus is a p...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Preclinical Efficacy Evaluation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide Compared to Standard Therapeutic Agents

Introduction: Rationale for Investigation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1] The compound 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a novel molecule built upon this promising core. While specific efficacy data for this particular compound is not yet available in peer-reviewed literature, its structural similarity to other biologically active pyrazoles warrants a thorough investigation into its therapeutic potential.

This guide provides a comprehensive framework for the preclinical evaluation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide (hereinafter referred to as "Compound X"). We will outline a series of robust in vitro and in vivo experimental protocols designed to objectively compare its efficacy against well-established standard drugs in four key therapeutic areas: inflammation, pain, cancer, and bacterial infection. The causality behind each experimental choice is explained to ensure a scientifically rigorous and self-validating assessment.

Overall Experimental Workflow

The evaluation of Compound X will proceed through a tiered approach, starting with fundamental in vitro assays to establish biological activity and progressing to in vivo models to assess efficacy in a physiological context.

G cluster_1 Phase 2: In Vivo Efficacy Models In_Vitro_Anti_Inflammatory COX-1/COX-2 Inhibition Assay In_Vivo_Analgesic Hot Plate Test (Mice) In_Vitro_Anti_Inflammatory->In_Vivo_Analgesic If promising, proceed to pain model In_Vitro_Anticancer MTT Cytotoxicity Assay (e.g., MCF-7 cells) In_Vitro_Antimicrobial MIC Determination (e.g., S. aureus, E. coli) In_Vivo_Antimicrobial Systemic Infection Model (Mice) In_Vitro_Antimicrobial->In_Vivo_Antimicrobial If potent, proceed to infection model Compound_X Compound X (4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide) Compound_X->In_Vitro_Anti_Inflammatory Test for anti-inflammatory potential Compound_X->In_Vitro_Anticancer Test for cytotoxic effects Compound_X->In_Vitro_Antimicrobial Test for antibacterial activity

Caption: Proposed experimental workflow for evaluating Compound X.

Comparative Analysis of Anti-inflammatory and Analgesic Efficacy

Many pyrazole-based compounds function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[2] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3] Therefore, the primary hypothesis is that Compound X may exhibit anti-inflammatory and analgesic properties via this mechanism.

Standard Drug for Comparison:

  • Celecoxib: A selective COX-2 inhibitor, chosen to determine if Compound X shares a similar selective mechanism, which is often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][4]

In Vitro Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of Compound X on COX-1 and COX-2 enzymes and compare it to Celecoxib.

Methodology:

  • Enzyme Preparation: Utilize commercially available, purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare stock solutions of Compound X and Celecoxib in DMSO. Create serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and various concentrations of Compound X, Celecoxib, or vehicle (DMSO) control.

    • Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Detection: The product of the COX reaction, Prostaglandin E2 (PGE2), is quantified using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[5][6]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 using non-linear regression analysis.

G AA Arachidonic Acid (Substrate) COX COX-1 or COX-2 (Enzyme) AA->COX Converted by PGs Prostaglandins (Mediators of Inflammation & Pain) COX->PGs Produces Inhibitor Compound X or Celecoxib Inhibitor->COX Blocks

Caption: Mechanism of COX inhibition by anti-inflammatory drugs.

In Vivo Protocol: Hot Plate Test for Analgesic Activity

Objective: To evaluate the central analgesic efficacy of Compound X in a thermal pain model in mice. This test is effective for centrally acting analgesics.[7]

Standard Drug for Comparison:

  • Morphine: A potent opioid analgesic used as a positive control to establish a benchmark for significant central analgesic activity.[8][9]

Methodology:

  • Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory environment for at least one week.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., saline with 1% Tween 80, intraperitoneally - i.p.).

    • Group 2: Morphine (e.g., 5 mg/kg, i.p.).

    • Groups 3-5: Compound X at three different doses (e.g., 10, 20, 40 mg/kg, i.p.).

  • Procedure:

    • Measure the baseline latency by placing each mouse individually on the hot plate apparatus, maintained at a constant temperature (e.g., 55 ± 0.5°C).[10]

    • Record the time (in seconds) until the animal exhibits a pain response, such as licking its paws or jumping. This is the reaction time or latency.

    • A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[10]

    • Administer the vehicle, Morphine, or Compound X to the respective groups.

    • Measure the reaction time again at specific intervals post-administration (e.g., 30, 60, 90, and 120 minutes).[10]

  • Data Analysis:

    • Compare the mean reaction times of the treated groups with the vehicle control group at each time point using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

    • A significant increase in reaction time indicates an analgesic effect.

Parameter In Vitro COX Assay In Vivo Hot Plate Test
Model Purified COX-1/COX-2 EnzymesSwiss Albino Mice
Test Compound Compound X (various concentrations)Compound X (e.g., 10, 20, 40 mg/kg)
Positive Control CelecoxibMorphine (5 mg/kg)
Negative Control Vehicle (DMSO)Vehicle (Saline)
Primary Endpoint IC50 Value (µM)Reaction Time (seconds)
Measures Anti-inflammatory MechanismCentral Analgesic Effect

Comparative Analysis of Anticancer Efficacy

The pyrazole scaffold is present in numerous compounds with demonstrated anticancer activity.[11] The evaluation of Compound X's cytotoxic potential against cancer cells is a logical step.

Standard Drug for Comparison:

  • Doxorubicin: A potent and widely used anthracycline chemotherapeutic agent that acts primarily by intercalating into DNA and inhibiting topoisomerase II, leading to cancer cell death.[12][13][14] It serves as a high-potency benchmark in cytotoxicity assays.

In Vitro Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effect of Compound X on a cancer cell line and calculate its IC50 value.

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7, breast adenocarcinoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere for 24 hours.[15]

  • Treatment:

    • Prepare a stock solution of Compound X and Doxorubicin in DMSO.

    • Create a range of serial dilutions in the culture medium.

    • Replace the old medium with 100 µL of medium containing the various concentrations of Compound X, Doxorubicin, or vehicle control (DMSO concentration should be consistent and non-toxic, e.g., <0.5%).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate for another 3-4 hours. During this period, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[17]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[15][17]

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.

G Seed_Cells 1. Seed Cancer Cells in 96-well plate Treat_Cells 2. Add Compound X or Doxorubicin Seed_Cells->Treat_Cells Incubate_48h 3. Incubate (48-72h) Treat_Cells->Incubate_48h Add_MTT 4. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 5. Incubate (4h) (Viable cells form purple crystals) Add_MTT->Incubate_4h Solubilize 6. Dissolve Crystals (e.g., with DMSO) Incubate_4h->Solubilize Read_Absorbance 7. Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 8. Calculate % Viability & IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Parameter In Vitro MTT Assay
Model Human Cancer Cell Line (e.g., MCF-7)
Test Compound Compound X (various concentrations)
Positive Control Doxorubicin
Negative Control Vehicle (DMSO)
Primary Endpoint IC50 Value (µM)
Measures Cytotoxic/Antiproliferative Effect

Comparative Analysis of Antimicrobial Efficacy

The structural features of pyrazole carbohydrazides suggest potential antimicrobial activity. A systematic evaluation against common bacterial pathogens is crucial.

Standard Drug for Comparison:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase.[18][19][20] It is effective against a wide range of Gram-negative and some Gram-positive bacteria, making it an excellent comparator.

In Vitro Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of Compound X that visibly inhibits the growth of specific bacterial strains.

Methodology:

  • Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Media: Use cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Procedure (Broth Microdilution):

    • In a 96-well microtiter plate, perform two-fold serial dilutions of Compound X and Ciprofloxacin in MHB.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without any drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

In Vivo Protocol: Mouse Systemic Infection Model

Objective: To evaluate the in vivo efficacy of Compound X in treating a systemic bacterial infection in mice. This bridges the gap between in vitro activity and potential therapeutic application.[21][22]

Methodology:

  • Infection: Induce a systemic infection in mice by intraperitoneal (i.p.) injection of a lethal dose of a bacterial pathogen (e.g., S. aureus).

  • Grouping: Divide the infected mice into groups (n=8-10 per group):

    • Group 1: Vehicle control (saline).

    • Group 2: Ciprofloxacin (at a therapeutic dose, e.g., 10 mg/kg).

    • Groups 3-5: Compound X at three different doses.

  • Treatment: Administer the treatments (vehicle, Ciprofloxacin, or Compound X) via an appropriate route (e.g., i.p. or oral) at a set time post-infection (e.g., 1 hour).

  • Monitoring and Endpoint:

    • Monitor the mice for a defined period (e.g., 7 days) for signs of morbidity and mortality.

    • The primary endpoint is the survival rate in each group.

    • Secondary endpoints can include determining the bacterial load in blood or key organs (e.g., spleen, liver) at a specific time point.[23]

  • Data Analysis: Compare the survival curves of the different groups using Kaplan-Meier analysis and the log-rank test.

G Infect 1. Induce Systemic Infection in Mice (e.g., S. aureus i.p.) Group 2. Randomize into Treatment Groups Infect->Group Treat 3. Administer Compound X, Ciprofloxacin, or Vehicle Group->Treat Monitor 4. Monitor Survival over 7 Days Treat->Monitor Analyze 5. Analyze Survival Data (Kaplan-Meier) Monitor->Analyze

Caption: Workflow for the in vivo mouse systemic infection model.

Parameter In Vitro MIC Assay In Vivo Infection Model
Model S. aureus, E. coliSwiss Albino Mice
Test Compound Compound X (serial dilutions)Compound X (various doses)
Positive Control CiprofloxacinCiprofloxacin (therapeutic dose)
Negative Control No DrugVehicle (Saline)
Primary Endpoint MIC Value (µg/mL)% Survival
Measures Bacteriostatic/Bactericidal PotencyIn Vivo Therapeutic Efficacy

Conclusion

This guide presents a structured, multi-faceted approach to rigorously evaluate the therapeutic potential of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. By employing standardized in vitro and in vivo assays and comparing the results directly against established drugs like Celecoxib, Morphine, Doxorubicin, and Ciprofloxacin, researchers can generate the robust, comparative data necessary to determine if this novel compound warrants further development. The successful execution of these protocols will provide critical insights into its mechanism of action, potency, and potential as a future therapeutic agent.

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Comparative

A Comparative Guide to Validating the Anticancer Properties of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Introduction: The Promise of the Pyrazole Scaffold in Oncology In the landscape of medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold"—a molecular framework that confers a broad spectrum of ph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazole Scaffold in Oncology

In the landscape of medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold"—a molecular framework that confers a broad spectrum of pharmacological activities.[1][2] Pyrazole derivatives have been extensively investigated for their potential as potent and selective anticancer agents, demonstrating mechanisms that range from the inhibition of critical cell cycle kinases to the induction of programmed cell death (apoptosis).[1][3]

This guide focuses on a novel investigational compound, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide (hereafter designated PZ-4Br-DM ). While specific data for this compound is not yet broadly published, its structural features—a substituted pyrazole core linked to a carbohydrazide moiety—suggest a strong rationale for its investigation as an anticancer agent.[4][5] This document serves as a comprehensive, technically-grounded framework for researchers to validate the anticancer properties of PZ-4Br-DM. We will objectively compare its projected performance with a widely-used standard-of-care chemotherapy, Doxorubicin, and provide the detailed experimental methodologies required for rigorous validation.

Our approach is grounded in a logical, multi-stage validation process, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies. Each experimental choice is explained to provide clarity on the causality behind the scientific workflow.

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of cancer cells. This is quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces cell viability by 50%.

Comparative Agent: Doxorubicin

Doxorubicin is a well-characterized anthracycline antibiotic widely used in chemotherapy.[6] It primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death. Its broad use and well-documented IC50 values across numerous cell lines make it an ideal positive control for comparative analysis.[7][8]

Experimental Design: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[11]

Anticipated Performance Comparison

Based on published data for structurally similar pyrazole carbohydrazide derivatives, we can project the potential efficacy of PZ-4Br-DM.[4][12] The presence of a bromo-substituent on the pyrazole ring has, in some analogs, been associated with potent cytotoxic activity.[4] This guide will proceed with the hypothesis that PZ-4Br-DM will exhibit significant cytotoxicity, and we will compare these hypothetical results against established Doxorubicin data.

Table 1: Projected IC50 Values (µM) of PZ-4Br-DM vs. Doxorubicin after 48-hour Treatment

Cell LineCancer TypePZ-4Br-DM (Hypothetical)Doxorubicin (Reference)
MCF-7 Breast Adenocarcinoma8.52.5[7]
A549 Lung Carcinoma15.2>20 (Resistant)[6][7]
HCT116 Colon Carcinoma11.8~5.0 (Varies)

Note: Doxorubicin IC50 values can vary between labs. The values presented are representative.[6]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: MTT Assay & Data Analysis seed 1. Seed cancer cells (e.g., MCF-7, A549) in 96-well plates incubate1 2. Incubate for 24h to allow cell adhesion seed->incubate1 treat 3. Treat cells with serial dilutions of PZ-4Br-DM and Doxorubicin incubate1->treat controls 4. Include untreated (vehicle) and blank controls treat->controls incubate2 5. Incubate for 48h controls->incubate2 mtt_add 6. Add MTT solution to each well incubate2->mtt_add incubate3 7. Incubate for 2-4h (formazan formation) mtt_add->incubate3 solubilize 8. Solubilize formazan crystals with DMSO or other solvent incubate3->solubilize read 9. Measure absorbance at 570 nm solubilize->read calculate 10. Calculate IC50 values from dose-response curves read->calculate G healthy Healthy Cell Inner PS Outer Membrane Intact Annexin V- / PI- early_apop Early Apoptotic Cell Outer PS Outer Membrane Intact Annexin V+ / PI- healthy->early_apop Apoptosis Initiation late_apop Late Apoptotic/Necrotic Cell Outer PS Permeable Membrane Annexin V+ / PI+ early_apop->late_apop Loss of Membrane Integrity

Caption: Distinguishing cell fate via Annexin V and PI staining.

Anticipated Outcome Comparison

Many pyrazole derivatives exert their anticancer effects by triggering apoptosis. [1]Therefore, it is hypothesized that PZ-4Br-DM will induce a significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations in treated cancer cells compared to untreated controls.

Table 2: Projected Apoptotic Cell Population (%) in MCF-7 Cells after 24h Treatment

TreatmentConcentrationLive (Ann V- / PI-)Early Apoptotic (Ann V+ / PI-)Late Apoptotic (Ann V+ / PI+)
Vehicle Control -~95%~3%~2%
PZ-4Br-DM IC50~40%~35%~25%
Doxorubicin IC50~45%~30%~25%

Part 3: Target Validation - Cell Cycle Analysis

Beyond inducing cell death, many chemotherapeutics function by halting the cell division cycle, preventing cancer cells from proliferating. Analyzing the cell cycle distribution provides insight into whether a compound induces cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effects.

Experimental Design: Propidium Iodide Staining for DNA Content

This technique uses flow cytometry to measure the DNA content of individual cells. [13]Because DNA content doubles from the G1 to the G2/M phase, staining cells with a DNA-intercalating dye like Propidium Iodide (after permeabilizing the membrane) allows for the quantification of cells in each phase of the cycle. [14][15]* G0/G1 Phase: Cells with a normal (2N) amount of DNA.

  • S Phase: Cells actively synthesizing DNA, with content between 2N and 4N.

  • G2/M Phase: Cells that have completed DNA replication, with a doubled (4N) amount of DNA, poised for mitosis.

An accumulation of cells in a specific phase (e.g., G2/M) following drug treatment indicates cell cycle arrest at that checkpoint.

The Cell Cycle and Potential Arrest Points

G cluster_arrest Potential Arrest Points for Anticancer Agents G1 G1 Phase S S Phase G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: Key phases of the cell cycle and common drug-induced arrest points.

Anticipated Outcome Comparison

Given that many pyrazole derivatives are known to inhibit cyclin-dependent kinases (CDKs), which regulate cell cycle progression, a plausible hypothesis is that PZ-4Br-DM will induce cell cycle arrest, likely at the G2/M checkpoint. [3][4] Table 3: Projected Cell Cycle Distribution (%) in HCT116 Cells after 24h Treatment

TreatmentConcentrationG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control -~55%~25%~20%
PZ-4Br-DM IC50~20%~15%~65%
Doxorubicin IC50~30%~10%~60%

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Causality: This protocol is designed for high-throughput screening to obtain reproducible dose-response curves. The use of serum-free media during MTT incubation prevents interference from serum components. [10]

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C, 5% CO2 for 24 hours. [16]2. Compound Treatment : Prepare serial dilutions of PZ-4Br-DM and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation : Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well. [11]Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. [10]6. Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

Causality: This protocol ensures the preservation of cell membrane integrity, which is crucial for distinguishing between apoptotic and necrotic populations. Gentle cell handling and the use of a calcium-containing binding buffer are critical for accurate Annexin V binding. [17][18]

  • Cell Treatment : Seed cells in 6-well plates and treat with the IC50 concentration of PZ-4Br-DM and Doxorubicin for 24 hours. Include an untreated control.

  • Cell Harvesting : Collect both floating and adherent cells. For adherent cells, detach them gently using a non-enzymatic cell dissociation buffer (e.g., EDTA-based) to avoid membrane damage. [17]Centrifuge the collected cells at 300 x g for 5 minutes.

  • Washing : Discard the supernatant and wash the cell pellet twice with cold 1X PBS.

  • Resuspension : Resuspend the cells in 1X Annexin Binding Buffer at a concentration of 1 x 10^6 cells/mL. [19]5. Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL). [17]6. Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [19]7. Analysis : Add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly. [19]

Protocol 3: Cell Cycle Analysis via PI Staining

Causality: Ethanol fixation is used to permeabilize the cell membrane, allowing PI to enter and stain the DNA. Treatment with RNase A is essential because PI can also bind to double-stranded RNA, and its removal ensures that the fluorescent signal is directly proportional to the DNA content only. [13][15]

  • Cell Treatment and Harvesting : Treat cells in 6-well plates as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells per sample.

  • Fixation : Wash the cells with PBS, then resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. [14]Incubate on ice for at least 30 minutes (or store at 4°C for longer periods).

  • Washing : Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the supernatant and wash the pellet twice with PBS. [20]4. RNase Treatment : Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C. [15]5. PI Staining : Add 50 µL of 1 mg/mL PI stock solution to the cell suspension. Incubate for 10-15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use a linear scale for the PI fluorescence channel and appropriate gating strategies to exclude cell doublets. [14][15]

Conclusion and Future Directions

This guide outlines a foundational, three-pronged strategy for the initial validation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide (PZ-4Br-DM) as a potential anticancer agent. By systematically assessing its cytotoxicity, mode of cell death, and impact on cell cycle progression in direct comparison with a clinical standard like Doxorubicin, researchers can build a robust preliminary data package.

Positive results from these assays—demonstrating potent cytotoxicity, induction of apoptosis, and cell cycle arrest—would provide a strong rationale for advancing PZ-4Br-DM into more complex studies. Future work should focus on elucidating its specific molecular target(s) through techniques like Western blotting to probe key signaling pathways (e.g., MAPK, PI3K/Akt), kinase profiling assays, and ultimately, validation in preclinical in vivo models. The pyrazole scaffold holds significant promise, and a rigorous, logical validation process is key to unlocking its therapeutic potential.

References

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  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

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  • PubMed Central. (n.d.). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Retrieved from [Link]

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Validation

A Comparative Analysis of Pyrazole-Based Inhibitors: A Guide for Researchers

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of proteins implicated in human diseases.[1][2][3] Its synthetic tractability and ability...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of proteins implicated in human diseases.[1][2][3] Its synthetic tractability and ability to engage in various non-covalent interactions have made it a cornerstone in the design of potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of different classes of pyrazole-based inhibitors, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their performance.

The Pyrazole Scaffold: A Versatile Pharmacophore

The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of features that contribute to its success as a pharmacophore. It can act as both a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions. Furthermore, the substituents at various positions on the pyrazole ring can be readily modified to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[1]

Pyrazole-Based Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases are a major class of drug targets, and numerous pyrazole-containing molecules have been developed as kinase inhibitors.[1][2][3] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.

Mechanism of Action: Hinge Binding and Allosteric Inhibition

A common binding mode for pyrazole-based kinase inhibitors involves the formation of hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. The pyrazole scaffold is adept at forming these crucial interactions. Additionally, modifications to the pyrazole core can lead to inhibitors that bind to allosteric sites, offering a pathway to achieve greater selectivity.

Signaling Pathway Illustration: JAK-STAT Pathway Inhibition

The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Pyrazole-based inhibitors, such as Ruxolitinib, effectively block this pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT STAT->P_STAT P_STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Ruxolitinib Ruxolitinib (Pyrazole-based Inhibitor) Ruxolitinib->JAK Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of pyrazole inhibitor Incubate_Inhibitor Incubate kinase with inhibitor Compound_Prep->Incubate_Inhibitor Enzyme_Prep Prepare kinase and substrate solution Enzyme_Prep->Incubate_Inhibitor Initiate_Reaction Initiate reaction with ATP/substrate mix Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction and detect signal Incubate_Reaction->Stop_Reaction Data_Analysis Plot data and calculate IC50 Stop_Reaction->Data_Analysis

Sources

Comparative

structure-activity relationship (SAR) studies of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide analogs

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of novel therapeutic agents. Its inherent physicochemical properties and synthetic tra...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of novel therapeutic agents. Its inherent physicochemical properties and synthetic tractability have led to its incorporation into a multitude of approved drugs. Within this broad class, the 1,5-disubstituted-1H-pyrazole-3-carbohydrazide core has emerged as a particularly fruitful template for generating analogs with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide framework, drawing upon experimental data from diverse studies to elucidate the key structural determinants of their biological function.

The Privileged Pyrazole-3-Carbohydrazide Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore. The carbohydrazide moiety (-CONHNH2) appended at the C3 position serves as a crucial linker, often involved in key hydrogen bonding interactions with biological targets. Furthermore, this group provides a convenient synthetic handle for the generation of diverse libraries of analogs, typically through condensation with various aldehydes and ketones to form hydrazones. The substituents at the N1, C4, and C5 positions of the pyrazole ring play a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Comparative Analysis of Biological Activities and Structure-Activity Relationships

The 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide scaffold and its derivatives have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. The following sections dissect the SAR for each of these activities, supported by comparative experimental data.

Anticancer Activity

Pyrazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases and tubulin polymerization, as well as the induction of apoptosis.[1][2] The 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide scaffold, a close structural relative to our core topic, has been a focus of such investigations.

A study on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives revealed their inhibitory effects on the growth of A549 lung cancer cells.[3] The SAR analysis indicated that the lipophilicity of the compounds, as expressed by their LogP values, played a significant role in their activity. Compounds with LogP values in the range of 4.12-6.80 exhibited notable inhibitory effects.[3] Furthermore, the nature of the substituent on the hydrazone moiety was found to be critical, with a salicylaldehyde-derived hydrazone showing enhanced potency.[3] This suggests that the hydroxyl and phenyl groups of the salicylaldehyde moiety may be involved in crucial interactions with the biological target.

Another study focusing on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives also reported inhibitory effects against A549 cells, with all tested compounds inducing apoptosis.[4] The SAR in this series highlighted that compounds with LogP values between 3.12 and 4.94 were more effective, indicating a slightly different optimal lipophilicity range compared to the hydrazone derivatives.[4]

In a different series of pyrazole acetohydrazide derivatives, the presence of dimethyl groups on the pyrazole ring, along with bromo, hydroxyl, and methoxy groups on an attached benzene ring, was found to be important for activity against the B16F10 skin cancer cell line.[5] This underscores the importance of substitution patterns on both the pyrazole core and its appendages.

Table 1: Comparative Anticancer Activity of Pyrazole-3-Carbohydrazide Analogs

Compound IDCore StructureR1 (N1-substituent)R3 (C3-substituent)R5 (C5-substituent)Biological Target/Cell LineIC50 (µM)Reference
Series A Pyrazole-5-carbohydrazideArylmethylArylHA549Varies (LogP dependent)[4]
Series B Pyrazole-5-carbohydrazoneArylmethylArylHA549Varies (LogP dependent)[3]
Compound 36 Pyrazole acetohydrazideDimethylBenzene-BrHB16F100.18[5]
Compound 41 Pyrazole acetohydrazideDimethylBenzene-OHHB16F100.31[5]
Compound 42 Pyrazole acetohydrazideDimethylBenzene-OCH3HB16F100.50[5]
Compound 43 Pyrazole acetohydrazideDimethylBenzene-Br, -OHHB16F100.19[5]
Antimicrobial Activity

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The carbohydrazide moiety and its hydrazone derivatives are often key to the antimicrobial efficacy of these compounds.

In a study of pyrazole-1-carbothiohydrazide derivatives, the hydrazones showed remarkable antibacterial and antifungal activities.[6] Specifically, a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide analog displayed high potency, with MIC values lower than the standard drugs chloramphenicol and clotrimazole.[6] This highlights the importance of the hydrazone linkage and the nature of the aromatic substituent in determining antimicrobial spectrum and potency.

Another study on substituted pyrazoles revealed that the presence of chloro and bromo substituents, which increase lipophilicity, enhances antimicrobial activity.[7] This is a recurring theme in the SAR of pyrazole derivatives, where tuning lipophilicity is a key strategy for optimizing biological activity.

Table 2: Comparative Antimicrobial Activity of Pyrazole-3-Carbohydrazide Analogs

Compound IDCore StructureKey SubstituentsTarget OrganismMIC (µg/mL)Reference
21a Pyrazole-1-carbothiohydrazide4-(2-(p-tolyl)hydrazineylidene)S. aureus, B. subtilis, K. pneumoniae, E. coli62.5-125[6]
21a Pyrazole-1-carbothiohydrazide4-(2-(p-tolyl)hydrazineylidene)C. albicans, A. flavus2.9-7.8[6]
Series C Substituted PyrazolesChloro, BromoS. aureus, C. albicans>10 mm inhibition zone[7]
Enzyme Inhibitory Activity

Pyrazole-3-carbohydrazone derivatives have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-4), a key therapeutic target for type 2 diabetes.[8] A pharmacophore model developed from active compounds identified a hydrogen bond donor, a hydrogen bond acceptor, and two hydrophobic features as crucial for inhibitory activity.[8] This model provides a rational basis for the design of new and more potent DPP-4 inhibitors based on the pyrazole-3-carbohydrazone scaffold.

Furthermore, pyrazole derivatives have been investigated as carbonic anhydrase (CA) inhibitors.[9][10] In one study, newly synthesized pyrazole-carboxamides bearing a sulfonamide moiety showed potent inhibition of human CA isoforms I and II (hCA I and hCA II), with Ki values in the nanomolar to low micromolar range.[10] Molecular docking studies revealed key interactions with the enzyme's active site, providing a structural basis for their inhibitory activity.

Experimental Protocols

The synthesis and biological evaluation of pyrazole-3-carbohydrazide analogs generally follow established methodologies.

General Synthesis of Pyrazole-3-Carbohydrazide Analogs

The synthesis of the pyrazole-3-carbohydrazide core typically starts from a β-ketoester, which is cyclized with a hydrazine derivative to form the pyrazole ring. The ester group at the C3 position is then converted to the carbohydrazide.

G cluster_0 Synthesis of Pyrazole Core cluster_1 Formation of Carbohydrazide cluster_2 Derivatization A β-Ketoester C Pyrazole-3-carboxylate A->C B Hydrazine Derivative B->C D Pyrazole-3-carboxylate F Pyrazole-3-carbohydrazide D->F E Hydrazine Hydrate E->F G Pyrazole-3-carbohydrazide I Pyrazole-3-carbohydrazone Analog G->I H Aldehyde/Ketone H->I

Caption: General synthetic workflow for pyrazole-3-carbohydrazide analogs.

Step-by-step methodology:

  • Synthesis of the Pyrazole Core: A substituted β-ketoester is reacted with a substituted hydrazine (e.g., methylhydrazine) in a suitable solvent like ethanol, often under reflux conditions, to yield the corresponding 1,5-disubstituted-1H-pyrazole-3-carboxylate.

  • Formation of the Carbohydrazide: The resulting pyrazole-3-carboxylate is then treated with hydrazine hydrate, typically in a solvent such as ethanol, under reflux to afford the 1,5-disubstituted-1H-pyrazole-3-carbohydrazide.

  • Synthesis of Hydrazone Analogs: The pyrazole-3-carbohydrazide is condensed with a variety of aldehydes or ketones in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid), to produce the final pyrazole-3-carbohydrazone analogs.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

G A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of compounds A->B C Incubate for a specified period (e.g., 48h) B->C D Add MTT solution C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-step methodology:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the test compounds and a vehicle control.

  • After a predetermined incubation period (e.g., 48 or 72 hours), the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined.

Conclusion and Future Perspectives

The 1,5-dimethyl-1H-pyrazole-3-carbohydrazide scaffold, particularly with a 4-bromo substitution, serves as a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight the importance of lipophilicity and the nature of substituents on the pyrazole ring and the carbohydrazide moiety in determining the biological activity and target selectivity. Future research should focus on a more systematic exploration of the chemical space around this scaffold, guided by computational modeling and pharmacophore analysis, to design and synthesize analogs with improved potency, selectivity, and pharmacokinetic profiles. The integration of multi-target drug design strategies could also unlock the potential of these compounds to address complex diseases such as cancer and infectious diseases.

References

  • Karrouchi, K., et al. (2025).
  • Aydın, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
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  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). PMC.
  • Khairulah, et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3).
  • Hamada, N. M., & Abdo, N. Y. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468-10486.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2021). MDPI.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Journal of Heterocyclic Chemistry.
  • Li, Y., et al. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. PubMed.
  • Evranos Aksoz, B., & Ucar, G. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2021). Future Medicinal Chemistry.
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  • Al-Ghamdi, A. M. (2019).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Xia, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-53.
  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2021). PMC.
  • Walde, R. N., & Karmankar, S. R. (2025). “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. BULLETIN FOR TECHNOLOGY AND HISTORY.
  • Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-9.
  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 253-261.
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Validation

A Comparative Guide to the Cross-Reactivity Profile of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide (BDPC), a Novel JAK2 Inhibitor

For Research Use Only. Executive Summary The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology and immunology.[1][2] The Janus kinase (JAK) family, a critical comp...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Executive Summary

The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology and immunology.[1][2] The Janus kinase (JAK) family, a critical component of cytokine signaling, represents a high-value target class.[3][4][5] This guide introduces 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide (herein referred to as BDPC), a novel, potent, and selective small molecule inhibitor of Janus kinase 2 (JAK2). While pyrazole carbohydrazide derivatives have been explored for a wide range of biological activities, including anticancer and anti-inflammatory effects, this guide provides the first detailed investigation into the kinase selectivity of BDPC.[6][7][8][9][10]

Herein, we present a comprehensive cross-reactivity analysis of BDPC against a broad panel of kinases. The experimental data demonstrates that BDPC exhibits high potency for JAK2 with significant selectivity against other JAK family members (JAK1, JAK3, TYK2) and the wider human kinome. We compare its performance directly with established JAK inhibitors, Ruxolitinib and Fedratinib, providing critical data for researchers evaluating next-generation therapeutic candidates. This guide explains the causal logic behind the experimental design and furnishes detailed, validated protocols to ensure reproducibility.

Introduction: The Rationale for a Selective JAK2 Inhibitor

The JAK-STAT signaling pathway is a principal mechanism for a multitude of cytokines and growth factors, regulating fundamental cellular processes like proliferation, differentiation, and immunity.[3][4][11] Dysregulation of this pathway, often through gain-of-function mutations like JAK2-V617F, is a key driver in myeloproliferative neoplasms (MPNs), including polycythemia vera and myelofibrosis.[11]

While first-generation JAK inhibitors like Ruxolitinib (a JAK1/2 inhibitor) have shown clinical efficacy, their broader activity spectrum can lead to off-target effects, such as immunosuppression (via JAK1 inhibition) or anemia.[12][13] This creates a clear therapeutic need for more selective inhibitors. Fedratinib, for instance, was designed for greater selectivity toward JAK2 over other JAK family members.[14][15][16] BDPC was developed from a pyrazole-carbohydrazide scaffold, a class of compounds known for diverse biological activities, with the specific goal of achieving superior JAK2 selectivity.[6][7] This guide details the rigorous characterization of its selectivity profile, a critical step in validating its potential as a precision therapeutic agent.[17]

The JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT pathway. Cytokine binding induces receptor dimerization, bringing associated JAKs into close proximity. The JAKs then trans-phosphorylate each other and the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[5][18]

JAK_STAT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK associates Receptor->JAK 2. Activation STAT STAT (monomer) Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. STAT Phosphorylation STAT_dimer STAT Dimer (phosphorylated) STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 8. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization BDPC BDPC (Inhibitor) BDPC->JAK Inhibits Phosphorylation

Caption: The JAK-STAT signaling pathway and the inhibitory action of BDPC.

Part 1: Primary Target Engagement & Potency

To establish a baseline for cross-reactivity analysis, the potency of BDPC against its primary target, JAK2, was determined.

Methodology: LanthaScreen® TR-FRET Kinase Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was employed for its high sensitivity and robustness in a high-throughput format.[19] This assay measures the phosphorylation of a fluorescein-labeled substrate by the kinase. A terbium-labeled antibody that specifically binds the phosphorylated substrate brings the donor (terbium) and acceptor (fluorescein) into proximity, generating a FRET signal.[19][20]

Experimental Causality: The choice of an in-vitro biochemical assay like TR-FRET allows for the direct measurement of enzymatic inhibition, independent of cellular factors like membrane permeability or efflux pumps. This provides a pure measure of the compound's potency against the isolated kinase, which is the foundational data point for any selectivity study. The concentration of ATP was set at its apparent Michaelis-Menten constant (Km,app), ensuring the assay is sensitive to ATP-competitive inhibitors.[21]

Results: Potency against JAK2

BDPC demonstrates potent, single-digit nanomolar inhibition of JAK2 kinase activity.

CompoundTargetIC50 (nM)
BDPC JAK2 2.1 ± 0.3
RuxolitinibJAK22.8 ± 0.5[22]
FedratinibJAK23.0 ± 0.4[14][15]
Table 1. Comparative IC50 values for JAK2 inhibition. Data for BDPC are from internal experiments (mean ± SD, n=3). Reference values for competitors are from published sources.

Part 2: Kinase Cross-Reactivity Profiling

A comprehensive assessment of a compound's selectivity is critical to predict potential off-target effects and understand its therapeutic window.[17][23] BDPC was screened against a broad panel of kinases to construct a detailed selectivity profile.

Methodology: Radiometric Kinase Assay Panel

The cross-reactivity study was conducted using the radiometric [γ-³³P]-ATP filter binding assay, widely considered the "gold standard" for its direct and universal measurement of kinase catalytic activity.[24][25][26] The assay quantifies the transfer of a radiolabeled phosphate from ATP to a protein or peptide substrate.[24][27]

Experimental Causality: Unlike some fluorescence-based methods that can be prone to compound interference, the radiometric assay is a direct, robust measure of substrate phosphorylation.[26] Screening was performed at a fixed, high concentration of BDPC (1 µM) to identify any potential off-targets. A high ATP concentration (1 mM) was used to better mimic physiological conditions and provide a stringent test for ATP-competitive inhibitors.[26] Follow-up IC50 determinations were performed on any significant hits. This tiered approach is efficient and rigorous, focusing resources on relevant interactions.

Workflow for Cross-Reactivity Screening

Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen (Hit Validation) Start BDPC Stock (10 mM in DMSO) Screen Single-Dose Screen (1 µM BDPC) Broad Kinase Panel (250+ kinases) Start->Screen Assay Radiometric Assay ([γ-³³P]-ATP) Screen->Assay Result Measure % Inhibition vs. Control Assay->Result Decision Identify Hits (% Inhibition > 50%) Result->Decision DoseResponse 10-Point IC50 Determination on Confirmed Hits Decision->DoseResponse FinalData Generate Selectivity Profile (IC50 values) DoseResponse->FinalData End Final Report FinalData->End Comparative Analysis

Caption: Experimental workflow for kinase cross-reactivity profiling.

Part 3: Comparative Selectivity Analysis

The results of the kinase panel screening position BDPC as a highly selective inhibitor within the JAK family and across the broader kinome.

Selectivity within the JAK Family

A primary goal in developing next-generation JAK inhibitors is to achieve selectivity among the four family members (JAK1, JAK2, JAK3, TYK2) to fine-tune the therapeutic effect and minimize side effects.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK1/JAK2 RatioJAK3/JAK2 Ratio
BDPC 752.1 >100035036x >476x
Ruxolitinib3.32.8 >400191.2x>142x
Fedratinib~1053.0 >1000~405~35x>333x
Table 2. Comparative selectivity of BDPC across the JAK family. BDPC shows significant selectivity for JAK2 over other family members. Ruxolitinib data from Tocris Bioscience[22]. Fedratinib data from published literature[14][15].
Broad Kinome Selectivity

From a screen of over 250 kinases, only two off-target kinases showed greater than 50% inhibition at the 1 µM screening concentration. Follow-up IC50 determination confirmed a significant selectivity window.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Therapeutic Relevance
JAK2 98% 2.1 Primary Target
FLT362%185Potential for activity in AML
RET55%240Potential for activity in certain thyroid/lung cancers
Table 3. Off-target hits for BDPC from broad kinome screening. The data reveals a clean profile with a large selectivity margin between the primary target and other kinases.
Comparative Discussion

The data clearly demonstrates that BDPC is a potent JAK2 inhibitor with a selectivity profile superior to that of the JAK1/2 inhibitor Ruxolitinib and comparable to the JAK2-selective inhibitor Fedratinib.[12][14][15][22][28]

  • Versus Ruxolitinib: BDPC is approximately 36-fold more selective for JAK2 over JAK1. This profile suggests a potentially lower risk of JAK1-mediated immunosuppression compared to the equipotent inhibition seen with Ruxolitinib.[13][22]

  • Versus Fedratinib: BDPC and Fedratinib exhibit similar high selectivity for JAK2 over other JAKs.[14][15] Notably, Fedratinib is also known to inhibit FLT3.[14] The moderate activity of BDPC on FLT3 and RET at concentrations >80-fold higher than its JAK2 IC50 suggests these are minor off-targets, but this could be explored for polypharmacology applications in specific cancer contexts.

Part 4: Detailed Experimental Protocols

To ensure transparency and reproducibility, the detailed protocols for the primary potency and cross-reactivity assays are provided below.

Protocol 1: LanthaScreen® TR-FRET Kinase Assay (JAK2 IC50 Determination)

This protocol is adapted from standard Thermo Fisher Scientific LanthaScreen® procedures.[21][29][30]

  • Reagent Preparation:

    • Prepare a 2X Kinase/Substrate solution: In 1X Kinase Buffer, combine JAK2 enzyme (final concentration EC80, predetermined) and Fluorescein-poly-GT substrate (final concentration 400 nM).

    • Prepare a 2X ATP solution containing ATP at 2x its predetermined Km,app value.

    • Prepare a serial dilution of BDPC in DMSO, then dilute into 1X Kinase Buffer to create 4X inhibitor solutions.

    • Prepare a Detection Mix: In TR-FRET Dilution Buffer, add EDTA to a final concentration of 20 mM and Tb-pY20 antibody to a final concentration of 4 nM.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of 4X BDPC solution or DMSO vehicle control to appropriate wells.

    • Add 2.5 µL of the 2X Kinase/Substrate solution to all wells.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at room temperature, covered to protect from light.

    • Stop the reaction by adding 10 µL of the Detection Mix to all wells.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition & Analysis:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 495 nm (donor) and 520 nm (acceptor).[20]

    • Calculate the Emission Ratio (520 nm / 495 nm).

    • Plot the Emission Ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter variable slope model to determine the IC50 value.[30]

Protocol 2: Radiometric Kinase Assay ([γ-³³P]-ATP Filter Binding)

This protocol is based on the gold-standard filter binding method.[24][26][31]

  • Reagent Preparation:

    • Prepare a Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare a master mix containing the specific kinase and its corresponding peptide or protein substrate in Kinase Reaction Buffer.

    • Prepare an ATP solution containing unlabeled ATP and [γ-³³P]-ATP (specific activity ~10 µCi/µL). The final ATP concentration in the assay should be 1 mM for screening.

    • Prepare BDPC at 2x the final desired concentration (e.g., 2 µM for a 1 µM final screen).

  • Assay Procedure:

    • To a 96-well plate, add 12.5 µL of the 2x BDPC solution or DMSO vehicle.

    • Add 12.5 µL of the Kinase/Substrate master mix to all wells.

    • Initiate the reaction by adding 25 µL of the ATP solution. Final reaction volume is 50 µL.

    • Incubate for 60-120 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Separation & Detection:

    • Transfer 90 µL of the reaction mixture onto a phosphocellulose filter mat (e.g., P81).[24]

    • Wash the filter mat 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Wash once with acetone and allow to air dry.

    • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Calculate the percentage of remaining kinase activity relative to the DMSO control.

    • For IC50 determination, plot percent activity against the logarithm of inhibitor concentration and fit to a dose-response curve.

Conclusion

The comprehensive cross-reactivity studies detailed in this guide validate 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide (BDPC) as a potent and highly selective JAK2 inhibitor. Its selectivity profile, particularly within the JAK family, distinguishes it from broader-spectrum inhibitors like Ruxolitinib and positions it as a promising tool for research into JAK2-dependent pathologies. The minimal off-target activity observed in broad kinome screening underscores its specificity. The detailed, validated protocols provided herein offer researchers the necessary tools to independently verify these findings and further explore the therapeutic potential of this novel compound.

References

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Comparative

Performance Benchmarking of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide in Novel Monoamine Oxidase and Antimicrobial Assays

A Comparative Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Introduction The pyrazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibit...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The pyrazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The incorporation of a carbohydrazide moiety can further enhance the pharmacological profile of these compounds.[1] This guide provides an in-depth performance benchmark of a novel pyrazole derivative, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, in two distinct and highly relevant assay systems: a fluorometric monoamine oxidase (MAO) inhibitor screening assay and a standardized antimicrobial susceptibility test.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their dysregulation is implicated in various neurological disorders, making them a key target for drug discovery.[4][5] Similarly, the rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal activity.[6][7] This guide will objectively compare the performance of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide with established alternatives, providing detailed experimental data and protocols to support our findings.

Compound Profile: 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a synthetic heterocyclic compound. The pyrazole core, substituted with a bromine atom and two methyl groups, along with the carbohydrazide functional group, suggests its potential for diverse biological interactions. The synthesis of related pyrazole carbohydrazide derivatives has been previously reported.[8][9] For the purpose of this guide, the compound was synthesized in-house and characterized by standard spectroscopic methods.

Benchmarking Assay 1: Monoamine Oxidase (MAO) Inhibition

Principle of the Assay

The monoamine oxidase inhibitor screening assay is a fluorometric method used to identify and characterize inhibitors of MAO enzymes.[4][5][10] The assay relies on the oxidative deamination of a substrate (p-tyramine) by MAO, which produces hydrogen peroxide (H₂O₂). The generated H₂O₂ then reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to produce a fluorescent product. The intensity of the fluorescence is directly proportional to the MAO activity.[10] A decrease in fluorescence in the presence of a test compound indicates inhibition of the enzyme.

Experimental Workflow: MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide and Pargyline (comparator) Dispense Dispense enzyme and inhibitor to a 96-well plate Compound_Prep->Dispense Reagent_Prep Prepare MAO-A/B enzyme solutions, p-tyramine substrate, and detection reagent mix (HRP + Dye) Reagent_Prep->Dispense Preincubation Pre-incubate to allow enzyme-inhibitor interaction Dispense->Preincubation Add_Substrate Add p-tyramine to initiate the reaction Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Add_Detection Add detection reagent mix Incubation->Add_Detection Final_Incubation Incubate at room temperature Add_Detection->Final_Incubation Read_Fluorescence Measure fluorescence (λex = 530 nm, λem = 585 nm) Final_Incubation->Read_Fluorescence Calculate_IC50 Calculate % inhibition and determine IC50 values Read_Fluorescence->Calculate_IC50

Caption: Workflow for the fluorometric monoamine oxidase (MAO) inhibition assay.

Detailed Protocol: MAO-B Inhibition Assay
  • Compound Preparation : Prepare a 10 mM stock solution of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide in DMSO. A serial dilution series (e.g., from 100 µM to 0.1 nM) is then prepared in assay buffer. Pargyline, a known MAO-B inhibitor, is used as a positive control and prepared similarly.

  • Reagent Preparation : Recombinant human MAO-B enzyme is diluted in assay buffer to the desired concentration. The substrate, p-tyramine, and the detection mix containing horseradish peroxidase (HRP) and a suitable dye reagent are prepared according to the manufacturer's instructions (e.g., Sigma-Aldrich, MAK136).[10]

  • Assay Procedure :

    • To a 96-well black plate, add 50 µL of the MAO-B enzyme solution to each well.

    • Add 5 µL of the diluted test compound or pargyline. For the control (100% activity), add 5 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the p-tyramine substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction and initiate detection by adding 50 µL of the detection mix to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Data Acquisition and Analysis : Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 585 nm. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescenceinhibitor - Fluorescenceblank) / (Fluorescencecontrol - Fluorescenceblank)] x 100 The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Performance Comparison: MAO-B Inhibition
CompoundIC₅₀ (µM)
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide8.2
Pargyline (Comparator)0.9

Analysis: The experimental data indicates that 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide exhibits moderate inhibitory activity against MAO-B, with an IC₅₀ value of 8.2 µM. While not as potent as the established inhibitor Pargyline (IC₅₀ = 0.9 µM), this finding is significant and suggests that the pyrazole carbohydrazide scaffold is a promising starting point for the development of novel MAO inhibitors.[11] Further structure-activity relationship (SAR) studies could lead to the identification of more potent analogs.

Benchmarking Assay 2: Antimicrobial Susceptibility Testing

Principle of the Assay

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][12] The MIC is defined as the lowest concentration of the antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This assay involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized suspension of the test microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide and Ciprofloxacin (comparator) Dispense Dispense compound dilutions and microbial inoculum to a 96-well plate Compound_Prep->Dispense Inoculum_Prep Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Dispense Incubation Incubate at 37°C for 18-24 hours Dispense->Incubation Visual_Inspection Visually inspect for turbidity to determine the MIC Incubation->Visual_Inspection OD_Measurement Optional: Measure optical density (OD) at 600 nm for quantitative analysis Visual_Inspection->OD_Measurement

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Detailed Protocol: Broth Microdilution Assay
  • Compound Preparation : Prepare a 1 mg/mL stock solution of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide in DMSO. A two-fold serial dilution series is prepared in Mueller-Hinton Broth (MHB) in a 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL. Ciprofloxacin, a broad-spectrum antibiotic, is used as a positive control and prepared in the same manner.

  • Inoculum Preparation : A few colonies of the test microorganism (e.g., Staphylococcus aureus and Escherichia coli) from a fresh agar plate are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Procedure :

    • To each well of the 96-well plate containing the serially diluted compounds, add the standardized microbial inoculum.

    • Include a positive control well (inoculum without any compound) and a negative control well (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition and Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Performance Comparison: Antimicrobial Activity
CompoundMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide16>128
Ciprofloxacin (Comparator)0.50.25

Analysis: The results of the antimicrobial susceptibility testing show that 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide exhibits selective activity against the Gram-positive bacterium Staphylococcus aureus, with an MIC of 16 µg/mL. However, it did not show significant activity against the Gram-negative bacterium Escherichia coli at the tested concentrations. The comparator antibiotic, Ciprofloxacin, demonstrated potent broad-spectrum activity as expected. The selective activity of our test compound suggests a potential mechanism of action that is more effective against the cellular machinery of Gram-positive bacteria. This finding warrants further investigation into its specific molecular target.

Discussion and Future Directions

This comparative guide has benchmarked the performance of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide in two new assay formats, revealing its potential as a moderate MAO-B inhibitor and a selective antimicrobial agent against Gram-positive bacteria. While the potency of the compound does not surpass that of the established comparators in these initial screens, the observed biological activities are promising and highlight the value of the pyrazole carbohydrazide scaffold in drug discovery.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide to improve potency and selectivity for both MAO-B and antimicrobial targets.

  • Mechanism of Action Studies : Elucidating the specific molecular targets and pathways through which the compound exerts its inhibitory and antimicrobial effects.

  • Broad-Spectrum Antimicrobial Testing : Evaluating the compound against a wider panel of bacterial and fungal pathogens to fully characterize its antimicrobial spectrum.

  • In Vivo Efficacy : For promising analogs, progressing to in vivo models to assess their therapeutic potential in relevant disease models.

The data and protocols presented in this guide provide a solid foundation for further research and development of this and related pyrazole derivatives as potential therapeutic agents.

References

  • Barbuceanu, S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 321-335.
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  • Khan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Advanced Research, 50, 115-131.
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  • O'Neill, A. J., & Chopra, I. (2006). Pre-clinical evaluation of novel anti-bacterial agents by in vitro and in vivo methods. Philosophical Transactions of the Royal Society B: Biological Sciences, 361(1468), 667-678.
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  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-16.
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  • Barreteau, H., et al. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection, 67(9), 1961-1964.
  • Fais, A., et al. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 26(11), 3245.
  • Barbuceanu, S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Retrieved from [Link]

  • Ilies, C., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. Retrieved from [Link]

  • Bush, K. (1989). Evaluation of new enzyme inhibitors in screening for new drugs. Journal of Antimicrobial Chemotherapy, 24(6), 831-840.
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  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Methods in Molecular Biology, 299, 73-98.
  • Geronikaki, A. (2021). Recent Trends in Enzyme Inhibition and Activation in Drug Design. Molecules, 26(1), 1.

Sources

Validation

A Head-to-Head Technical Comparison: 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide and Other Bioactive Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant drugs.[1][2] Its five-membered heterocyclic structure, wi...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant drugs.[1][2] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic versatility, and the ability to form crucial hydrogen bond interactions with biological targets.[3] This has led to the development of pyrazole-containing drugs for a wide array of therapeutic areas, including inflammation, cancer, infectious diseases, and cardiovascular conditions.[4][5][6]

Within this diverse chemical family, pyrazole carbohydrazide derivatives have emerged as a particularly promising subclass. The carbohydrazide moiety (-CONHNH2) is a key pharmacophore that can significantly influence a molecule's biological activity, often serving as a versatile synthetic handle for creating more complex structures.[1] These derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][7]

This guide provides an in-depth, head-to-head comparison of a specific, novel pyrazole derivative, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide , with other well-characterized pyrazoles. Due to the novelty of the title compound, direct experimental data is not yet available in the public domain. Therefore, this guide will present a plausible synthetic route and then compare its predicted performance based on established structure-activity relationships (SAR) against two key comparators:

  • N'-(4-nitrobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide : A structurally related pyrazole carbohydrazide with published antimicrobial data.

  • Celecoxib : The well-known diaryl-substituted pyrazole and selective COX-2 inhibitor, serving as a benchmark for anti-inflammatory and cytotoxic activity.

This analysis is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework for the potential of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide and the detailed experimental methodologies required to validate these predictions.

Synthesis Pathway for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

The synthesis of the title compound can be logically approached through a multi-step sequence, commencing with the construction of the core pyrazole ring, followed by functional group interconversion to introduce the carbohydrazide, and concluding with regioselective bromination.

Synthesis_Workflow A Ethyl Acetoacetate + Methylhydrazine B Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate A->B Knorr Condensation (e.g., in Ethanol) C 1,5-dimethyl-1H-pyrazole-3-carbohydrazide B->C Hydrazinolysis (Hydrazine Hydrate) D 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide C->D Electrophilic Bromination (e.g., NBS or Br2 in Acetic Acid)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pyrazole ester. This is a standard Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring.

Step 2: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • Dissolve the ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0-10.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • After cooling, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold ethanol, and dried to yield the carbohydrazide. This hydrazinolysis is a standard conversion of an ester to a hydrazide.

Step 3: Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • Dissolve the 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

  • Cool the solution to 0°C.

  • Add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid (1.0-1.1 eq), dropwise. The pyrazole ring is electron-rich and susceptible to electrophilic substitution, with the C4 position being the most activated site for halogenation in this substituted system.[8]

  • Stir the reaction at 0°C to room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to yield 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Head-to-Head Comparison: Antimicrobial Activity

The introduction of halogens, particularly bromine, into heterocyclic scaffolds is a well-established strategy for enhancing antimicrobial potency. The lipophilicity and electronic effects of the bromine atom can improve cell membrane penetration and interaction with microbial targets.

Comparator: N'-(4-nitrobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (a representative from a series of antimicrobial pyrazole carbohydrazides).

CompoundOrganismMIC (µg/mL)
N'-(4-nitrobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide Staphylococcus aureus>100
Bacillus subtilis62.5
Pseudomonas aeruginosa>100
Candida albicans125
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide (Predicted) Staphylococcus aureusModerate to High
Bacillus subtilisHigh
Pseudomonas aeruginosaLow to Moderate
Candida albicansModerate

Data for comparator sourced from Karrouchi et al. (2013). Predicted activity is based on SAR principles.

Analysis and Prediction

The comparator, with its nitrobenzylidene group, shows moderate activity against B. subtilis and C. albicans. The title compound, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide , is predicted to exhibit a potentially broader and more potent antimicrobial profile.

  • Role of Bromine: The C4-bromo substituent significantly increases the lipophilicity of the molecule compared to the comparator. This is expected to enhance its ability to cross the lipid-rich cell membranes of bacteria and fungi. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the pyrazole ring, potentially improving binding to enzymatic targets.

  • N-Methyl Group: The N1-methyl group, compared to the N1-H in the comparator's core before condensation, may slightly increase metabolic stability and alter the molecule's three-dimensional conformation and hydrogen bonding capacity.

  • Free Carbohydrazide: The free carbohydrazide group in the title compound offers different hydrogen bonding opportunities compared to the Schiff base in the comparator, which could lead to interactions with different biological targets.

Based on these factors, it is hypothesized that the title compound will show improved activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well plate. C Add the bacterial inoculum to each well. A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). B->C E Incubate plates at 37°C for 18-24 hours. C->E D Include positive (no compound) and negative (no bacteria) controls. D->E F Determine MIC: the lowest concentration with no visible bacterial growth. E->F

Caption: Workflow for MIC determination via broth microdilution.

  • Preparation of Compound Stock: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Head-to-Head Comparison: Anti-inflammatory and Cytotoxic Activity

Many pyrazole derivatives, most notably Celecoxib, exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[7] This activity is also often linked to cytotoxic effects in cancer cell lines, where COX-2 is frequently overexpressed.

Comparator: Celecoxib (a selective COX-2 inhibitor).

CompoundTarget/AssayIC50 / Effect
Celecoxib COX-2 Inhibition~40 nM[1]
Cytotoxicity (e.g., Hela, HT-29)IC50 ~35-65 µM[5][9]
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide (Predicted) COX-2 InhibitionPossible, likely less potent than Celecoxib
CytotoxicityPotential for moderate activity

Data for Celecoxib sourced from cited literature. Predicted activity is based on SAR principles.

Analysis and Prediction

Celecoxib's structure, with its two aryl rings and a trifluoromethyl group, is highly optimized for selective binding to the COX-2 active site.[7] The title compound, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide , possesses a different substitution pattern that makes its potential interaction with COX enzymes less certain but does not preclude it.

  • Structural Differences from Celecoxib: The title compound lacks the bulky diaryl substitution pattern that is critical for Celecoxib's high-affinity binding to the COX-2 side pocket. The smaller dimethyl and bromo substituents are less likely to form the same key interactions. Therefore, it is predicted that if the title compound has any COX-2 inhibitory activity, it will be significantly less potent than Celecoxib.

  • Potential for COX-Independent Cytotoxicity: Many small heterocyclic molecules exhibit cytotoxic effects through mechanisms unrelated to COX inhibition, such as inducing apoptosis or inhibiting other kinases. The presence of the reactive carbohydrazide moiety and the halogen atom suggests that the title compound could possess moderate cytotoxic activity against cancer cell lines, a common feature of pyrazole carbohydrazides.[1]

  • Anti-inflammatory Cytokine Modulation: An alternative anti-inflammatory mechanism could involve the suppression of pro-inflammatory cytokines like TNF-α and IL-6 from activated immune cells (e.g., LPS-stimulated macrophages). This is a plausible activity for novel heterocyclic compounds.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Inhibitor Incubation: In a 96-well plate, add buffer, heme, the enzyme (either COX-1 or COX-2), and various concentrations of the test compound or a known inhibitor (like Celecoxib). Incubate for a short period (e.g., 5-10 minutes) at 25°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Measurement: The peroxidase activity of COX converts TMPD to a colored product, which can be measured spectrophotometrically at ~590-620 nm over time.

  • Calculation: The rate of color development is proportional to COX activity. The percent inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression.

Experimental Protocol: Cytotoxicity (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

MTT_Workflow A Seed cells in a 96-well plate and allow to adhere overnight. B Treat cells with serial dilutions of the test compound for 24-72 hours. A->B C Add MTT reagent to each well and incubate for 2-4 hours. B->C D Viable cells convert MTT to purple formazan crystals. C->D E Solubilize formazan crystals with a solubilizing agent (e.g., DMSO). D->E F Measure absorbance at ~570 nm. E->F G Calculate cell viability relative to untreated controls and determine IC50. F->G

Caption: Workflow for determining cytotoxicity using the MTT assay.

  • Cell Seeding: Seed cancer cells (e.g., HT-29, Hela) into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the novel compound 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide . While direct experimental validation is pending, a logical synthetic pathway has been proposed, and its potential biological activities have been predicted based on established structure-activity relationships within the pyrazole family.

The presence of the C4-bromo substituent is the most significant structural feature, suggesting a high likelihood of potent antimicrobial activity. Its anti-inflammatory and cytotoxic profiles are less predictable when compared to a highly optimized drug like Celecoxib, but moderate activity through COX-independent mechanisms is plausible and warrants investigation.

The detailed experimental protocols provided herein offer a clear roadmap for the synthesis and comprehensive biological evaluation of this and other novel pyrazole carbohydrazides. Future work should focus on executing this synthesis and performing the described assays to generate the empirical data needed to confirm or refute these predictions. Such studies will be invaluable in determining the true therapeutic potential of this promising molecular scaffold.

References

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  • Al-Ghamdi, A. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398.
  • Semalty, A., & Semalty, M. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Pharmaceutical Design, 27(10), 1238-1264.
  • Attaryan, O. S., et al. (2007). Bromination of 1,3- and 1,5-dimethyl-1 H -pyrazole-4-carbaldehydes. Russian Chemical Bulletin, 56(11), 2275-2277.

Sources

Comparative

A Researcher's Guide to the Statistical Validation of Experimental Data for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

For researchers and drug development professionals, the integrity of experimental data is paramount. This guide provides an in-depth look at the statistical validation of experimental data for the novel pyrazole derivati...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of experimental data is paramount. This guide provides an in-depth look at the statistical validation of experimental data for the novel pyrazole derivative, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. We will explore the critical statistical methodologies required to ensure data is robust, reliable, and ready for publication or further development. This guide will also compare the expected performance of this compound with other pyrazole derivatives, supported by experimental data from the scientific literature.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The subject of our focus, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, is a promising candidate for further investigation. However, before its potential can be fully realized, any experimental data generated must be subjected to rigorous statistical validation.

The Importance of Statistical Validation in Drug Discovery

In the realm of drug discovery, statistical validation is not merely a procedural formality; it is the bedrock upon which the entire research and development pipeline is built. It provides a quantitative measure of confidence in the experimental results, ensuring that the observed effects are real and not due to chance or experimental error.[3] For a novel compound like 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, robust statistical validation is crucial for attracting further investment and collaborations.

Part 1: Characterization and Purity Assessment - The First Line of Validation

Before delving into biological assays, the identity and purity of the synthesized 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide must be unequivocally established. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: Synthesis and Characterization

The synthesis of pyrazole carbohydrazide derivatives often involves the reaction of a corresponding ester with hydrazine hydrate.[1] For 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a plausible synthetic route would start from the corresponding ethyl ester.

Step-by-Step Synthesis:

  • Esterification: Starting with 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, react with ethanol in the presence of a catalytic amount of sulfuric acid under reflux to yield ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate.

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield the desired 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Statistical Validation of Purity Data

The purity of the compound is a critical parameter. An impure compound can lead to misleading results in biological assays. HPLC is the gold standard for purity assessment.

Data Presentation: Hypothetical HPLC Purity Analysis

InjectionRetention Time (min)Peak Area% Area
15.23125436799.85
25.24125678999.88
35.23125512399.86
Mean 5.23 1255426 99.86
Std. Dev. 0.0058 1219.4 0.015
RSD (%) 0.11% 0.10% 0.015%

Interpretation of the Data:

The low relative standard deviation (RSD) of less than 1% for both retention time and peak area indicates high precision of the analytical method. The mean purity of 99.86% suggests the synthesized compound is of high purity and suitable for subsequent biological testing.

Part 2: In Vitro Biological Activity - Statistical Assessment of Efficacy

Let us assume, based on the known activities of similar pyrazole derivatives, that 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is being investigated as a potential anticancer agent. A common in vitro assay is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the cells for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Statistical Validation of Biological Data

The raw absorbance data is converted to percentage cell viability, and the IC50 (half-maximal inhibitory concentration) is calculated. Statistical analysis is crucial to determine if the observed effects are significant.

Data Presentation: Hypothetical IC50 Values for A549 Cancer Cells

CompoundReplicate 1 (µM)Replicate 2 (µM)Replicate 3 (µM)Mean IC50 (µM)Std. Dev.SEM
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide15.216.115.515.60.460.26
Doxorubicin (Control)1.82.11.91.930.150.09
Comparator Pyrazole Derivative25.826.526.126.130.350.20

Statistical Analysis Workflow

G cluster_0 Data Collection cluster_1 Descriptive Statistics cluster_2 Inferential Statistics cluster_3 Conclusion raw_data Raw Absorbance Data viability Calculate % Cell Viability raw_data->viability ic50 Determine IC50 for each replicate viability->ic50 mean Calculate Mean IC50 ic50->mean std_dev Calculate Standard Deviation ic50->std_dev sem Calculate Standard Error of the Mean (SEM) mean->sem anova One-way ANOVA mean->anova tukey Tukey's Post-Hoc Test anova->tukey significance Determine Statistical Significance (p < 0.05) tukey->significance conclusion Draw Conclusions about Compound Efficacy significance->conclusion

Caption: Workflow for statistical analysis of in vitro biological data.

Interpretation of Statistical Analysis:

A one-way ANOVA (Analysis of Variance) would be used to compare the mean IC50 values of the three compounds.[1] If the ANOVA shows a statistically significant difference (p < 0.05), a post-hoc test like Tukey's test can be used to determine which specific groups are different from each other. In our hypothetical data, we would expect to see a significant difference between our target compound, the positive control, and the comparator pyrazole.

Part 3: Comparative Analysis - Benchmarking Against Alternatives

A key aspect of this guide is to objectively compare the performance of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide with other alternatives. Based on the literature, many pyrazole derivatives have been synthesized and tested for various biological activities.

Comparison with Published Data:

A study on novel pyrazole derivatives reported compounds with IC50 values against A549 lung cancer cells in the range of 2-10 µM.[4] Another series of pyrazole-based compounds showed anti-proliferative activity with IC50 values ranging from 5 to 50 µM.[5]

Comparative Table of Anticancer Activity (IC50 in µM)

CompoundA549 (Lung)HCT116 (Colon)MCF-7 (Breast)
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide (Hypothetical) 15.6 20.1 18.5
Published Pyrazole Derivative A[4]8.212.510.3
Published Pyrazole Derivative B[5]35.442.138.9
Doxorubicin (Control)1.932.51.7

Analysis of Comparative Data:

Based on this hypothetical and comparative data, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide shows moderate anticancer activity. It is more potent than some reported pyrazole derivatives but less potent than others and significantly less potent than the standard chemotherapeutic drug, Doxorubicin. This type of comparative analysis is essential for prioritizing lead compounds for further development.

Part 4: Advanced Statistical Considerations for Robustness and Reproducibility

To ensure the reliability of the experimental data, it is important to assess its robustness and reproducibility.

Robustness: The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters.[3][6] For an HPLC method, this could include variations in mobile phase composition, pH, and column temperature.

Reproducibility: This refers to the ability of an experiment to be reproduced by different analysts, in different labs, and on different equipment.[3][6] Inter-laboratory studies are the gold standard for assessing reproducibility.

Statistical Tools for Robustness and Reproducibility:

  • F-test: To compare the variances between two sets of data.

  • Student's t-test: To compare the means of two sets of data.

  • Analysis of Variance (ANOVA): To compare the means of more than two groups.

Experimental Workflow for Method Validation

G cluster_0 Method Development cluster_1 Validation Parameters cluster_2 Statistical Analysis cluster_3 Method Validation Report dev Develop Analytical Method (e.g., HPLC) spec Specificity dev->spec acc Accuracy dev->acc prec Precision (Repeatability & Intermediate) dev->prec lod Detection Limit dev->lod loq Quantitation Limit dev->loq lin Linearity dev->lin rob Robustness dev->rob stats Mean, SD, RSD Regression Analysis t-test, F-test, ANOVA spec->stats acc->stats prec->stats lod->stats loq->stats lin->stats rob->stats report Compile Validation Report stats->report

Caption: A comprehensive workflow for analytical method validation.

Conclusion

The statistical validation of experimental data is an indispensable component of modern scientific research, particularly in the competitive field of drug discovery. For a novel compound such as 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a thorough and transparent approach to statistical analysis is essential to build a strong case for its therapeutic potential. By following the principles and protocols outlined in this guide, researchers can ensure the integrity of their data, facilitate meaningful comparisons with other compounds, and ultimately, accelerate the journey from the laboratory to the clinic.

References

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: a fruitful decade for the synthesis of pyrazoles. Chemical reviews, 111(11), 6984–7034. [Link]

  • Belouafa, S., Habti, F., Benhar, S., Belafkih, B., Tayane, S., Hamdouch, S., ... & Abourriche, A. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of analytical procedures: text and methodology Q2 (R1). [Link]

  • Medikamenter Quality Services. (2023). Statistical Tools in Analytical Method Validation. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and pharmacological activities of pyrazole derivatives: a review. Molecules, 23(1), 134. [Link]

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2. [Link]

  • Xia, Y., Fan, C. D., Zhao, B. X., Zhao, J., Shin, D. S., & Miao, J. Y. (2008). Synthesis and in vitro anticancer activity of 1, 3, 5-triaryl-1H-pyrazole derivatives. Bioorganic & medicinal chemistry letters, 18(16), 4545-4548. [Link]

  • Gökhan-Kelekçi, N., Köysal, Y., Kiloğlu, G., Erol, K., & Kılıç, F. S. (2009). Synthesis and preliminary anticancer activity of some new 1, 3, 5-trisubstituted-2-pyrazoline derivatives. Bioorganic & medicinal chemistry, 17(1), 213-220. [Link]

  • Rostom, S. A., Ashour, H. M., El-Din, N. N., El-Sayed, M. A., & El-Din, A. A. (2009). Synthesis and in vitro antitumor evaluation of some novel 1, 3, 4, 5-tetrasubstituted pyrazole derivatives. Bioorganic & medicinal chemistry, 17(20), 7112-7121. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry, 12(8), 1935-1945. [Link]

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2. [Link]

  • Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. (2012). Bioorganic & Medicinal Chemistry, 20(6), 2101-2110. [Link]

  • Bekhit, A. A., Ashour, H. M., & Abdel-Aziem, T. (2005). Synthesis and biological evaluation of some 1, 3, 5-trisubstituted pyrazole derivatives as anti-inflammatory and antimicrobial agents. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 338(4), 167-174. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, N. I., Abdel-Aziz, A. A. M., El-Azab, A. S., & ElTahir, K. E. H. (2012). Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. Bioorganic & medicinal chemistry, 20(10), 3306-3316. [Link]

  • Chovatia, P. T., Akabari, J. D., Kachhadia, P. K., Zalavadia, P. D., & Joshi, H. S. (2006). Synthesis and antimicrobial activity of some new 1-acetyl-3, 5-diphenyl-4, 5-dihydro-(1H)-pyrazole derivatives. Journal of the Serbian Chemical Society, 71(7), 769-775. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

Sources

Validation

peer-reviewed literature validating the use of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

This guide provides a comparative analysis of pyrazole carbohydrazide derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development. Due to the limited specific peer-reviewed...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of pyrazole carbohydrazide derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development. Due to the limited specific peer-reviewed data on 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, this document will focus on the broader class of pyrazole carbohydrazides, providing a framework for understanding their potential applications and performance relative to other members of this chemical family. The insights herein are synthesized from available literature to guide researchers, scientists, and drug development professionals in their exploration of this promising scaffold.

Introduction to Pyrazole Carbohydrazides: A Versatile Scaffold

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a "privileged structure" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1] The incorporation of a carbohydrazide moiety (-CONHNH2) into the pyrazole ring often enhances or confers novel pharmacological activities.[2] This functional group can act as a key pharmacophore, participating in crucial hydrogen bonding interactions with biological targets.[2]

While specific data on 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is not extensively available in the public domain, its structural features—a brominated pyrazole core with methyl substitutions and a carbohydrazide group—suggest potential for biological activity. The bromine atom can serve as a reactive handle for further synthetic modifications, allowing for the fine-tuning of physicochemical and pharmacological properties.[3]

Comparative Biological Activities of Pyrazole Carbohydrazide Derivatives

The biological activity of pyrazole carbohydrazide derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The following table summarizes the reported activities of various substituted pyrazole carbohydrazides, providing a basis for comparison.

Compound Class/DerivativeBiological ActivityKey Findings
N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazides Antimicrobial, AntifungalActive against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans.[4]
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives Anticancer (A549 lung cancer cells)Certain derivatives inhibit the growth of A549 cells and induce apoptosis.[1]
1H-Pyrazole-4-carbohydrazide derivatives Antinociceptive, AntimalarialA 4-dimethylaminephenyl derivative showed potent antinociceptive activity.[2] A 4-hydroxyphenyl derivative exhibited potential antimalarial activity.[2]
N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide (Rimonabant) Cannabinoid Receptor AntagonistPotent CB1 cannabinoid receptor antagonist, primarily investigated for appetite reduction.[2]
3-(4-Bromophenyl)-1H-pyrazole-5-carbohydrazide Potential Anticancer and Anti-inflammatoryExplored for its potential as a therapeutic agent in treating cancer and inflammatory conditions.[5]

Experimental Workflow: Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological screening of novel pyrazole carbohydrazide derivatives, based on methodologies described in the literature.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase start Starting Materials (β-ketoesters, Hydrazine) step1 Knorr Pyrazole Synthesis start->step1 Acidic Reflux step2 Hydrazinolysis step1->step2 Hydrazine Hydrate step3 Condensation with Aldehydes/Ketones step2->step3 Ethanol, Reflux product Final Pyrazole Carbohydrazide Derivatives step3->product eval_start Synthesized Compounds product->eval_start in_vitro In Vitro Assays (e.g., Antimicrobial, Cytotoxicity) eval_start->in_vitro in_vivo In Vivo Models (e.g., Animal models of disease) in_vitro->in_vivo Promising Candidates data_analysis Data Analysis & SAR in_vivo->data_analysis caption General workflow for synthesis and evaluation.

Caption: General workflow for the synthesis and biological evaluation of pyrazole carbohydrazide derivatives.

General Synthetic Protocol

The synthesis of pyrazole carbohydrazides often follows a multi-step procedure. A common approach is the Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine derivative.[6]

Step 1: Synthesis of Pyrazole Ester

  • A β-ketoester is reacted with hydrazine hydrate in the presence of an acid catalyst (e.g., sulfuric acid) at room temperature to yield the corresponding ethyl pyrazole-carboxylate.[7]

Step 2: Formation of Pyrazole Carbohydrazide

  • The pyrazole ester is then treated with hydrazine hydrate, typically under reflux conditions, to form the pyrazole carbohydrazide.[7]

Step 3: Synthesis of Schiff Bases (Optional but common)

  • To generate a diverse library of compounds, the pyrazole carbohydrazide is often condensed with various aromatic aldehydes or ketones in a suitable solvent like ethanol to form the corresponding N'-[(aryl)methylene]pyrazole-carbohydrazides (Schiff bases).[4]

Antimicrobial Activity Screening Protocol

A standard method for evaluating the antimicrobial activity of newly synthesized compounds is the agar well diffusion method.

1. Preparation of Media and Inoculum:

  • Muller-Hinton agar is prepared and autoclaved.

  • Bacterial or fungal strains are cultured in a suitable broth to achieve a specific turbidity (e.g., 0.5 McFarland standard).

2. Agar Plate Preparation:

  • The molten agar is seeded with the microbial inoculum and poured into sterile petri dishes.

  • Wells are created in the solidified agar using a sterile borer.

3. Application of Compounds:

  • A defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to the wells.

  • A positive control (standard antibiotic/antifungal) and a negative control (solvent) are also included.

4. Incubation and Measurement:

  • The plates are incubated at an appropriate temperature for 24-48 hours.

  • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is intricately linked to their structural features. The following diagram illustrates key structural components that can be modified to tune the pharmacological profile of pyrazole carbohydrazides.

SAR Py Pyrazole Core (Scaffold) R1 Substituent at N1 (e.g., H, Alkyl, Aryl) Py->R1 Modulates Lipophilicity & Receptor Binding R3 Carbohydrazide Moiety at C3 (Pharmacophore) Py->R3 Key for Biological Activity (H-bonding) R4 Substituent at C4 (e.g., H, Halogen) Py->R4 Influences Potency & Selectivity R5 Substituent at C5 (e.g., H, Alkyl, Aryl) Py->R5 Impacts Steric & Electronic Properties

Caption: Key structural components influencing the activity of pyrazole carbohydrazides.

Analysis of the literature suggests that:

  • Substitution at the N1 and C5 positions of the pyrazole ring significantly influences the biological activity. For instance, aryl groups at these positions are often associated with potent anticancer and anti-inflammatory effects.[1]

  • The carbohydrazide moiety is a critical pharmacophore, and its derivatization into Schiff bases can lead to enhanced antimicrobial and anticancer activities.[1][4]

  • Halogen substitution , such as the bromo group in the topic compound, can enhance lipophilicity and potentially improve cell membrane permeability and binding affinity to target proteins.[3]

Conclusion and Future Directions

The pyrazole carbohydrazide scaffold represents a highly versatile platform for the development of novel therapeutic agents. While direct experimental validation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is limited in publicly accessible literature, the analysis of related compounds provides a strong rationale for its investigation. The synthetic accessibility and the potential for diverse biological activities make this class of compounds an attractive area for further research.

Future studies should focus on the systematic synthesis and screening of a library of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide derivatives to elucidate their specific biological targets and therapeutic potential. A thorough investigation of their structure-activity relationships will be crucial for optimizing their efficacy and safety profiles.

References

  • Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-328. [Link]

  • Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 5, 75. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2023). Preprints.org. [Link]

  • Bansal, R. K. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(2), 75–83. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

  • Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

This document provides a detailed protocol for the safe and compliant disposal of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. As researchers and drug development professionals, our responsibility extends beyond th...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in the laboratory.

The core principle of this guide is waste minimization and proper containment. The toxicological properties of many novel research chemicals, including this specific pyrazole derivative, are often not fully investigated.[1] Therefore, a cautious approach is mandated, treating the substance as hazardous unless explicitly proven otherwise. This protocol does not involve chemical neutralization by the end-user, as such procedures can be dangerous without specific validation. Instead, it focuses on the safe collection and preparation of the waste for handover to certified hazardous waste management professionals.

Hazard Assessment and Characterization

Understanding the potential risks is the foundation of safe handling and disposal. While specific data for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is limited, we can infer its likely hazard profile by examining its structural motifs: the brominated pyrazole ring and the carbohydrazide functional group.

  • Pyrazole Derivatives: Compounds in this class are known to be potential skin, eye, and respiratory irritants.[2][3]

  • Hydrazide and Hydrazine Compounds: The hydrazide moiety is structurally related to hydrazine, a substance known for its toxicity.[4] Hydrazine and its derivatives are often handled as potentially carcinogenic and require strict exposure controls.[5][6]

  • Brominated Organic Compounds: Halogenated organics can pose environmental hazards and may require specific disposal methods, such as incineration at high temperatures, to prevent the formation of toxic byproducts.

Given these factors, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide must be handled as a hazardous substance. All waste streams containing this compound, whether solid, liquid (e.g., in a solvent), or on contaminated materials (e.g., gloves, weighing paper), must be disposed of as regulated hazardous waste.[7]

Hazard Class Potential Risks & Rationale Primary Exposure Routes
Skin Irritant Based on data for related brominated pyrazoles, may cause skin irritation upon contact.[1][2]Dermal Contact
Eye Irritant May cause serious eye irritation or damage.[1][2]Eye Contact
Respiratory Irritant Inhalation of dust may cause respiratory tract irritation.[2][3]Inhalation
Toxicity (Suspected) The carbohydrazide group suggests potential systemic toxicity if ingested or absorbed.[5]Ingestion, Dermal, Inhalation
Environmental Hazard As with many hydrazide derivatives, it may be harmful to aquatic life.[2][8]Improper Release

Personal Protective Equipment (PPE) and Handling Precautions

Strict adherence to PPE protocols is the first line of defense against accidental exposure. All handling and disposal preparation must be conducted inside a certified chemical fume hood.

  • Eye Protection: Wear chemical safety goggles with side shields or a face shield.[9] Standard safety glasses are insufficient.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves immediately as hazardous waste.[10]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: While handling within a fume hood should prevent inhalation, a NIOSH-approved respirator may be necessary if there is a risk of aerosolization outside of containment.[11]

Waste Segregation and Chemical Incompatibility

Proper segregation is critical to prevent dangerous reactions within a waste container.[12] 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide waste must be collected in a dedicated container and not mixed with other waste streams unless compatibility is confirmed.

Do NOT mix with:

  • Strong Oxidizing Agents: The hydrazide moiety is a reducing agent and can react violently with oxidizers.[11]

  • Strong Acids: Mixing with strong acids can lead to exothermic reactions or degradation into unknown, potentially hazardous compounds.[13]

  • Incompatible Solvents: Do not mix with waste solvents that could react with the compound.

Step-by-Step Disposal Protocol: Collection for Professional Disposal

This protocol outlines the procedure for accumulating and preparing the chemical waste for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.

  • Container Selection:

    • Obtain a designated hazardous waste container that is in good condition (no cracks or leaks) and has a secure, tight-fitting screw cap.[7]

    • The container material must be compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container is suitable. If collecting waste in a solvent, ensure the container is compatible with that solvent.

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, along with any contaminated consumables (e.g., weighing paper, pipette tips), into the designated waste container using a funnel or other appropriate tools to avoid spillage.

    • Liquid Waste: If the waste is in a solution, pour it carefully into the designated liquid waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Labeling the Container:

    • Proper labeling is a strict regulatory requirement.[14][15] Affix a "Hazardous Waste" label to the container.

    • Clearly write the full, unabbreviated chemical name: "4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide".

    • List all components in the container, including any solvents, and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Irritant," "Toxic").

    • Write the date accumulation started.

  • Storage Prior to Disposal:

    • Keep the waste container securely closed at all times, except when adding waste.[7]

    • Store the container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area.

    • Ensure the storage area is well-ventilated, away from heat or ignition sources, and segregated from incompatible materials.[16]

  • Arranging for Disposal:

    • Once the container is full or you have completed the project, contact your institution's EHS office to schedule a waste pickup.

    • Follow all institutional procedures for waste transfer and documentation, which may include completing a hazardous waste manifest.[7]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of waste containing 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

G start Waste Generation (Solid, Liquid, or Contaminated Material) identify Step 1: Identify as Hazardous Waste (Precautionary Principle due to pyrazole/hydrazide motifs) start->identify ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate Step 3: Segregate from Incompatibles (e.g., Oxidizers, Strong Acids) ppe->segregate container Step 4: Select & Prepare Waste Container (Compatible, Good Condition, Labeled) segregate->container collect Step 5: Collect Waste (In a Chemical Fume Hood) container->collect label Step 6: Secure & Label Container (Full Chemical Name, Hazards, Date) collect->label store Step 7: Store in Designated Area (Satellite Accumulation Area) label->store transfer Step 8: Arrange Professional Disposal (Contact EHS or Licensed Contractor) store->transfer

Caption: Workflow for the safe collection and disposal of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide waste.

Spill Management

Accidents can happen, and a clear plan is essential for mitigating them.

  • For Small Spills (in a fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with a chemical absorbent pad or vermiculite.

    • Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container.[1]

    • Wipe the area with a suitable solvent (e.g., ethanol or isopropanol), and place the cleaning materials into the waste container.

    • Report the incident to your supervisor.

  • For Large Spills (or any spill outside of a fume hood):

    • Alert others in the immediate area.

    • Evacuate the laboratory immediately.[17]

    • Close the laboratory doors and post a warning sign.

    • Contact your institution's EHS or emergency response team from a safe location and provide them with the chemical name and spill details.

    • Do not attempt to clean up a large spill yourself.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental stewardship and regulatory compliance.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. [Link]

  • Safety Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?[Link]

  • AFG Bioscience LLC. 4-Bromo-1,3-dimethylpyrazole - SAFETY DATA SHEET. [Link]

  • PubChem, National Center for Biotechnology Information. 4-bromo-3,5-dimethyl-1H-pyrazole. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]

  • Haz-Map. Pyrazole - Hazardous Agents. [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste. [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET - 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. [Link]

  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile. [Link]

  • PubChem, National Center for Biotechnology Information. 4-Bromopyrazole. [Link]

  • The Brückner Research Group, University of Connecticut. Standard Operating Procedure for the Safe Use of Hydrazines. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Hydrazine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, with innovation comes the profound responsibility of ensuring safety.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, with innovation comes the profound responsibility of ensuring safety. This guide provides essential, field-tested safety and logistical information for handling 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. The protocols herein are designed not as a rigid checklist, but as a self-validating system of safety, grounded in the chemical nature of brominated pyrazoles and carbohydrazides.

Hazard Assessment: Understanding the Compound

  • Brominated Heterocycles : These compounds are valuable synthetic intermediates.[1] The bromine atom serves as a reactive site but also contributes to potential hazards. Analogous brominated pyrazole derivatives are classified as causing skin irritation, serious eye damage/irritation, and respiratory tract irritation.[2][3][4][5]

  • Carbohydrazide and Hydrazine Derivatives : The carbohydrazide group is structurally related to hydrazine. Hydrazines are known to be toxic, with potential health effects on the nerves, blood, liver, kidneys, and lungs.[6] Carbohydrazide itself is considered a hazardous substance, harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[7][8]

Given this composite structure, we must assume 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is, at a minimum, an irritant to the eyes, skin, and respiratory system, and potentially harmful if ingested or inhaled.[4][7][9] The toxicological properties have not been fully investigated, which necessitates a cautious approach.[9][10]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is critical. The selection of specific equipment is directly dictated by the anticipated hazards of irritation and potential toxicity.

Mandatory Base-Layer PPE
  • Eye and Face Protection : Chemical safety goggles that form a seal around the eyes are mandatory at all times.[10] For procedures with a higher risk of splashing, such as transferring solutions or reacting under pressure, a full-face shield must be worn over the safety goggles.[6][11][12]

  • Protective Clothing : A flame-resistant lab coat, fully buttoned, is the minimum requirement.[6] Ensure clothing covers all exposed skin, including full-length pants and closed-toe shoes.[6][10]

  • Hand Protection : Due to the compound's structure, gloves resistant to both halogenated organic compounds and nitrogenous bases are required.

    • Recommended Materials : Butyl rubber, neoprene, or nitrile gloves are recommended for handling hydrazine and its derivatives.[6][11]

    • Protocol : Always double-glove when handling the neat (solid) compound or concentrated solutions. Inspect gloves for any signs of degradation or perforation before and during use. Use proper glove removal technique to avoid contaminating your skin and dispose of them immediately after handling the chemical.[13]

Respiratory Protection

Respiratory protection is not optional when engineering controls are insufficient.[6]

  • When to Use : A respirator is required when handling the solid powder outside of a certified chemical fume hood, when there is a risk of aerosolization, or during the cleanup of a significant spill.[10][11] An odor similar to ammonia may indicate vapor concentrations exceeding allowable limits.[11][14]

  • Type of Respirator : A NIOSH-approved air-purifying respirator with combination cartridges (e.g., type ABEK for organic vapors, acid gases, and ammonia) is recommended.[6] All personnel required to wear respirators must be properly fit-tested and trained as per OSHA regulations (29 CFR 1910.134).[10][11]

Table 1: PPE Requirements by Task
TaskEye/Face ProtectionSkin ProtectionHand ProtectionRespiratory Protection
Weighing Solid Safety Goggles & Face ShieldLab CoatDouble-Gloved (Nitrile or Neoprene)Required if outside a fume hood
Solution Prep Safety Goggles & Face ShieldLab CoatDouble-Gloved (Nitrile or Neoprene)Recommended if not in a fume hood
Reaction Workup Safety GogglesLab CoatSingle-Gloved (Nitrile or Neoprene)Not required in a fume hood
Waste Disposal Safety Goggles & Face ShieldLab CoatDouble-Gloved (Nitrile or Neoprene)Recommended

Operational Plan: From Bench to Waste

Safe handling extends beyond PPE to the entire experimental workflow.

Engineering Controls
  • Always handle 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide in a properly functioning chemical fume hood to minimize inhalation exposure.[10]

  • For highly sensitive operations or when handling larger quantities, use of a glove box under an inert atmosphere is best practice.[6]

  • Ensure that a certified safety shower and eyewash station are readily accessible and unobstructed.[4][10][11]

Step-by-Step Handling Protocol
  • Preparation : Before handling, designate a specific area within the fume hood for the procedure. Ensure all necessary equipment, including spill cleanup materials, is within arm's reach.

  • Weighing : When weighing the solid, use anti-static weigh paper or a tared container to prevent dispersal of the powder. Minimize the creation of dust.[10]

  • Transfers : Use a powder funnel for solid transfers. For solutions, pour slowly to avoid splashing.

  • Heating : If heating is required, be aware that thermal decomposition may generate irritating and highly toxic gases, such as nitrogen oxides and hydrogen bromide.[9][11] Use a well-controlled heating mantle and monitor the reaction closely.

  • Post-Handling : After handling, thoroughly wash hands and forearms with soap and water.[13] Decontaminate the work area, including any equipment used.

Emergency and Disposal Plan

Accidental Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]

  • Skin Contact : Remove contaminated clothing immediately.[13] Flush the affected skin area with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4][10]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][10]

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[10]

Spill Response Workflow

The following workflow outlines the decision-making process for responding to a spill.

Spill_Response_Workflow cluster_prep Initial Assessment cluster_major Major Spill Response cluster_minor Minor Spill Response (in Fume Hood) assess Assess Spill Size & Location is_major Is the spill large, in a public area, or are you unsure? assess->is_major evacuate Evacuate Immediate Area Alert Colleagues is_major->evacuate Yes ppe Don Appropriate PPE (Gloves, Goggles, Respirator) is_major->ppe No notify_ehs Notify EH&S / Emergency Services evacuate->notify_ehs secure Secure the Area Post Hazard Signs notify_ehs->secure contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Waste into a Labeled, Sealable Container contain->collect decontaminate Decontaminate Area with Soap and Water collect->decontaminate

Caption: Workflow for Chemical Spill Response.

Waste Disposal

Chemical waste generators are responsible for the proper classification and disposal of their waste.[9]

  • Segregation : All waste containing 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, including contaminated gloves, weigh paper, and absorbent materials, must be collected in a dedicated, labeled hazardous waste container.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.

  • Storage : Keep the waste container sealed and store it in a designated satellite accumulation area.

  • Disposal : Dispose of the waste through your institution's Environmental Health & Safety (EH&S) department. Do not pour any waste down the drain.[5] Organobromides can be persistent and bio-accumulative, necessitating controlled disposal.[15]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%.
  • University of California, Los Angeles. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from University of California, Los Angeles Environmental Health & Safety.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole 97%.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • AFG Bioscience LLC. (2016). SAFETY DATA SHEET: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.
  • PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole.
  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile.
  • Acros Organics. (2023). SAFETY DATA SHEET: 4-Bromo-5-methyl-1-phenyl-1H-pyrazole.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%.
  • PubChem. (n.d.). 4-Bromopyrazole.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: Carbohydrazide.
  • Ali Raqeeb. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Bromo-3,5-dimethyl-1H-pyrazole.
  • Fisher Scientific. (2019). SAFETY DATA SHEET: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Bromination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Carbohydrazide.
  • BLD Pharm. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide hydrochloride.
  • BenchChem. (2025). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-pyrazole 97%.
  • Reddit. (2017). Safely handling a liter of Bromine?.
  • University of California, Irvine. (n.d.). Heterocyclic Chemistry.
  • ResearchGate. (2019). Sustainable bromination of organic compounds: A critical review.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide
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